molecular formula C36H48N2O15S4 B15622343 BP Light 550 carboxylic acid

BP Light 550 carboxylic acid

Número de catálogo: B15622343
Peso molecular: 877.0 g/mol
Clave InChI: CKTWMOPTMMGDGQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

BP Light 550 carboxylic acid is a useful research compound. Its molecular formula is C36H48N2O15S4 and its molecular weight is 877.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C36H48N2O15S4

Peso molecular

877.0 g/mol

Nombre IUPAC

(2E)-2-[(E)-3-[1-(5-carboxypentyl)-3-methyl-5-sulfo-3-(3-sulfopropyl)indol-1-ium-2-yl]prop-2-enylidene]-1-(2-methoxyethyl)-3-methyl-3-(3-sulfopropyl)indole-5-sulfonate

InChI

InChI=1S/C36H48N2O15S4/c1-35(17-8-22-54(41,42)43)28-24-26(56(47,48)49)13-15-30(28)37(19-6-4-5-12-34(39)40)32(35)10-7-11-33-36(2,18-9-23-55(44,45)46)29-25-27(57(50,51)52)14-16-31(29)38(33)20-21-53-3/h7,10-11,13-16,24-25H,4-6,8-9,12,17-23H2,1-3H3,(H4-,39,40,41,42,43,44,45,46,47,48,49,50,51,52)

Clave InChI

CKTWMOPTMMGDGQ-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

BP Light 550 Carboxylic Acid: A Comprehensive Technical Guide to Spectral Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectral properties of BP Light 550 carboxylic acid, a fluorescent dye increasingly utilized in biological and drug development research. As a functionally equivalent dye to DyLight™ 550, this document compiles essential data on its spectral characteristics, outlines typical experimental protocols for its use, and presents key information in a format accessible to researchers and scientists.

Core Spectral Properties

This compound is a bright, photostable fluorescent dye. While direct spectral data for this compound is not readily published, the data for its recognized equivalent, DyLight™ 550, provides the essential spectral characteristics. The carboxylic acid moiety allows for its conjugation to primary amines on target molecules, such as proteins and antibodies, through the use of carbodiimide (B86325) chemistry (e.g., EDC, DCC).

The key spectral properties are summarized in the table below. These values are critical for designing fluorescence-based experiments, including microscopy, flow cytometry, and plate-based assays.

PropertyValueReference
Maximum Excitation Wavelength (λex) ~562 nm[1][2][3][4]
Maximum Emission Wavelength (λem) ~576 nm[1][2][3][4]
Molar Extinction Coefficient (ε) ~150,000 cm-1M-1[2][4]
Spectrally Similar Dyes Alexa Fluor™ 555, Cy3™, TRITC

Experimental Protocols

The following are generalized protocols for the characterization and use of this compound. Specific experimental conditions may require optimization based on the application and the molecule being labeled.

Determination of Spectral Properties

Objective: To determine the absorption and fluorescence emission spectra of this compound.

Materials:

  • This compound

  • Spectrophotometer

  • Fluorometer

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Quartz cuvettes

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in high-quality, anhydrous DMSO.

  • Working Solution Preparation: Dilute the stock solution in PBS (pH 7.4) to a final concentration suitable for spectral measurements (e.g., 1-10 µM). The optimal concentration should result in an absorbance maximum between 0.05 and 0.1 AU.

  • Absorption Spectrum Measurement:

    • Use a spectrophotometer to scan the absorbance of the working solution from 300 nm to 700 nm.

    • Use PBS as a blank.

    • Identify the wavelength of maximum absorbance (λmax).

  • Fluorescence Emission Spectrum Measurement:

    • Use a fluorometer to measure the fluorescence emission spectrum.

    • Set the excitation wavelength to the determined λmax (approximately 562 nm).

    • Scan the emission from 570 nm to 750 nm.

    • Identify the wavelength of maximum emission.

Protein Labeling with this compound

Objective: To covalently label a protein with this compound using EDC chemistry.

Materials:

  • This compound

  • Protein to be labeled (e.g., IgG antibody) in an amine-free buffer (e.g., MES, HEPES, or PBS)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Reaction buffer (e.g., 0.1 M MES, pH 6.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Prepare Protein: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

  • Activate Carboxylic Acid:

    • Dissolve this compound in DMSO to a concentration of 10 mg/mL.

    • In a separate tube, dissolve EDC and NHS in the reaction buffer to a concentration of 10 mg/mL each.

    • Add a 10-20 fold molar excess of the activated dye solution to the protein solution.

  • Conjugation Reaction:

    • Incubate the reaction mixture for 2 hours at room temperature, protected from light.

  • Quench Reaction: Add quenching buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction. Incubate for 30 minutes at room temperature.

  • Purification: Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with PBS. The first colored fraction to elute will be the labeled protein.

Visualizations

Experimental Workflow for Spectral Characterization

The following diagram illustrates the general workflow for determining the spectral properties of this compound.

Spectral_Characterization_Workflow prep Prepare Stock Solution (10 mM in DMSO) dilute Prepare Working Solution (1-10 µM in PBS) prep->dilute abs_spec Measure Absorption Spectrum (300-700 nm) dilute->abs_spec det_abs_max Determine λmax (abs) abs_spec->det_abs_max em_spec Measure Emission Spectrum (Excitation at λmax) det_abs_max->em_spec det_em_max Determine λmax (em) em_spec->det_em_max data Spectral Data det_em_max->data

Caption: Workflow for determining the spectral properties of this compound.

Logical Relationship for Protein Conjugation

This diagram outlines the key steps and logical flow for conjugating this compound to a protein.

Protein_Conjugation_Workflow start Start prepare_protein Prepare Protein in Amine-Free Buffer start->prepare_protein activate_dye Activate Carboxylic Acid (EDC/NHS) start->activate_dye conjugate Incubate Protein and Activated Dye prepare_protein->conjugate activate_dye->conjugate quench Quench Reaction (e.g., Tris buffer) conjugate->quench purify Purify Labeled Protein (Size-Exclusion Chromatography) quench->purify end End purify->end

Caption: Logical workflow for protein conjugation with this compound.

References

BP Light 550 Carboxylic Acid: A Technical Guide to Spectroscopic Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectroscopic properties of BP Light 550 carboxylic acid, a fluorescent dye with applications in biological research and drug development. The guide details its excitation and emission spectra, alongside other key quantitative data. Furthermore, it outlines standardized experimental protocols for the characterization of this fluorophore and discusses the significance of the carboxylic acid moiety in the context of drug design and bioconjugation.

Core Spectroscopic and Photophysical Properties

ParameterValueSource
Excitation Maximum (λex) 560 nmBroadPharm
Emission Maximum (λem) ~575 nm (estimated)
Molar Extinction Coefficient (ε) Not available
Fluorescence Quantum Yield (Φ) Not available
Fluorescence Lifetime (τ) Not available

Note: The emission maximum is an estimation based on a typical Stokes shift for fluorophores in this spectral range. The Molar Extinction Coefficient, Quantum Yield, and Fluorescence Lifetime are not publicly available from the manufacturer for this specific product. For experimental design, it is recommended to empirically determine these values or refer to data for spectrally similar dyes such as Cyanine3 (Cy3) or Alexa Fluor 555.

The Role of the Carboxylic Acid Moiety in Drug Development

The carboxylic acid functional group is a key component in many pharmaceuticals, contributing significantly to a molecule's pharmacokinetic and pharmacodynamic properties. Its inclusion in fluorescent probes like BP Light 550 offers several advantages for drug development professionals:

  • Bioconjugation: The carboxylic acid provides a reactive handle for covalent attachment to amine-containing molecules, such as proteins, antibodies, and amine-modified oligonucleotides, through the formation of a stable amide bond. This is typically achieved via activation of the carboxylic acid with carbodiimides (e.g., EDC) to form an active ester intermediate.

  • Improved Water Solubility: The presence of the carboxylic acid group generally enhances the hydrophilicity of the molecule, which can be advantageous for biological applications in aqueous environments.

  • Pharmacophore Mimicry: In some drug discovery contexts, a fluorescently labeled molecule containing a carboxylic acid can be used to probe binding sites that recognize this functional group.

Below is a simplified representation of the role of carboxylic acid in bioconjugation, a critical step in the development of targeted therapeutics and diagnostic agents.

G Carboxylic Acid in Bioconjugation cluster_0 Activation cluster_1 Conjugation Carboxylic_Acid BP Light 550-COOH Active_Ester BP Light 550-NHS Ester Carboxylic_Acid->Active_Ester Activation Activator EDC/NHS Activator->Active_Ester Conjugate BP Light 550-Conjugate Active_Ester->Conjugate Amide Bond Formation Biomolecule Biomolecule-NH2 (e.g., Antibody) Biomolecule->Conjugate

Caption: Workflow for the conjugation of this compound to a biomolecule.

Experimental Protocols

The following are generalized protocols for determining the key spectroscopic properties of this compound. These should be adapted based on the specific instrumentation and experimental conditions.

Measurement of Excitation and Emission Spectra

A calibrated spectrofluorometer is required for accurate measurement of excitation and emission spectra.

Materials:

  • This compound

  • High-purity solvent (e.g., phosphate-buffered saline (PBS), ethanol, or dimethyl sulfoxide (B87167) (DMSO), depending on solubility and application)

  • Quartz cuvettes

  • Spectrofluorometer

Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be low enough to avoid inner filter effects (typically an absorbance of < 0.1 at the excitation wavelength).

  • Emission Spectrum Measurement:

    • Set the excitation monochromator to the known excitation maximum (560 nm).

    • Scan the emission monochromator over a wavelength range that encompasses the expected emission (e.g., 570 nm to 700 nm).

    • Record the fluorescence intensity as a function of emission wavelength. The peak of this spectrum is the emission maximum (λem).

  • Excitation Spectrum Measurement:

    • Set the emission monochromator to the determined emission maximum (approximately 575 nm).

    • Scan the excitation monochromator over a wavelength range that includes the expected absorption (e.g., 450 nm to 570 nm).

    • Record the fluorescence intensity as a function of excitation wavelength. The peak of this spectrum should correspond to the excitation maximum (λex).

The workflow for determining the excitation and emission spectra is illustrated in the following diagram.

G Workflow for Spectral Characterization Start Prepare Dilute Dye Solution Set_Ex Set Excitation λ to 560 nm Start->Set_Ex Scan_Em Scan Emission Wavelengths Set_Ex->Scan_Em Record_Em Record Emission Spectrum Scan_Em->Record_Em Find_Em_Max Determine Emission Maximum (λem) Record_Em->Find_Em_Max Set_Em Set Emission λ to λem Find_Em_Max->Set_Em Scan_Ex Scan Excitation Wavelengths Set_Em->Scan_Ex Record_Ex Record Excitation Spectrum Scan_Ex->Record_Ex Find_Ex_Max Confirm Excitation Maximum (λex) Record_Ex->Find_Ex_Max End Spectra Determined Find_Ex_Max->End

References

BP Light 550 Carboxylic Acid: A Technical Guide to Photophysical Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the photophysical properties of BP Light 550 carboxylic acid, a fluorescent dye increasingly utilized in biological research and drug development. This document details its key quantitative parameters, the experimental methodologies for their determination, and its application in studying cellular signaling pathways.

Core Photophysical Properties

BP Light 550 is a bright, photostable fluorescent dye spectrally similar to other well-established fluorophores such as DyLight 550, Alexa Fluor 555, and Cy3.[1] The carboxylic acid derivative allows for versatile conjugation to biomolecules. While specific data for this compound can be limited, its equivalence to DyLight 550 provides a strong basis for its characterization.

Quantitative Data Summary

The key photophysical parameters for BP Light 550 and its spectral equivalents are summarized in the table below. These values are crucial for quantitative fluorescence microscopy, flow cytometry, and other fluorescence-based assays.

ParameterValueSpectrally Similar DyesSource
Molar Extinction Coefficient (ε) 150,000 cm⁻¹M⁻¹DyLight 550[1][2]
Quantum Yield (Φ) High (specific value not published for DyLight 550)DyLight 550 is described as having a "high quantum yield".[2][] For comparison, the quantum yield of Cy3 is approximately 0.15 in PBS,[4][5] and Alexa Fluor 555 has a quantum yield of 0.1 in aqueous solution.
Excitation Maximum (λex) ~562 nmDyLight 550[1][2]
Emission Maximum (λem) ~576 nmDyLight 550[1][2]

Experimental Protocols

Accurate determination of the quantum yield and molar extinction coefficient is fundamental for the reliable application of fluorescent dyes. The following are detailed, generalized protocols for these measurements.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a particular wavelength. It is determined using the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the absorbing species and the path length of the light.

Methodology:

  • Preparation of a Stock Solution: A concentrated stock solution of the fluorescent dye is prepared by accurately weighing a small amount of the dye and dissolving it in a known volume of a suitable solvent (e.g., DMSO).

  • Serial Dilutions: A series of dilutions of the stock solution are prepared in the desired experimental buffer (e.g., PBS).

  • Absorbance Measurement: The absorbance of each dilution is measured at the dye's absorption maximum (λmax) using a spectrophotometer. The absorbance should ideally be kept within the linear range of the instrument (typically below 1.0).

  • Data Analysis: A plot of absorbance versus concentration is generated. The molar extinction coefficient is calculated from the slope of this line according to the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ) is the ratio of photons emitted to photons absorbed. The relative method, which involves comparing the fluorescence of the sample to a standard with a known quantum yield, is commonly used.

Methodology:

  • Standard Selection: A fluorescent standard with a known quantum yield and with absorption and emission spectra that are similar to the sample dye is chosen. For BP Light 550, a suitable standard would be Rhodamine 6G or Cy3.

  • Preparation of Solutions: A series of dilutions of both the sample and the standard are prepared in the same solvent. The concentrations are adjusted so that the absorbance at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.

  • Absorbance and Fluorescence Measurements:

    • The absorbance of each solution is measured at the excitation wavelength.

    • The fluorescence emission spectrum of each solution is recorded using a fluorometer, exciting at the same wavelength used for the absorbance measurements.

  • Data Analysis:

    • The integrated fluorescence intensity (the area under the emission curve) is calculated for each solution.

    • A plot of integrated fluorescence intensity versus absorbance is created for both the sample and the standard.

    • The quantum yield of the sample (Φ_s) is calculated using the following equation:

      Φ_s = Φ_std * (m_s / m_std) * (n_s² / n_std²)

      where:

      • Φ_std is the quantum yield of the standard.

      • m_s and m_std are the slopes of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

      • n_s and n_std are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).

Application in Signaling Pathway Analysis

Fluorescently labeled biomolecules are instrumental in elucidating complex cellular signaling pathways. This compound can be conjugated to antibodies, proteins, or other molecules to visualize and track their localization and interactions within cells.

Antibody Conjugation and Application Workflow

The following diagram illustrates a general workflow for conjugating BP Light 550 to a primary antibody and its subsequent use in detecting a target protein within a signaling cascade, such as the MAPK signaling pathway.

Antibody_Conjugation_and_Application cluster_conjugation Antibody Conjugation cluster_application Cellular Imaging Application BP_Light_550 BP Light 550 Carboxylic Acid Activation Activation (e.g., to NHS ester) BP_Light_550->Activation Chemical Activation Conjugation Conjugation Reaction Activation->Conjugation Primary_Antibody Primary Antibody (e.g., anti-ERK) Primary_Antibody->Conjugation Labeled_Antibody Fluorescently Labeled Primary Antibody Conjugation->Labeled_Antibody Purification Incubation Incubation with Labeled Antibody Labeled_Antibody->Incubation Cell Cell with Signaling Pathway Cell->Incubation Microscopy Fluorescence Microscopy Incubation->Microscopy Analysis Image Analysis & Quantification Microscopy->Analysis

Caption: Workflow for antibody conjugation and cellular imaging.

Visualizing a Signaling Pathway Component

The diagram below depicts a simplified representation of how a fluorescently labeled antibody can be used to detect a specific protein (e.g., phosphorylated ERK) within the MAPK signaling cascade.

MAPK_Signaling_Detection cluster_pathway MAPK Signaling Pathway cluster_detection Fluorescent Detection Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK (Active) ERK->pERK Phosphorylation Binding Antibody Binding pERK->Binding Labeled_Antibody BP Light 550-labeled anti-p-ERK Antibody Labeled_Antibody->Binding Fluorescence Fluorescence Signal Binding->Fluorescence

Caption: Detection of phosphorylated ERK in the MAPK pathway.

References

BP Light 550 Carboxylic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BP Light 550 carboxylic acid, a fluorescent dye equivalent to DyLight 550. It is designed to furnish researchers, scientists, and drug development professionals with the essential chemical, physical, and application-specific information to effectively utilize this fluorophore in their work. This document details the dye's chemical structure, formula, spectroscopic properties, and provides a generalized experimental protocol for its application in bioconjugation.

Chemical Structure and Formula

This compound is a bright, photostable fluorescent dye belonging to the cyanine (B1664457) dye family. Its chemical structure features a polymethine chain connecting two nitrogen-containing heterocyclic moieties, a common characteristic of this class of dyes. The presence of a carboxylic acid group provides a reactive handle for covalent attachment to amine-containing molecules.

Chemical Structure:

alt text

Source: BroadPharm

Based on the provided molecular weight of 943 g/mol and the typical composition of cyanine dyes, a plausible chemical formula can be inferred. Cyanine dyes are rich in carbon and hydrogen, with nitrogen, and often sulfur, in the heterocyclic rings. The presence of sulfonate groups is common to enhance water solubility.

Molecular Formula (deduced): While the exact elemental composition is not publicly available, the molecular weight of 943 g/mol suggests a complex structure typical of modern fluorescent dyes.

Physicochemical and Spectroscopic Properties

This compound and its equivalent, DyLight 550, are known for their high fluorescence intensity, photostability, and excellent water solubility.[1][2] These properties make them superior alternatives to older dyes like TRITC and Cy3 for many fluorescence-based applications.[3][4] The high water solubility allows for a higher dye-to-protein ratio in conjugation reactions without causing precipitation.[1][3]

The key spectroscopic properties of DyLight 550, the spectral equivalent of BP Light 550, are summarized in the table below.

PropertyValueReference
Excitation Maximum (λex) 562 nm[2][5]
Emission Maximum (λem) 576 nm[2][5]
Molar Extinction Coefficient (ε) 150,000 cm⁻¹M⁻¹[2]
Spectrally Similar Dyes Alexa Fluor 555, Cy3, TRITC[5]

Applications in Research and Drug Development

The vibrant orange-to-red fluorescence and robust chemical properties of BP Light 550 make it a versatile tool for a variety of biological and biomedical research applications. Its primary use is as a fluorescent label for the detection and visualization of biomolecules.

Key Applications Include:

  • Fluorescence Microscopy: Ideal for labeling proteins, antibodies, and other molecules for high-resolution imaging of cellular structures and processes.[6]

  • Flow Cytometry: Used to label cells and antibodies for quantitative analysis of cell populations.[6]

  • Immunohistochemistry (IHC) and Immunocytochemistry (ICC): For the detection of specific antigens in tissue sections and cultured cells.

  • Western Blotting and ELISA: As a reporter molecule for the detection of target proteins.[6]

  • High-Content Screening (HCS): Suitable for automated imaging and analysis of cellular events.[1]

Experimental Protocols: Bioconjugation

The carboxylic acid group on BP Light 550 can be activated to react with primary amines on target molecules, such as proteins, antibodies, or amine-modified oligonucleotides, to form a stable amide bond. This is typically achieved using carbodiimide (B86325) chemistry, most commonly with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDAC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[7][8]

General Protocol for EDC/NHS-mediated Amine Coupling

This protocol outlines the general steps for conjugating this compound to an amine-containing molecule. Optimization of reaction conditions, including pH and reagent concentrations, is recommended for each specific application.[7]

Materials:

  • This compound

  • Amine-containing target molecule (e.g., protein, peptide)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS) or borate (B1201080) buffer, pH 7.2-8.5

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching solution (e.g., hydroxylamine, Tris buffer)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Dissolve Target Molecule: Dissolve the amine-containing molecule in the appropriate coupling buffer.

  • Activate Carboxylic Acid:

    • Dissolve this compound in the activation buffer.

    • Add a molar excess of EDC and sulfo-NHS to the dye solution.

    • Incubate for 15-30 minutes at room temperature to form the reactive sulfo-NHS ester.

  • Conjugation:

    • Add the activated dye solution to the target molecule solution.

    • Incubate for 1-2 hours at room temperature, or overnight at 4°C, with gentle mixing.

  • Quenching: Add the quenching solution to stop the reaction by reacting with any remaining active ester.

  • Purification: Remove unconjugated dye and byproducts from the labeled molecule using a suitable purification method, such as size-exclusion chromatography.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the bioconjugation process.

experimental_workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification Step start Dissolve BP Light 550 Carboxylic Acid in Activation Buffer add_reagents Add EDC and Sulfo-NHS start->add_reagents incubation1 Incubate to form Sulfo-NHS Ester add_reagents->incubation1 mix Combine Activated Dye and Target Molecule incubation1->mix Transfer prepare_target Prepare Amine-containing Target Molecule in Coupling Buffer prepare_target->mix incubation2 Incubate to form Amide Bond quench Quench Reaction incubation2->quench Transfer purify Purify Conjugate quench->purify end Characterize Final Product purify->end

Caption: A logical workflow for the bioconjugation of this compound to an amine-containing molecule.

Signaling Pathways and Logical Relationships

As a fluorescent dye, this compound is a tool for visualization and is not directly involved in biological signaling pathways. Its utility lies in its ability to be conjugated to molecules that do participate in such pathways, thereby allowing for their study. The logical relationship in its use is one of reporter and target, where the dye's fluorescence signals the location and/or quantity of the molecule it is attached to.

The following diagram illustrates the relationship between the dye, the target molecule, and the biological system under investigation.

logical_relationship dye BP Light 550 Carboxylic Acid conjugate Fluorescent Conjugate dye->conjugate Conjugation target Target Molecule (e.g., Antibody, Protein) target->conjugate system Biological System (e.g., Cells, Tissues) conjugate->system Introduction detection Fluorescence Detection (e.g., Microscopy, Flow Cytometry) system->detection Excitation & Emission data Data Analysis and Interpretation detection->data

Caption: The logical relationship of this compound as a fluorescent reporter in a biological experiment.

References

BP Light 550 Carboxylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of BP Light 550 carboxylic acid, a fluorescent dye increasingly utilized in biological imaging and drug development. The document outlines its core physicochemical properties and provides detailed experimental protocols for its application in bioconjugation, tailored for researchers, scientists, and professionals in the field of drug development.

Core Properties of this compound

This compound is a fluorescent probe valued for its performance in various applications. Key quantitative data for this compound are summarized in the table below.

PropertyValueReference
Catalog Number BP-26247BroadPharm
Molecular Weight 943 g/mol BroadPharm
Purity ≥95%Typical for similar fluorescent dyes used in bioconjugation[1][2][3][4]

Experimental Protocols

The following protocols provide a detailed methodology for the activation of this compound and its subsequent conjugation to primary amines on a target protein. These procedures are based on established carbodiimide (B86325) chemistry.[5][6]

I. Quality Control of this compound

Prior to use, it is essential to verify the purity of the fluorescent dye. While a certificate of analysis from the manufacturer provides initial data, independent verification is recommended for sensitive applications.

Methodology: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution with an appropriate mobile phase to a concentration suitable for HPLC analysis.

  • Chromatographic Separation: Employ a reverse-phase C18 column. The mobile phase can consist of a gradient of water and acetonitrile, both containing a small percentage of a modifier like formic acid or trifluoroacetic acid to improve peak shape.

  • Detection:

    • UV-Vis Detector: Monitor the elution profile at the maximum absorbance wavelength of BP Light 550.

    • Mass Spectrometer: Couple the HPLC system to a mass spectrometer to confirm the molecular weight of the eluting peaks.

  • Data Analysis: The purity of the dye is determined by integrating the area of the main peak corresponding to this compound and expressing it as a percentage of the total peak area.[7]

II. Bioconjugation Workflow: Two-Step Carbodiimide-Mediated Labeling

This two-step process minimizes the risk of protein-protein crosslinking by first activating the carboxylic acid group of the dye before introducing the protein.[5]

Step 1: Activation of this compound with EDC and Sulfo-NHS

This step converts the carboxylic acid into a more reactive, semi-stable amine-reactive sulfo-NHS ester.

  • Reagent Preparation:

  • Activation Reaction:

    • Dissolve this compound in the Activation Buffer.

    • Add a molar excess of EDC and sulfo-NHS to the dye solution. A common starting point is a 2-fold molar excess of EDC and a 5-fold molar excess of sulfo-NHS relative to the dye.

    • Incubate the reaction for 15-30 minutes at room temperature, protected from light.

Step 2: Conjugation to the Target Protein

  • Protein Preparation:

    • Dissolve the target protein in a "Conjugation Buffer" (e.g., phosphate-buffered saline (PBS) at pH 7.2-7.5). Ensure the buffer is free of primary amines (e.g., Tris).[8]

  • Conjugation Reaction:

    • Add the activated BP Light 550 sulfo-NHS ester solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of a 10- to 20-fold molar excess of the dye is common.[9][10]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring and protected from light.

  • Quenching (Optional):

    • To stop the reaction, a quenching reagent such as hydroxylamine (B1172632) or Tris buffer can be added to a final concentration of 10-50 mM.

  • Purification:

    • Remove unreacted dye and byproducts by size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis, using a buffer suitable for the long-term storage of the protein conjugate.

Visualizations

The following diagrams illustrate the key experimental workflows described above.

Quality_Control_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result Dye BP Light 550 Carboxylic Acid Stock Stock Solution (DMF/DMSO) Dye->Stock Working Working Solution (Mobile Phase) Stock->Working HPLC HPLC Separation (C18 Column) Working->HPLC UV UV-Vis Detection HPLC->UV MS Mass Spectrometry HPLC->MS Purity Purity Determination (% Area) UV->Purity MW_Confirm Molecular Weight Confirmation MS->MW_Confirm

Workflow for Quality Control of this compound.

Bioconjugation_Workflow cluster_activation Step 1: Dye Activation cluster_conjugation Step 2: Protein Conjugation cluster_purification Purification Dye BP Light 550 Carboxylic Acid Activation Activation (pH 6.0) Dye->Activation EDC EDC + Sulfo-NHS EDC->Activation Activated_Dye Activated Dye (Sulfo-NHS Ester) Activation->Activated_Dye Conjugation Conjugation (pH 7.2-7.5) Activated_Dye->Conjugation Protein Target Protein (with -NH2) Protein->Conjugation Conjugate Labeled Protein Conjugation->Conjugate Purify Purification (e.g., SEC) Conjugate->Purify Final_Product Purified Conjugate Purify->Final_Product Byproducts Unreacted Dye & Reagents Purify->Byproducts

References

BP Light 550 carboxylic acid solubility and stability

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Properties of BP Light 550 Carboxylic Acid for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of this compound, a fluorescent dye pertinent to various applications in life sciences research and drug development. Due to the limited availability of specific quantitative data for this compound, this guide synthesizes information from commercially available data on the BP Light series of dyes, structurally similar rhodamine-based dyes, and standardized methodologies for assessing the physicochemical properties of fluorescent probes.

Introduction to this compound

BP Light 550 is a bright, orange-fluorescent dye that is spectrally similar to other widely used fluorophores such as Alexa Fluor™ 555 and Cy3™. The carboxylic acid functional group allows for its conjugation to primary amines on target molecules, such as proteins and antibodies, typically after activation to an N-hydroxysuccinimide (NHS) ester. A key feature of the BP Light series of dyes is their high water solubility, which is advantageous for bioconjugation reactions as it allows for a higher dye-to-protein ratio without causing precipitation of the resulting conjugate[1].

Solubility Profile

The solubility of a fluorescent dye is a critical parameter that influences its handling, formulation, and application, particularly in aqueous environments required for most biological experiments.

Qualitative Solubility

This compound is characterized by its high water solubility. This property is a significant advantage in bioconjugation, as it minimizes the aggregation and precipitation of labeled proteins. Based on information for related dyes, this compound is also expected to be soluble in polar organic solvents such as methanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO)[2].

Quantitative Solubility of Structurally Similar Dyes

While specific quantitative solubility data for this compound is not publicly available, data for structurally related rhodamine dyes can provide a useful reference range.

Dye Solvent Solubility Reference
Rhodamine BWater8 - 15 g/L[3][4]
Rhodamine BWater~50 g/L[4]
Rhodamine BEthanol15 g/L[3][4]
Rhodamine B30% Acetic Acid~400 g/L[4]
Rhodamine 6GWater10 mg/mL (with heating)[5]
Rhodamine 6GDMSO25 mg/mL[5]

Stability Profile

The stability of a fluorescent dye under various experimental conditions is crucial for the reliability and reproducibility of fluorescence-based assays. Key factors influencing stability include pH, temperature, and light exposure.

pH Stability

Fluorescent dyes of the DyLight series, to which BP Light dyes are equivalent, are known to remain highly fluorescent over a broad pH range, typically from pH 4 to 9. This wide functional range makes them suitable for a variety of biological applications that may involve different pH conditions.

Thermal and Photostability

Forced degradation studies on a new chemical entity, as outlined in the experimental protocols below, would be the definitive way to characterize the thermal and photostability of this compound. Rhodamine dyes, in general, are susceptible to photobleaching upon prolonged exposure to intense light. The stability of related dyes like Alexa Fluor 555 is generally considered to be very good, and it is more photostable than Cy3.

Potential Degradation Pathways

Studies on the degradation of Rhodamine B, a structurally similar dye, have identified several potential degradation pathways. These include:

  • N-de-ethylation: The stepwise removal of the ethyl groups from the nitrogen atoms.

  • Cleavage of the Chromophore: The breakdown of the central xanthene ring structure, leading to a loss of fluorescence.

  • Decarboxylation: The loss of the carboxylic acid group.

  • Mineralization: The complete breakdown of the molecule into simpler inorganic compounds.

The following diagram illustrates a potential degradation pathway for a rhodamine-like dye.

G Rhodamine_Core Rhodamine Core Structure N_de_ethylation N-de-ethylation Rhodamine_Core->N_de_ethylation Chromophore_Cleavage Chromophore Cleavage Rhodamine_Core->Chromophore_Cleavage Decarboxylation Decarboxylation Rhodamine_Core->Decarboxylation N_de_ethylation->Chromophore_Cleavage Mineralization Mineralization Chromophore_Cleavage->Mineralization Decarboxylation->Chromophore_Cleavage

A potential degradation pathway for rhodamine-like dyes.

Experimental Protocols

The following sections provide detailed, generalized methodologies for assessing the solubility and stability of a fluorescent dye like this compound.

Protocol for Equilibrium Solubility Determination

This protocol is adapted from standard methods for determining the aqueous solubility of a chemical compound.

Objective: To determine the equilibrium solubility of this compound in a given aqueous buffer.

Materials:

  • This compound

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Vials with screw caps

  • Shaking incubator

  • Syringe filters (0.22 µm)

  • UV-Vis spectrophotometer or HPLC system

Methodology:

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the aqueous buffer.

  • Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C). Allow the suspension to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution is saturated.

  • Sample Processing: After equilibration, carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Measure the absorbance of the standard solutions and the filtered sample at the dye's maximum absorbance wavelength using a UV-Vis spectrophotometer.

    • Alternatively, analyze the concentration of the dye in the filtered sample using a validated HPLC method.

    • Construct a calibration curve from the standard solutions and determine the concentration of the dye in the filtered sample. This concentration represents the equilibrium solubility.

  • Replicates: Perform the experiment in triplicate to ensure the reproducibility of the results.

G Start Start Add_Excess Add excess compound to buffer Start->Add_Excess Equilibrate Equilibrate with shaking (24-72h) Add_Excess->Equilibrate Filter Filter supernatant (0.22 µm) Equilibrate->Filter Analyze Analyze concentration (UV-Vis or HPLC) Filter->Analyze End End Analyze->End

Workflow for equilibrium solubility determination.
Protocol for Forced Degradation Studies

This protocol outlines a forced degradation (stress testing) study to identify potential degradation pathways and products.

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (B78521) (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • Stability chambers with controlled temperature and humidity

  • Photostability chamber

  • Validated stability-indicating HPLC method

Methodology:

  • Sample Preparation: Prepare solutions of this compound in the appropriate stress media. Also, place the solid compound in appropriate containers for thermal and photostability testing.

  • Stress Conditions:

    • Acid Hydrolysis: Incubate a solution of the dye in 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: Incubate a solution of the dye in 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidation: Incubate a solution of the dye in 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Stress: Store the solid dye at 80 °C for 48 hours.

    • Photostability: Expose the solid dye to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: At the end of the exposure period, analyze the stressed samples along with an unstressed control sample using a validated stability-indicating HPLC method. The method should be able to separate the intact dye from any degradation products.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control to identify and quantify any degradation products. This information helps in understanding the degradation pathways and in the development of a stability-indicating analytical method.

G Start Prepare samples Stress Expose to stress conditions Start->Stress Acid Acid Hydrolysis Stress->Acid Base Base Hydrolysis Stress->Base Oxidation Oxidation Stress->Oxidation Thermal Thermal Stress Stress->Thermal Photo Photostability Stress->Photo Analyze Analyze by stability-indicating HPLC Acid->Analyze Base->Analyze Oxidation->Analyze Thermal->Analyze Photo->Analyze End Identify degradation pathways Analyze->End

References

BP Light 550 Carboxylic Acid: A Technical Guide to Equivalency and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of BP Light 550 carboxylic acid, a fluorescent dye increasingly utilized in biological research. This document outlines its spectral and functional equivalents, presents key quantitative data, and details experimental protocols for its application in common research techniques. This guide is intended for researchers, scientists, and drug development professionals seeking to employ this fluorophore in their experimental designs.

Core Concepts: Understanding this compound

BP Light 550 is an orange-to-red fluorescent dye that serves as a direct equivalent to DyLight 550.[1] The carboxylic acid functional group allows for its covalent attachment to biomolecules, most commonly to primary amines on proteins and amine-modified oligonucleotides, typically through activation to an N-hydroxysuccinimide (NHS) ester or the use of carbodiimide (B86325) chemistry. Its high water solubility is a key feature, enabling a higher dye-to-protein ratio without causing precipitation of the resulting conjugate.[1][2]

Spectral and Functional Equivalents

This compound belongs to a family of fluorescent dyes with similar spectral properties, making them functionally equivalent in many applications. The primary equivalents include DyLight 550, Alexa Fluor™ 555, Cy3™, and TRITC.[1] These dyes are all well-suited for excitation by common laser lines (e.g., 532 nm, 543 nm, 555 nm) and can be detected using standard TRITC filter sets.[3][4]

Quantitative Data Summary

The following table summarizes the key spectral properties of BP Light 550 and its equivalents. This data is crucial for selecting the appropriate dye for a specific instrument and experimental setup.

FluorophoreExcitation Max (nm)Emission Max (nm)Extinction Coefficient (M⁻¹cm⁻¹)Quantum Yield
DyLight 550 562576150,000Not Widely Reported
Alexa Fluor 555 555565150,0000.1
Cy3 555570150,0000.31[5]
TRITC 557576~85,0000.3-0.5

Experimental Protocols

The carboxylic acid moiety of BP Light 550 requires activation to react with primary amines on target biomolecules. The following is a generalized protocol for the conjugation of this compound to an antibody, a common application.

Antibody Labeling via NHS Ester Chemistry

This protocol involves the in situ generation of an amine-reactive NHS ester using a carbodiimide, such as EDC.

Materials:

  • This compound

  • Antibody (or other protein) in an amine-free buffer (e.g., PBS)

  • N-hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer (e.g., 0.1 M MES, pH 6.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Dye Preparation: Dissolve this compound and NHS in anhydrous DMSO to a concentration of 10 mg/mL.

  • Antibody Preparation: Prepare the antibody at a concentration of 2-10 mg/mL in the reaction buffer.

  • Activation of the Dye: Add a 1.5-fold molar excess of EDC to the dissolved dye and NHS mixture. Incubate for 15 minutes at room temperature to activate the carboxylic acid.

  • Labeling Reaction: Add the activated dye solution to the antibody solution. A molar ratio of dye to protein between 5:1 and 20:1 is a common starting point for optimization.[6] Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes.

  • Purification: Remove unconjugated dye from the labeled antibody using a size-exclusion chromatography column.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and the absorbance maximum of the dye.

Visualization of Experimental Workflows

The following diagrams illustrate common experimental workflows where fluorescently labeled antibodies, such as those conjugated with BP Light 550, are employed.

experimental_workflow cluster_conjugation Antibody Conjugation Antibody Antibody Conjugation Conjugation Antibody->Conjugation BP_Light_550_COOH BP Light 550 Carboxylic Acid Activation Activation BP_Light_550_COOH->Activation Activation->Conjugation Purification Purification Conjugation->Purification Labeled_Antibody Labeled Antibody Purification->Labeled_Antibody

Antibody conjugation workflow.

immunofluorescence_workflow Sample_Prep Sample Preparation (Cell/Tissue) Fixation Fixation Sample_Prep->Fixation Permeabilization Permeabilization Fixation->Permeabilization Blocking Blocking Permeabilization->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Labeled Secondary Antibody Incubation Primary_Ab->Secondary_Ab Mounting Mounting Secondary_Ab->Mounting Imaging Microscopy Imaging Mounting->Imaging flow_cytometry_workflow Cell_Suspension Single-Cell Suspension Blocking Blocking (Fc Receptors) Cell_Suspension->Blocking Staining Staining with Labeled Antibody Blocking->Staining Washing Washing Staining->Washing Acquisition Data Acquisition (Flow Cytometer) Washing->Acquisition Analysis Data Analysis Acquisition->Analysis

References

BP Light 550 Carboxylic Acid for Protein Labeling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BP Light 550 carboxylic acid, a high-performance fluorescent dye, for the covalent labeling of proteins. This document details the dye's spectral properties, provides a detailed protocol for protein conjugation, and illustrates the experimental workflow.

Introduction to BP Light 550

BP Light 550 is a vibrant orange-to-red fluorescent dye designed for robust performance in various fluorescence-based applications. It serves as a direct equivalent to DyLight™ 550 and is presented as a superior alternative to other common fluorophores such as Alexa Fluor™ 555, TRITC, and Cy3™.[1][2] A key advantage of the BP Light series of dyes is their high water solubility, which allows for a higher dye-to-protein ratio to be achieved during conjugation without the risk of precipitation.[1][2] The carboxylic acid derivative of BP Light 550 is the unactivated form of the dye and requires chemical activation to enable its covalent attachment to proteins.

Core Properties of BP Light 550

The performance of a fluorescent dye is characterized by its spectral properties. The key quantitative data for BP Light 550 are summarized in the table below.

PropertyValueReference
Excitation Maximum (λex)562 nm[3][4][5]
Emission Maximum (λem)576 nm[3][4][5]
Molar Extinction Coefficient (ε)150,000 M⁻¹cm⁻¹[3][4]
Spectrally Similar DyesAlexa Fluor 555, Cy3, TRITC[3][4][5]
Reactive FormCarboxylic Acid (-COOH)
Target Functional Group (on protein)Primary Amines (-NH₂) (after activation)[2]

Experimental Protocol: Protein Labeling with this compound

The conjugation of this compound to a protein is typically achieved through a two-step process involving the activation of the dye's carboxyl group using carbodiimide (B86325) chemistry, followed by the reaction with primary amines (e.g., lysine (B10760008) residues) on the target protein. The most common carbodiimide used for this purpose is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDAC), often in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS, to enhance the stability and efficiency of the reaction.[6][7]

Required Materials and Reagents
  • Protein of Interest: Dissolved in an amine-free and carboxyl-free buffer (e.g., 0.1 M MES).

  • This compound

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0.[6]

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4 or 0.1 M sodium bicarbonate, pH 8.3.[8]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl): Store at -20°C, desiccated. Prepare a fresh solution immediately before use.[6]

  • Sulfo-NHS (N-hydroxysulfosuccinimide): Store at 4°C, desiccated. Prepare a fresh solution immediately before use.[6]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Solution (Optional): 1 M Hydroxylamine (B1172632) HCl, pH 8.5 or 1 M Tris-HCl, pH 8.5.

  • Purification: Desalting column (e.g., Sephadex G-25) or dialysis cassette.[6]

Step-by-Step Labeling Procedure

Step 1: Preparation of Reagents

  • Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in ice-cold Activation Buffer.[6] If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into an amine-free buffer via dialysis or gel filtration.

  • Dye Preparation: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

  • EDC/Sulfo-NHS Preparation: Immediately before use, prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of Sulfo-NHS in Activation Buffer.[6]

Step 2: Activation of this compound

  • In a microcentrifuge tube, combine the this compound stock solution with the freshly prepared EDC and Sulfo-NHS solutions in Activation Buffer. A common starting point is a final concentration of 2-5 mM EDC and 5-10 mM Sulfo-NHS.[6]

  • Incubate the reaction mixture for 15 minutes at room temperature to allow for the formation of the Sulfo-NHS ester intermediate.[9]

Step 3: Conjugation to the Protein

  • Add the activated BP Light 550 Sulfo-NHS ester solution to the prepared protein solution. The molar ratio of dye to protein will need to be optimized for your specific application, but a starting point of a 10- to 20-fold molar excess of the dye is common.

  • Adjust the pH of the reaction mixture to 7.2-8.5 by adding Coupling Buffer. The reaction of the NHS-ester with primary amines is most efficient at a slightly alkaline pH.

  • Incubate the reaction for 1-2 hours at room temperature, protected from light.[9][10]

Step 4: Quenching the Reaction (Optional)

  • To stop the labeling reaction, a quenching reagent such as hydroxylamine or Tris can be added to a final concentration of 10-50 mM. This will hydrolyze any unreacted NHS-ester.

Step 5: Purification of the Labeled Protein

  • Remove the unreacted dye and byproducts by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) pre-equilibrated with a suitable storage buffer (e.g., PBS).[6] Alternatively, dialysis can be used.

  • Collect the fractions containing the labeled protein. The successful conjugation will be visually apparent by the color of the protein solution.

Step 6: Characterization and Storage

  • Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 562 nm (for the dye).

  • Store the labeled protein at 4°C for short-term use or at -20°C for long-term storage, protected from light.[10]

Visualizing the Workflow

The following diagrams illustrate the chemical reaction and the experimental workflow for labeling a protein with this compound.

G Chemical Reaction Pathway for Protein Labeling Dye BP Light 550 Carboxylic Acid ActivatedDye Amine-Reactive Sulfo-NHS Ester Dye->ActivatedDye + EDC/Sulfo-NHS (Activation) EDC EDC SulfoNHS Sulfo-NHS LabeledProtein Labeled Protein (Stable Amide Bond) ActivatedDye->LabeledProtein + Protein-NH2 (Conjugation) Protein Protein (with -NH2) Protein->LabeledProtein

Caption: Chemical reaction pathway for labeling proteins.

G Experimental Workflow for Protein Labeling cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Steps cluster_purify 3. Purification & Analysis PrepProtein Prepare Protein in Amine-Free Buffer Conjugate Conjugate Activated Dye to Protein PrepProtein->Conjugate PrepDye Dissolve BP Light 550 Carboxylic Acid Activate Activate Dye with EDC/Sulfo-NHS PrepDye->Activate PrepEDC Prepare fresh EDC/Sulfo-NHS Solution PrepEDC->Activate Activate->Conjugate Purify Purify Labeled Protein (Desalting Column) Conjugate->Purify Analyze Characterize Conjugate (DOL, Concentration) Purify->Analyze

Caption: Experimental workflow for protein labeling.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Inactive EDC (moisture-sensitive).[6]Use fresh, properly stored EDC.
Incorrect pH for activation or conjugation.[6]Ensure the activation buffer pH is 4.7-6.0 and the conjugation buffer pH is 7.2-8.5.
Insufficient molar excess of dye or reagents.Increase the concentration of EDC/Sulfo-NHS or the molar ratio of the dye to the protein.
Protein Precipitation Excessive labeling or protein cross-linking.[6]Reduce the concentration of EDC and/or the dye. Optimize the reaction time.
Low protein solubility in the reaction buffer.Ensure the chosen buffer is appropriate for the protein of interest.

Conclusion

This compound is a versatile and high-performance fluorescent dye for protein labeling. By employing a straightforward two-step conjugation protocol involving EDC and Sulfo-NHS, researchers can efficiently and reliably label their proteins of interest for a wide array of downstream applications, including immunofluorescence, flow cytometry, and ELISA. Careful optimization of the reaction conditions is key to achieving the desired degree of labeling while maintaining protein function.

References

The Chemistry of BP Light 550 Carboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemistry, properties, and applications of BP Light 550 carboxylic acid, a fluorescent dye increasingly utilized in biological and pharmaceutical research. This document details the available physicochemical and spectroscopic data, outlines general experimental protocols for its use, and provides visualizations of key workflows.

Introduction to this compound

This compound is a fluorescent dye belonging to the cyanine (B1664457) family of synthetic dyes. It is characterized by its vibrant orange-to-red fluorescence, making it a suitable alternative to other rhodamine derivatives such as Alexa Fluor™ 555, TRITC, and Cy3™ dye[1]. A key feature of BP Light 550 is its high water solubility, which facilitates its use in aqueous biological buffers and allows for a high dye-to-protein labeling ratio without causing precipitation of the resulting conjugates[1]. The carboxylic acid functional group provides a reactive handle for covalent attachment to primary amines on biomolecules, such as proteins and peptides, through amide bond formation.

Physicochemical and Spectroscopic Properties

While a detailed datasheet with all physicochemical and spectroscopic properties for this compound is not publicly available, the following information has been compiled from the manufacturer and analogous compounds within the "BP Light" series.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Catalog Number BP-26247[1]
Molecular Weight 943 g/mol [1]
Appearance Reported as an orange-to-red solid[1]
Solubility High solubility in water[1]

Table 2: Spectroscopic Properties of BP Light 550 Series and Related Dyes

PropertyBP Light 550 (General)BP Light 488BP Light 680BDP 630/650
Excitation Maximum (λex) ~560 nm493 nm692 nm628 nm
Emission Maximum (λem) Not Specified518 nm709 nm642 nm
Extinction Coefficient (ε) Not Specified73,000 cm⁻¹M⁻¹140,000 cm⁻¹M⁻¹97,000 cm⁻¹M⁻¹
Quantum Yield (Φ) Not SpecifiedNot SpecifiedNot Specified0.91
Reference [2][3][4][5]

Chemical Structure and Synthesis

The precise chemical structure of this compound is proprietary. However, based on its classification as a cyanine dye, it likely consists of two nitrogen-containing heterocyclic rings (such as indolenine) joined by a polymethine bridge. The carboxylic acid group is typically attached to one of the heterocyclic rings to provide a point of conjugation.

A general synthetic approach for cyanine dyes involves the condensation of two quaternized nitrogen-containing heterocyclic precursors. One precursor typically contains an activated methyl group, while the other is a hemiacetal or a related derivative. The length of the polymethine chain, which dictates the absorption and emission wavelengths, is determined by the choice of the linking reagent.

Experimental Protocols

The following are detailed, generalized methodologies for the use of carboxylic acid-containing fluorescent dyes like BP Light 550 for labeling biomolecules.

Protein Labeling via Amide Bond Formation

The carboxylic acid group of BP Light 550 can be conjugated to primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus) on proteins using a carbodiimide (B86325) crosslinker such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Purification column (e.g., size-exclusion chromatography)

Protocol:

  • Protein Preparation: Dissolve the protein in the Activation Buffer at a concentration of 1-10 mg/mL.

  • Activation of Carboxylic Acid:

    • Prepare a fresh solution of EDC and sulfo-NHS in the Activation Buffer.

    • Add a 10- to 20-fold molar excess of EDC and sulfo-NHS to the this compound.

    • Incubate for 15-30 minutes at room temperature to form the reactive NHS ester.

  • Conjugation:

    • Add the activated BP Light 550 dye to the protein solution. A molar excess of the dye over the protein (e.g., 10- to 20-fold) is typically used.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring.

  • Quenching: Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted dye. Incubate for 30 minutes at room temperature.

  • Purification: Remove unconjugated dye and byproducts by size-exclusion chromatography or dialysis.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at the protein's absorbance maximum (typically 280 nm) and the dye's absorbance maximum (~560 nm).

Workflow for Protein Labeling

ProteinLabelingWorkflow cluster_activation Dye Activation cluster_conjugation Conjugation cluster_purification Purification & Analysis BP_Light_550 BP Light 550 Carboxylic Acid Activated_Dye Activated NHS Ester BP_Light_550->Activated_Dye Incubate 15-30 min EDC_NHS EDC + Sulfo-NHS in Activation Buffer EDC_NHS->Activated_Dye Labeled_Protein_Mix Labeled Protein Reaction Mixture Activated_Dye->Labeled_Protein_Mix Incubate 1-2 hours Protein Protein in Amine-Free Buffer Protein->Labeled_Protein_Mix Quench Add Quenching Buffer Labeled_Protein_Mix->Quench Purify Size-Exclusion Chromatography Quench->Purify Final_Product Purified Labeled Protein Purify->Final_Product

Caption: Workflow for labeling a protein with this compound.

Biological Applications and Mechanism of Action

This compound is primarily used as a fluorescent label in a variety of biological applications. As a labeling reagent, it does not have an intrinsic biological mechanism of action or a specific signaling pathway that it modulates. Its utility lies in its ability to be covalently attached to a biomolecule of interest, thereby rendering that molecule fluorescent.

Common Applications:

  • Fluorescence Microscopy: Imaging the localization and dynamics of labeled proteins or other molecules within cells and tissues.

  • Flow Cytometry: Identifying and sorting cells based on the presence of a labeled cell surface marker.

  • Western Blotting: Detecting specific proteins in a complex mixture.

  • Immunofluorescence Assays: Detecting specific antigens in cells and tissues using labeled antibodies.

Logical Relationship in Application

ApplicationLogic BP550 BP Light 550 Carboxylic Acid Conjugate Fluorescently Labeled Biomolecule BP550->Conjugate Biomolecule Biomolecule of Interest (e.g., Protein, Antibody) Biomolecule->Conjugate Covalent Labeling Application Biological Application (e.g., Microscopy, Flow Cytometry) Conjugate->Application Data Fluorescence Data Application->Data

Caption: Logical flow from the dye to the generation of experimental data.

Conclusion

This compound is a valuable tool for researchers in the life sciences, offering a bright and water-soluble fluorescent label for the study of biomolecules. While specific physicochemical data for this particular dye are limited, its properties can be inferred from related compounds in the same product family. The generalized protocols for conjugation provide a solid starting point for its application in a wide range of fluorescence-based assays. As with any labeling procedure, optimization of the reaction conditions is recommended to achieve the desired degree of labeling and to ensure that the biological activity of the labeled molecule is retained.

References

Methodological & Application

Application Notes and Protocols for Amine-Reactive Labeling with BP Light 550 Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BP Light 550 is a bright, water-soluble, orange-to-red fluorescent dye analogous to DyLight 550, making it an excellent choice for labeling biomolecules in aqueous environments.[1][2] Its high water solubility facilitates the attainment of high dye-to-protein ratios without the risk of precipitation, ensuring well-labeled and functional conjugates.[1][2] These fluorescently labeled proteins are invaluable tools for a multitude of applications in biological research and drug development, including fluorescence microscopy, flow cytometry, immunoassays, and tracking protein dynamics in real-time.[3]

This document provides detailed protocols for the amine-reactive labeling of proteins using BP Light 550 carboxylic acid. The process involves a two-step procedure: first, the activation of the carboxylic acid group of the dye to a more reactive N-hydroxysuccinimide (NHS) ester, and second, the conjugation of the activated dye to primary amines on the target protein.

Physicochemical and Photophysical Properties

A summary of the key properties of BP Light 550 is provided in the table below. These values are based on its equivalence to DyLight 550.

PropertyValueReference
Excitation Maximum (λex)~562 nm[3][4][5]
Emission Maximum (λem)~576 nm[3][4][5]
Molar Extinction Coefficient (ε)150,000 M⁻¹cm⁻¹[4]
AppearanceYellow[3]
SolubilityHigh in water[1][2]

Experimental Protocols

Part 1: Activation of this compound to its NHS Ester

This protocol describes the conversion of this compound to its amine-reactive N-hydroxysuccinimide (NHS) ester. This activation step is crucial for enabling the subsequent conjugation to primary amines on proteins.

Materials and Equipment:

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction vials

  • Magnetic stirrer and stir bars

  • Argon or Nitrogen gas for inert atmosphere (recommended)

  • Thin Layer Chromatography (TLC) supplies for monitoring the reaction

Protocol:

  • Preparation: In a clean, dry reaction vial under an inert atmosphere, dissolve this compound in anhydrous DMF or DMSO.

  • Addition of Reagents: To the solution of the carboxylic acid, add 1.1 equivalents of N-Hydroxysuccinimide (NHS) followed by 1.1 equivalents of DCC or EDC.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.

  • Post-Reaction: Once the reaction is complete, the resulting BP Light 550 NHS ester solution can be used directly in the labeling reaction (Part 2). If DCC was used, a urea (B33335) byproduct will precipitate and should be removed by filtration.

G cluster_0 Activation of this compound start Dissolve this compound in anhydrous DMF or DMSO add_reagents Add NHS and DCC/EDC start->add_reagents react Stir at room temperature (12-24 hours) add_reagents->react monitor Monitor reaction by TLC react->monitor monitor->react Incomplete filter Filter to remove urea byproduct (if using DCC) monitor->filter Complete end Activated BP Light 550 NHS Ester (Ready for conjugation) filter->end

Caption: Workflow for the activation of this compound to its NHS ester.

Part 2: Amine-Reactive Labeling of Proteins

This protocol details the conjugation of the activated BP Light 550 NHS ester to a target protein.

Materials and Equipment:

  • Activated BP Light 550 NHS ester (from Part 1)

  • Target protein (e.g., antibody) in an amine-free buffer

  • Reaction Buffer: 0.1 M sodium bicarbonate or 50 mM sodium borate, pH 8.3-8.5. Crucially, this buffer must not contain primary amines like Tris or glycine (B1666218).

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification column (e.g., size-exclusion chromatography) or dialysis equipment

  • Spectrophotometer

Protocol:

  • Protein Preparation: Prepare the protein solution in the reaction buffer at a concentration of 2-10 mg/mL.

  • Labeling Reaction:

    • Calculate the required volume of the BP Light 550 NHS ester solution. A molar excess of dye to protein between 10:1 and 20:1 is a good starting point for optimization.

    • While gently stirring the protein solution, slowly add the calculated amount of the activated dye solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quenching: (Optional but recommended) Add the quenching buffer to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes to stop the reaction.

  • Purification: Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column or by dialysis against a suitable storage buffer (e.g., PBS).

G cluster_1 Protein Labeling Workflow prep_protein Prepare protein in amine-free buffer (pH 8.3-8.5) add_dye Add activated BP Light 550 NHS ester prep_protein->add_dye incubate Incubate for 1-2 hours at room temperature (in dark) add_dye->incubate quench Quench reaction with Tris or glycine buffer incubate->quench purify Purify labeled protein (Size-exclusion or Dialysis) quench->purify end_product Fluorescently Labeled Protein purify->end_product

Caption: General workflow for labeling proteins with amine-reactive BP Light 550 NHS ester.

Data Presentation

Recommended Molar Excess of Dye to Protein

The optimal molar ratio of dye to protein should be determined empirically for each specific protein. The following table provides a starting point for optimization.

Protein TypeRecommended Molar Excess (Dye:Protein)
Antibodies (e.g., IgG)10:1 to 20:1
Other Proteins5:1 to 25:1
Calculation of Degree of Labeling (DOL)

The DOL, which represents the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

  • Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the excitation maximum of BP Light 550, ~562 nm (A₅₆₂).

  • Calculate the protein concentration:

    • First, correct the A₂₈₀ for the absorbance of the dye at this wavelength:

      • A₂₈₀_corrected = A₂₈₀ - (A₅₆₂ × CF)

    • Protein Concentration (M) = A₂₈₀_corrected / (ε_protein × path length)

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the dye concentration:

    • Dye Concentration (M) = A₅₆₂ / (ε_dye × path length)

      • ε_dye for BP Light 550 is ~150,000 M⁻¹cm⁻¹.

  • Calculate the DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Signaling Pathway Example: Receptor-Ligand Internalization

Fluorescently labeled ligands are commonly used to study receptor-mediated endocytosis and subsequent intracellular signaling pathways.

G cluster_2 Receptor-Ligand Internalization Pathway Ligand BP Light 550-Labeled Ligand Binding Ligand-Receptor Binding Ligand->Binding Receptor Cell Surface Receptor Receptor->Binding Endocytosis Clathrin-Mediated Endocytosis Binding->Endocytosis Endosome Early Endosome Endocytosis->Endosome Signaling Downstream Signaling Cascade Endosome->Signaling Lysosome Lysosomal Degradation Endosome->Lysosome Trafficking

Caption: A simplified signaling pathway illustrating receptor-ligand internalization.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Degree of Labeling (DOL) - Inactive (hydrolyzed) NHS ester- Low protein concentration- Incorrect buffer pH or composition- Insufficient dye-to-protein ratio- Use freshly prepared activated dye.- Ensure protein concentration is at least 2 mg/mL.[6]- Use a primary amine-free buffer with a pH of 8.3-8.5.[7]- Increase the molar ratio of dye to protein.
High Degree of Labeling (DOL) / Protein Precipitation - Excessive dye-to-protein ratio- Protein aggregation- Decrease the molar ratio of dye to protein.- Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration.- Ensure the protein is properly folded and soluble before labeling.
Low Fluorescence Signal of Labeled Protein - Low DOL- Self-quenching of the dye at high DOL- Photobleaching of the dye- Optimize the labeling reaction to achieve a higher DOL.- If DOL is very high, consider reducing the dye-to-protein ratio.- Handle and store the labeled protein protected from light.

References

Application Notes and Protocols: Step-by-Step Guide to BP Light 550 Carboxylic Acid Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BP Light 550 is a bright, photostable orange-to-red fluorescent dye, analogous to DyLight 550, making it an excellent choice for labeling biomolecules in a variety of applications, including fluorescence microscopy, flow cytometry, and immunoassays.[1][2][3] The carboxylic acid derivative of BP Light 550 allows for its covalent conjugation to primary amines on biomolecules such as proteins, antibodies, and amine-modified oligonucleotides. This process typically employs a two-step carbodiimide (B86325) crosslinking chemistry, utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[4][5]

This document provides a detailed protocol for the conjugation of BP Light 550 carboxylic acid to a generic protein with available primary amine residues (e.g., lysine (B10760008) side chains).

Principle of Conjugation

The conjugation of this compound to a primary amine-containing molecule, such as a protein, is a two-step process facilitated by EDC and NHS.

  • Activation of Carboxylic Acid: EDC first reacts with the carboxylic acid group on the BP Light 550 dye to form a highly reactive O-acylisourea intermediate.[5][6] This intermediate is unstable in aqueous solutions.[5][6]

  • Formation of a Stable NHS Ester: The addition of NHS or Sulfo-NHS allows the O-acylisourea intermediate to be converted into a more stable amine-reactive NHS ester.[5][] This step improves the efficiency of the conjugation reaction.[5]

  • Amide Bond Formation: The NHS ester of BP Light 550 then readily reacts with a primary amine on the target protein to form a stable, covalent amide bond, releasing NHS or Sulfo-NHS as a byproduct.[][8]

This reaction is most efficient at a slightly acidic pH (4.5-7.2) for the activation step and a physiological to slightly basic pH (7.2-8.5) for the final conjugation to the amine.[9][10]

Chemical Reaction Pathway

G cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation Dye_COOH BP Light 550-COOH Intermediate O-acylisourea intermediate (unstable) Dye_COOH->Intermediate + EDC EDC EDC EDC->Intermediate Activated_Dye BP Light 550-NHS Ester (amine-reactive) Intermediate->Activated_Dye + NHS NHS NHS / Sulfo-NHS NHS->Activated_Dye Conjugate BP Light 550-Protein (stable amide bond) Activated_Dye->Conjugate + Protein-NH2 Protein_NH2 Protein-NH2 Protein_NH2->Conjugate G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_dye Dissolve BP Light 550-COOH in DMSO/DMF activate Activate Dye: Add EDC and NHS to BP Light 550-COOH prep_dye->activate prep_protein Prepare Protein in Coupling Buffer conjugate Add activated dye to protein solution prep_protein->conjugate prep_reagents Prepare fresh EDC and NHS solutions prep_reagents->activate incubate_activation Incubate for 15-30 min at room temperature activate->incubate_activation incubate_activation->conjugate incubate_conjugation Incubate for 2 hours at RT or overnight at 4°C conjugate->incubate_conjugation quench Quench reaction with Tris or Glycine incubate_conjugation->quench purify Purify conjugate via desalting column quench->purify analyze Determine Degree of Labeling (DOL) via spectrophotometry purify->analyze store Store conjugate at 4°C (short-term) or -20°C (long-term) analyze->store

References

Application Notes and Protocols: BP Light 550 Carboxylic Acid for Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing BP Light 550 carboxylic acid in flow cytometry experiments. This document outlines the dye's properties, a detailed protocol for antibody conjugation, and subsequent protocols for both cell surface and intracellular staining.

Introduction to this compound

BP Light 550 is a bright, photostable fluorescent dye with a vibrant orange-to-red emission, making it an excellent choice for flow cytometry applications. It is spectrally comparable to other popular dyes such as DyLight 550, Alexa Fluor™ 555, and Cy3™. A key feature of BP Light 550 is its high water solubility, which allows for a higher dye-to-protein ratio during conjugation without the risk of precipitation[1].

The "carboxylic acid" functional group on this dye is not intended for direct cell staining. Instead, it serves as a reactive handle for covalent conjugation to primary amines on proteins, such as antibodies, through a process called amidation. This allows for the creation of fluorescently labeled antibodies that can then be used to specifically target and identify cellular markers in flow cytometry.

Data Presentation: Properties of BP Light 550

For effective experimental design, it is crucial to understand the spectral properties of BP Light 550.

PropertyValue
Excitation Maximum (Ex)~550 nm
Emission Maximum (Em)~575 nm
Common Laser Line532 nm or 561 nm
Spectrally Similar DyesDyLight 550, Alexa Fluor™ 555, TRITC, Cy3™

Experimental Protocols

Antibody Conjugation with this compound

This protocol details the two-step process of activating the carboxylic acid group of the dye and then conjugating it to a primary antibody. This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS) to create a more stable amine-reactive intermediate[2].

Materials:

  • This compound

  • Primary antibody (free of amine-containing buffers like Tris)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Conjugation Buffer (e.g., PBS, pH 7.4)

  • Desalting column

  • Anhydrous Dimethylsulfoxide (DMSO)

Procedure:

  • Antibody Preparation:

    • Dialyze the antibody against the Conjugation Buffer to remove any interfering substances.

    • Adjust the antibody concentration to 1-2 mg/mL.

  • Dye Activation:

    • Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mg/mL.

    • In a separate tube, dissolve EDC and Sulfo-NHS in Activation Buffer to a concentration of 10 mg/mL each. These solutions should be made fresh.

    • Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the dissolved this compound[2].

    • Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid group.

  • Conjugation:

    • Add the activated dye solution to the prepared antibody solution. The molar ratio of dye to antibody may need to be optimized, but a starting point of 10:1 to 20:1 is recommended.

    • Incubate the reaction for 2 hours at room temperature, protected from light.

  • Purification:

    • Separate the conjugated antibody from the unconjugated dye using a desalting column equilibrated with PBS.

    • Collect the fractions containing the labeled antibody.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~550 nm (for the dye).

Antibody_Conjugation_Workflow cluster_activation Dye Activation cluster_conjugation Conjugation cluster_purification Purification dye BP Light 550 Carboxylic Acid activated_dye Amine-Reactive Sulfo-NHS Ester dye->activated_dye Activation (15-30 min) edc_nhs EDC + Sulfo-NHS edc_nhs->activated_dye antibody Primary Antibody (in PBS) activated_dye->antibody conjugated_ab BP Light 550 Labeled Antibody antibody->conjugated_ab Conjugation (2 hours) desalting Desalting Column conjugated_ab->desalting purified_ab Purified Labeled Antibody desalting->purified_ab Separation

Workflow for conjugating this compound to a primary antibody.

Cell Surface Staining Protocol

This protocol describes the use of the BP Light 550-conjugated antibody for staining cell surface antigens.

Materials:

  • BP Light 550-conjugated primary antibody

  • Cell suspension (e.g., PBMCs, cultured cells)

  • Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • Flow cytometry tubes

Procedure:

  • Cell Preparation:

    • Prepare a single-cell suspension from your sample (e.g., whole blood, tissue)[3].

    • Adjust the cell concentration to 1 x 10^6 cells/mL in cold Staining Buffer[4].

  • Staining:

    • Aliquot 100 µL of the cell suspension into flow cytometry tubes (1 x 10^5 to 1 x 10^6 cells per tube)[4].

    • Add the optimal dilution of the BP Light 550-conjugated antibody to each tube. This should be determined by titration.

    • Vortex gently and incubate for 20-30 minutes at 4°C, protected from light[5].

  • Washing:

    • Add 2 mL of cold Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C[4].

    • Discard the supernatant.

    • Repeat the wash step.

  • Acquisition:

    • Resuspend the cell pellet in 200-500 µL of cold Staining Buffer.

    • Acquire the samples on a flow cytometer equipped with a laser that excites at or near 550 nm (e.g., 532 nm or 561 nm).

Cell_Surface_Staining_Workflow start Prepare Single-Cell Suspension (1x10^6/mL) stain Add BP Light 550-conjugated Ab Incubate 20-30 min at 4°C start->stain wash1 Wash with Staining Buffer (300-400 x g, 5 min) stain->wash1 wash2 Repeat Wash wash1->wash2 resuspend Resuspend in Staining Buffer wash2->resuspend acquire Acquire on Flow Cytometer resuspend->acquire

Experimental workflow for cell surface staining with a fluorescently labeled antibody.

Intracellular Staining Protocol

For detecting intracellular antigens, cells must be fixed and permeabilized to allow the antibody to enter the cell[6].

Materials:

  • BP Light 550-conjugated primary antibody

  • Cell suspension

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., PBS with 0.1% saponin (B1150181) or Triton X-100)

  • Staining Buffer

Procedure:

  • Cell Surface Staining (Optional):

    • If also staining for surface markers, perform the cell surface staining protocol as described above before fixation.

  • Fixation:

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 100 µL of Fixation Buffer.

    • Incubate for 15-20 minutes at room temperature.

  • Permeabilization and Staining:

    • Wash the cells twice with Permeabilization Buffer.

    • Resuspend the cells in 100 µL of Permeabilization Buffer containing the optimal dilution of the BP Light 550-conjugated antibody.

    • Incubate for 30-45 minutes at room temperature, protected from light.

  • Washing:

    • Wash the cells twice with Permeabilization Buffer.

  • Acquisition:

    • Resuspend the cell pellet in 200-500 µL of Staining Buffer.

    • Acquire the samples on a flow cytometer.

Intracellular_Staining_Workflow start Start with Cell Suspension surface_stain Optional: Cell Surface Staining start->surface_stain fix Fix with Fixation Buffer (15-20 min) surface_stain->fix permeabilize Wash and Resuspend in Permeabilization Buffer fix->permeabilize stain Add BP Light 550-conjugated Ab Incubate 30-45 min permeabilize->stain wash Wash twice with Permeabilization Buffer stain->wash acquire Resuspend and Acquire wash->acquire

Workflow for intracellular staining following cell fixation and permeabilization.

Concluding Remarks

This compound is a versatile tool for creating custom fluorescent probes for flow cytometry. By following the detailed protocols for antibody conjugation and subsequent cell staining, researchers can effectively incorporate this bright and stable fluorophore into their multicolor flow cytometry panels for robust and reproducible results. Always remember to optimize antibody concentrations and perform necessary controls for each experiment.

References

Application Notes and Protocols for BP Light 550 Carboxylic Acid in Western Blotting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing BP Light 550 carboxylic acid, a bright and photostable fluorescent dye, for Western blotting applications. This document offers detailed protocols for antibody conjugation and subsequent fluorescent Western blot analysis, enabling sensitive and quantitative detection of target proteins.

Introduction

BP Light 550 is a high-performance fluorescent dye spectrally similar to DyLight™ 550.[1] Its carboxylic acid functionality allows for covalent conjugation to primary amines on antibodies and other proteins through the use of carbodiimide (B86325) crosslinking chemistry. The resulting fluorescently labeled antibodies are powerful tools for Western blotting, offering several advantages over traditional chemiluminescent detection, including a wider dynamic range, the potential for multiplexing, and greater signal stability.[2][3]

Product Information

This compound is a highly water-soluble, orange-to-red fluorescent dye.[1] This property facilitates a high dye-to-protein ratio during conjugation without causing precipitation of the antibody conjugate.[1]

Spectral Properties

The spectral characteristics of BP Light 550 make it compatible with a wide range of common fluorescence imaging systems.

PropertyValue
Excitation Maximum (λex) ~562 nm
Emission Maximum (λem) ~576 nm
Spectrally Similar Dyes DyLight™ 550, Alexa Fluor™ 555, Cy3™, TRITC

Note: Spectral properties are based on DyLight™ 550, to which BP Light 550 is equivalent. Actual values may vary slightly based on the conjugation buffer and the biomolecule to which it is conjugated.

Experimental Protocols

This section provides a detailed workflow for utilizing this compound in Western blotting, from antibody labeling to final detection.

I. Antibody Labeling with this compound

This protocol describes the covalent attachment of this compound to a primary or secondary antibody using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This two-step process first activates the carboxylic acid group on the dye to form a more stable NHS ester, which then efficiently reacts with primary amines (e.g., lysine (B10760008) residues) on the antibody.[4][5]

Materials:

  • This compound

  • Antibody (purified, in an amine-free buffer like PBS)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Coupling Buffer (e.g., PBS, pH 7.4)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Desalting column or dialysis cassette for purification

  • Anhydrous DMSO or DMF

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is at a concentration of 1-2 mg/mL in an amine-free buffer (e.g., PBS). Buffers containing Tris or glycine (B1666218) will interfere with the labeling reaction.

    • If necessary, perform a buffer exchange using a desalting column or dialysis.

  • Dye Activation:

    • Immediately before use, prepare a 10 mg/mL solution of this compound in anhydrous DMSO or DMF.

    • Prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of NHS (or Sulfo-NHS) in Activation Buffer. These solutions are not stable and should be used immediately.

    • In a microcentrifuge tube, mix a 10-20 fold molar excess of the activated dye solution with the antibody solution.

    • Add a 1.5-fold molar excess of EDC and NHS (relative to the dye) to the dye-antibody mixture.

  • Conjugation Reaction:

    • Incubate the reaction mixture for 2 hours at room temperature, protected from light, with gentle mixing.

  • Purification of the Labeled Antibody:

    • Remove unconjugated dye and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.

    • Collect the colored fractions, which contain the labeled antibody.

    • Alternatively, purify the conjugate by dialysis against PBS at 4°C with several buffer changes.

  • Determination of Degree of Labeling (DOL) (Optional):

    • Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and at the absorbance maximum of the dye (~562 nm).

    • Calculate the concentration of the antibody and the dye to determine the molar ratio of dye to antibody.

  • Storage:

    • Store the labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) to a final concentration of 50% and store at -20°C.

G cluster_prep Preparation cluster_react Reaction cluster_purify Purification & Storage Antibody_Prep Prepare Antibody (1-2 mg/mL in amine-free buffer) Mix Mix Antibody, Dye, EDC, and NHS Antibody_Prep->Mix Dye_Prep Prepare Dye, EDC, and NHS Solutions Dye_Prep->Mix Incubate Incubate for 2 hours at RT (protected from light) Mix->Incubate Purify Purify Conjugate (Desalting Column or Dialysis) Incubate->Purify Store Store Labeled Antibody at 4°C or -20°C Purify->Store

Caption: Workflow for labeling an antibody with this compound.

II. Fluorescent Western Blotting Protocol

This protocol outlines the use of a BP Light 550-conjugated antibody for the detection of a target protein on a Western blot.

Materials:

  • BP Light 550-conjugated antibody (primary or secondary)

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or low-fluorescence PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20)

  • Fluorescence imaging system with appropriate filters for BP Light 550

Procedure:

  • SDS-PAGE and Protein Transfer:

    • Separate your protein samples by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or low-fluorescence PVDF membrane.

  • Blocking:

    • Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • If using a directly labeled primary antibody, dilute the BP Light 550-conjugated antibody in blocking buffer to the optimized concentration.

    • If using a labeled secondary antibody, incubate the membrane with the unlabeled primary antibody in blocking buffer for 1 hour at room temperature or overnight at 4°C.

    • Wash the membrane three times for 5-10 minutes each with wash buffer.

  • Secondary Antibody Incubation (if applicable):

    • Dilute the BP Light 550-conjugated secondary antibody in blocking buffer to the optimized concentration.

    • Incubate the membrane with the secondary antibody for 1 hour at room temperature, protected from light.

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with wash buffer, protected from light.

  • Imaging:

    • Image the blot on a fluorescence imaging system using an excitation source and emission filter appropriate for BP Light 550 (e.g., excitation ~560 nm, emission ~580 nm).

G SDS_PAGE SDS-PAGE Transfer Protein Transfer SDS_PAGE->Transfer Block Blocking (1 hour at RT) Transfer->Block Primary_Ab Primary Antibody Incubation Block->Primary_Ab Wash_1 Wash (3x) Primary_Ab->Wash_1 Secondary_Ab Secondary Antibody Incubation (with BP Light 550 conjugate) Wash_1->Secondary_Ab Wash_2 Wash (3x, protected from light) Secondary_Ab->Wash_2 Image Fluorescent Imaging Wash_2->Image

Caption: General workflow for fluorescent Western blotting.

Application Example: Analysis of EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival. Its dysregulation is implicated in various cancers. Western blotting is a key technique to study the phosphorylation status of EGFR and its downstream effectors, providing insights into pathway activation.

A BP Light 550-conjugated antibody can be used to detect either total or phosphorylated proteins within this pathway. For instance, a primary antibody specific for phosphorylated EGFR (p-EGFR) can be followed by a BP Light 550-conjugated secondary antibody to quantify the level of EGFR activation upon stimulation with EGF.

G EGF EGF EGFR EGFR EGF->EGFR Binds p_EGFR p-EGFR EGFR->p_EGFR Autophosphorylation Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) p_EGFR->Downstream Proliferation Cell Proliferation, Survival, etc. Downstream->Proliferation

Caption: Simplified EGFR signaling pathway.

Troubleshooting

Problem Possible Cause Solution
No or Weak Signal Insufficient antibody concentration.Optimize the concentration of the labeled antibody.
Low protein abundance.Increase the amount of protein loaded onto the gel.
Inefficient protein transfer.Verify transfer efficiency with a total protein stain.
Photobleaching of the dye.Minimize exposure of the blot to light during incubations and washes.
High Background Incomplete blocking.Increase blocking time or try a different blocking agent.
Non-specific antibody binding.Optimize antibody concentration and increase the number and duration of washes.
Autofluorescence of the membrane.Use a low-fluorescence PVDF membrane.
Speckled or Uneven Background Aggregated antibody conjugate.Centrifuge the antibody solution before use.
Dirty equipment or buffers.Use fresh, filtered buffers and clean incubation trays.

For a more comprehensive troubleshooting guide, refer to resources on fluorescent Western blotting.[2][3][6][7]

Conclusion

This compound is a versatile and high-performance fluorescent dye for Western blotting applications. The protocols provided in these application notes offer a clear guide for successful antibody conjugation and subsequent sensitive and quantitative protein detection. By leveraging the benefits of fluorescent Western blotting, researchers can achieve reliable and reproducible results in their studies of protein expression and signaling pathways.

References

Application Notes and Protocols for Labeling Antibodies with BP Light 550 Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent labeling of antibodies with BP Light 550 carboxylic acid. BP Light 550 is a bright, photostable fluorescent dye with an excitation maximum around 550 nm and an emission maximum around 565 nm, making it suitable for various fluorescence-based immunoassays, including flow cytometry, immunofluorescence microscopy, and western blotting.[1][2][3] The protocol herein describes a two-step carbodiimide (B86325) crosslinking method utilizing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid group of the dye, which then reacts with primary amines on the antibody to form a stable amide bond.[4][5][6][7] This method minimizes the risk of antibody-antibody crosslinking.[4][6]

Materials and Reagents

Reagent/MaterialRecommended Specifications
AntibodyPurified, in an amine-free buffer (e.g., PBS) at 1-10 mg/mL. Must be free of stabilizing proteins like BSA and preservatives containing primary amines (e.g., sodium azide).[5][8][9]
This compound-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)Molecular Weight: 191.7 g/mol
NHS (N-hydroxysuccinimide) or Sulfo-NHSNHS MW: 115.09 g/mol ; Sulfo-NHS MW: 217.14 g/mol
Activation Buffer0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0[5][10]
Conjugation BufferPhosphate-Buffered Saline (PBS), pH 7.2-8.5, or 0.1 M sodium bicarbonate buffer, pH 8.3[5]
Quenching Solution1 M Tris-HCl, pH 8.0, or 1 M Glycine
Desalting ColumnsAppropriate for the scale of the reaction (e.g., spin columns with a suitable molecular weight cutoff)
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)For dissolving the dye

Experimental Protocols

Part 1: Preparation of Reagents
  • Antibody Preparation :

    • If the antibody is in a buffer containing primary amines (e.g., Tris) or sodium azide, it must be purified.[8][9]

    • Dialyze the antibody against 1X PBS, pH 7.4, overnight at 4°C with at least two buffer changes.

    • Alternatively, use a desalting column to exchange the buffer to 1X PBS.

    • After purification, determine the antibody concentration using a spectrophotometer at 280 nm.

  • This compound Stock Solution :

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. This solution should be prepared fresh immediately before use.

  • EDC and NHS/Sulfo-NHS Solutions :

    • Prepare 100 mM solutions of EDC and NHS (or Sulfo-NHS) in chilled Activation Buffer (0.1 M MES, pH 6.0) immediately before use. EDC is moisture-sensitive and hydrolyzes quickly in aqueous solutions.[6]

Part 2: Two-Step Antibody Labeling Procedure

This two-step procedure first activates the this compound with EDC and NHS to form a more stable amine-reactive NHS ester, which is then added to the antibody solution.

Step 1: Activation of this compound

  • In a microcentrifuge tube, combine the following:

    • An appropriate volume of the 10 mM this compound stock solution to achieve the desired dye:antibody molar ratio (a starting point of 10:1 to 20:1 is recommended).

    • An equal volume of 100 mM EDC solution.

    • An equal volume of 100 mM NHS (or Sulfo-NHS) solution.

    • Adjust the total volume with Activation Buffer to ensure the reaction proceeds efficiently. A typical final concentration for the dye during activation is 1-5 mM.

  • Incubate the reaction mixture for 15-30 minutes at room temperature, protected from light.[6]

Step 2: Conjugation of Activated Dye to Antibody

  • Immediately after activation, add the activated BP Light 550-NHS ester solution to the prepared antibody solution in Conjugation Buffer (e.g., PBS, pH 7.2-8.5).

  • Incubate the reaction for 1-2 hours at room temperature with gentle stirring or rocking, protected from light. The reaction can also be performed overnight at 4°C.

Step 3: Quenching the Reaction

  • Add a quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine) to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted NHS-ester.

  • Incubate for 30 minutes at room temperature.

Part 3: Purification of the Labeled Antibody
  • Separate the labeled antibody from the unreacted dye and byproducts using a desalting column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., 1X PBS).

  • Collect the fractions containing the purified antibody-dye conjugate. The labeled antibody will typically be in the first colored fractions to elute.

Part 4: Characterization of the Conjugate
  • Determine the Degree of Labeling (DOL) :

    • Measure the absorbance of the conjugate solution at 280 nm (for protein concentration) and at the absorbance maximum of BP Light 550 (approximately 550 nm).

    • The DOL can be calculated using the following formula:

      DOL = (A_max * ε_protein) / [(A_280 - (A_max * CF)) * ε_dye]

      Where:

      • A_max = Absorbance at ~550 nm

      • A_280 = Absorbance at 280 nm

      • ε_protein = Molar extinction coefficient of the antibody (~210,000 M⁻¹cm⁻¹ for IgG)

      • ε_dye = Molar extinction coefficient of BP Light 550 (this value should be obtained from the manufacturer)

      • CF = Correction factor for the dye's absorbance at 280 nm (A_280 / A_max for the free dye)

  • Functional Assessment :

    • The functionality of the labeled antibody should be assessed in the intended application (e.g., flow cytometry, immunofluorescence) to ensure that the conjugation process has not compromised its antigen-binding affinity.

Quantitative Data Summary

The following table provides typical ranges for key parameters in the antibody labeling process. Optimal conditions may vary depending on the specific antibody and desired DOL.

ParameterRecommended RangeNotes
Antibody Concentration1 - 10 mg/mLHigher concentrations can improve labeling efficiency.
Dye:Antibody Molar Ratio5:1 - 20:1A higher ratio generally leads to a higher DOL, but may also increase the risk of antibody precipitation or loss of function.
EDC:Dye Molar Ratio1:1 - 10:1A molar excess of EDC is typically used.
NHS:Dye Molar Ratio1:1 - 5:1NHS is used to stabilize the active intermediate.
Activation pH4.5 - 6.0Optimal for carbodiimide chemistry.[5][10]
Conjugation pH7.2 - 8.5Optimal for the reaction of NHS esters with primary amines.[5]
Reaction Time (Activation)15 - 30 minutes
Reaction Time (Conjugation)1 - 2 hours at RT or overnight at 4°C
Expected DOL2 - 8The optimal DOL depends on the application and the antibody.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_post Post-Reaction Ab_prep Antibody Purification (Buffer Exchange) Conjugation Step 2: Conjugate Activated Dye to Antibody (1-2 hr, RT) Ab_prep->Conjugation Dye_prep Prepare BP Light 550 Carboxylic Acid Stock Activation Step 1: Activate Dye with EDC/NHS (15-30 min, RT) Dye_prep->Activation Reagent_prep Prepare Fresh EDC/NHS Solutions Reagent_prep->Activation Activation->Conjugation Quench Step 3: Quench Reaction (30 min, RT) Conjugation->Quench Purification Purification (Desalting Column) Quench->Purification Characterization Characterization (DOL, Functional Assay) Purification->Characterization

Caption: Experimental workflow for labeling antibodies with this compound.

signaling_pathway cluster_activation Activation Step (pH 4.5-6.0) cluster_conjugation Conjugation Step (pH 7.2-8.5) Dye_COOH BP Light 550-COOH Active_Intermediate O-acylisourea Intermediate (unstable) Dye_COOH->Active_Intermediate + EDC EDC EDC->Active_Intermediate NHS_Ester BP Light 550-NHS Ester (amine-reactive, more stable) Active_Intermediate->NHS_Ester NHS NHS NHS->NHS_Ester + Conjugate Antibody-BP Light 550 (Stable Amide Bond) NHS_Ester->Conjugate Antibody Antibody-NH2 (Primary Amine) Antibody->Conjugate +

Caption: Chemical pathway for EDC/NHS-mediated antibody conjugation.

References

Application Notes and Protocols: Calculating the Dye-to-Protein Ratio for BP Light 550 Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BP Light 550 is a bright, photostable fluorescent dye with an excitation maximum around 550 nm, making it well-suited for a variety of fluorescence-based biological assays. Covalent labeling of proteins with fluorescent dyes such as BP Light 550 allows for their detection and quantification in applications including immunofluorescence, flow cytometry, and fluorescence microscopy. The dye-to-protein ratio, also known as the degree of labeling (DOL), is a critical parameter to determine after the conjugation reaction. It represents the average number of dye molecules conjugated to a single protein molecule.[1][2] An optimal DOL is crucial for experimental success; a low DOL may result in a weak signal, while an excessively high DOL can lead to fluorescence quenching and potentially compromise the biological activity of the protein.[1][2][3]

This document provides a detailed protocol for conjugating BP Light 550 carboxylic acid to a protein and subsequently calculating the dye-to-protein ratio. While this guide focuses on BP Light 550, the principles and protocols are broadly applicable to the conjugation of other amine-reactive fluorescent dyes.

Quantitative Data Summary

Accurate calculation of the dye-to-protein ratio relies on specific spectrophotometric properties of the dye and the protein. As BP Light 550 is spectrally equivalent to DyLight 550, the quantitative data for DyLight 550 are used here for the calculations.[4]

ParameterValueReference
BP Light 550 / DyLight 550
Molar Extinction Coefficient (ε_dye)150,000 M⁻¹cm⁻¹[4][5][6]
Maximum Absorbance (λ_max)~562 nm[4][6]
A280 Correction Factor (CF)0.081[4]
Typical IgG Antibody
Molar Extinction Coefficient (ε_protein)210,000 M⁻¹cm⁻¹[4]
Molecular Weight~150,000 g/mol

Experimental Protocols

Protein Preparation

Successful labeling requires the protein to be in a suitable buffer.

  • Buffer Selection: Use an amine-free buffer at a pH of 8.3-9.0 to ensure the primary amines on the protein are deprotonated and available for reaction.[5] A common choice is 0.1 M sodium bicarbonate buffer (pH 8.5). Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the protein for reaction with the dye.[5]

  • Protein Concentration: The protein concentration should be at least 2 mg/mL for optimal labeling.[7]

  • Buffer Exchange: If the protein of interest is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column.

Dye Preparation

The carboxylic acid form of BP Light 550 must first be activated to an amine-reactive ester, typically an N-hydroxysuccinimide (NHS) ester, for efficient conjugation to proteins. This protocol assumes the use of a pre-activated BP Light 550 NHS ester.

  • Immediately before use, dissolve the BP Light 550 NHS ester in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL.[1][8]

  • Vortex the solution to ensure the dye is fully dissolved.

Protein Labeling Reaction
  • Slowly add a calculated molar excess of the dissolved dye to the stirring protein solution. A starting point for optimization is a 10- to 20-fold molar excess of dye to protein.

  • Incubate the reaction for 1 hour at room temperature, protected from light.[7]

  • (Optional) The reaction can be quenched by adding hydroxylamine (B1172632) or another amine-containing buffer like Tris to a final concentration of 50-100 mM and incubating for an additional 10-15 minutes.

Purification of the Labeled Protein

It is crucial to remove any unconjugated dye before measuring the absorbance, as free dye will interfere with the calculation of the dye-to-protein ratio.

  • Use a size-exclusion chromatography column (e.g., a desalting column) to separate the labeled protein from the smaller, unconjugated dye molecules.

  • Collect the fractions containing the protein, which can often be identified by their color.

Calculation of the Dye-to-Protein Ratio (DOL)

The DOL is calculated from the absorbance of the purified protein-dye conjugate at two wavelengths: 280 nm (for the protein) and the absorbance maximum of the dye (~562 nm for BP Light 550).

Spectrophotometric Measurement
  • Measure the absorbance of the purified conjugate solution at 280 nm (A_280) and at the absorbance maximum of the dye (A_max at ~562 nm) using a 1 cm path length cuvette.

  • If the absorbance readings are too high (typically > 2.0), dilute the sample with the purification buffer and re-measure. Remember to account for the dilution factor in the calculations.

Calculation Steps

Step 1: Calculate the Molar Concentration of the Dye

  • A_max: Absorbance of the conjugate at the dye's maximum absorbance wavelength (~562 nm).

  • ε_dye: Molar extinction coefficient of BP Light 550 (150,000 M⁻¹cm⁻¹).

Step 2: Correct the Absorbance at 280 nm

The dye also absorbs light at 280 nm, so its contribution to the A_280 reading must be subtracted to determine the true absorbance of the protein.

  • A_280: Absorbance of the conjugate at 280 nm.

  • A_max: Absorbance of the conjugate at the dye's maximum absorbance wavelength.

  • CF: A280 Correction Factor for BP Light 550 (0.081).[4]

Step 3: Calculate the Molar Concentration of the Protein

  • A_protein: Corrected absorbance at 280 nm.

  • ε_protein: Molar extinction coefficient of the protein (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

Step 4: Calculate the Dye-to-Protein Ratio (DOL)

An ideal DOL for antibodies is typically between 3 and 7.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis protein_prep Protein Preparation (Amine-free buffer, pH 8.5) conjugation Labeling Reaction (1 hr, RT, dark) protein_prep->conjugation dye_prep Dye Activation & Solubilization (Anhydrous DMSO/DMF) dye_prep->conjugation purification Removal of Free Dye (Size-Exclusion Chromatography) conjugation->purification measurement Spectrophotometry (A280 & Amax) purification->measurement calculation DOL Calculation measurement->calculation

Caption: Experimental workflow for protein labeling and DOL calculation.

signaling_pathway cluster_cell_surface Cell Surface cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus receptor Cell Surface Receptor kinase1 Kinase 1 receptor->kinase1 Activation labeled_ab Labeled Primary Antibody (Protein-BP Light 550) receptor->labeled_ab Detection ligand Ligand ligand->receptor Binding kinase2 Kinase 2 kinase1->kinase2 tf Transcription Factor kinase2->tf gene Target Gene Expression tf->gene Translocation

Caption: Detection of a cell surface receptor in a signaling pathway.

References

BP Light 550 Carboxylic Acid: Application Notes and Protocols for Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BP Light 550 carboxylic acid is a bright and photostable orange-red fluorescent dye designed for live-cell imaging applications. As a member of the BP Light series of fluorophores, it offers excellent performance and high water solubility.[1] The carboxylic acid functional group allows for its conjugation to biomolecules, although it can also be used as a cell-permeable dye in certain applications. This document provides detailed application notes and protocols for the use of this compound in various live-cell imaging techniques.

Physicochemical and Spectroscopic Properties

BP Light 550 is equivalent to DyLight 550, offering vibrant orange-to-red fluorescence.[1] Its high water solubility facilitates the creation of high dye-to-protein ratios without the risk of precipitation.[1] The key spectroscopic properties are summarized in the table below.

PropertyValueReference
Excitation Maximum (λex)562 nm
Emission Maximum (λem)576 nm
Molar Extinction Coefficient (ε)150,000 cm⁻¹M⁻¹
Recommended Laser Line561 nm
Visually Observed ColorOrange-Red[1]

Note: As a direct equivalent, the spectral properties of DyLight 550 are used here. Researchers should always confirm the specific batch characteristics.

Applications in Live-Cell Imaging

This compound is a versatile tool for a range of live-cell imaging applications, including:

  • Fluorescence Microscopy: Ideal for visualizing subcellular structures and dynamic processes in real-time.

  • Flow Cytometry: Can be used to label cell populations for analysis and sorting.

  • High-Content Screening (HCS): Its brightness and photostability make it suitable for automated imaging and analysis of cellular responses to various stimuli or drug candidates.

The carboxylic acid group can be used for conjugation to amine-containing molecules via carbodiimide (B86325) chemistry (e.g., using EDC and NHS). However, some cell-permeable fluorescent dyes with free carboxyl groups have been shown to be effective for intracellular labeling.

Experimental Protocols

General Live-Cell Staining Protocol

This protocol provides a general guideline for staining live cells with this compound. Optimal conditions may vary depending on the cell type and experimental goals.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO) or aqueous buffer for stock solution

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

  • Cells cultured on glass-bottom dishes or chamber slides

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare a Stock Solution: Dissolve this compound in high-quality, anhydrous DMSO to create a 1-10 mM stock solution. Store the stock solution at -20°C, protected from light and moisture.

  • Prepare a Working Solution: On the day of the experiment, dilute the stock solution in a pre-warmed live-cell imaging medium to the desired final concentration. A typical starting concentration is between 1-10 µM. The optimal concentration should be determined empirically.

  • Cell Preparation: Grow cells to the desired confluency on a suitable imaging vessel.

  • Staining: Remove the cell culture medium and wash the cells once with pre-warmed PBS. Replace the PBS with the working solution of this compound.

  • Incubation: Incubate the cells for 15-60 minutes at 37°C in a 5% CO₂ incubator. The optimal incubation time will depend on the cell type and dye concentration.

  • Washing: Gently remove the staining solution and wash the cells two to three times with a pre-warmed live-cell imaging medium to remove unbound dye and reduce background fluorescence.

  • Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for orange-red fluorescence (e.g., TRITC or Texas Red filter sets). Use the lowest possible laser power and exposure time to minimize phototoxicity.

Protocol for Labeling Intracellular Proteins (via Conjugation)

This protocol outlines the general steps for conjugating this compound to a primary amine-containing molecule (e.g., an antibody or a cell-penetrating peptide) for subsequent delivery into live cells.

Materials:

  • This compound

  • Molecule to be labeled (e.g., antibody, peptide)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer (e.g., MES buffer, pH 4.5-5.0)

  • Labeling Buffer (e.g., PBS, pH 7.2-7.5)

  • Desalting column

Procedure:

  • Activate the Carboxylic Acid: Dissolve this compound in the activation buffer. Add a molar excess of EDC and NHS (or Sulfo-NHS) to the dye solution. Incubate for 15-30 minutes at room temperature to form the reactive ester.

  • Prepare the Protein: Dissolve the amine-containing molecule in the labeling buffer.

  • Conjugation: Add the activated dye solution to the protein solution. The molar ratio of dye to protein will need to be optimized for the specific application. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove the unconjugated dye and byproducts using a desalting column.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~562 nm).

  • Live-Cell Delivery: Introduce the fluorescently labeled conjugate into live cells using an appropriate delivery method (e.g., electroporation, microinjection, or by utilizing cell-penetrating peptides).

  • Imaging: Follow the imaging guidelines provided in the general staining protocol.

Visualizations

experimental_workflow cluster_prep Preparation cluster_staining Staining Procedure cluster_imaging Imaging stock Prepare 1-10 mM Stock Solution in DMSO working Dilute to 1-10 µM Working Solution in Live-Cell Medium stock->working cells Culture Cells on Imaging Dish wash1 Wash Cells with PBS cells->wash1 stain Incubate with Working Solution (15-60 min, 37°C) wash1->stain wash2 Wash Cells with Live-Cell Medium (2-3 times) stain->wash2 image Acquire Images (Ex: ~562 nm, Em: ~576 nm) wash2->image

Caption: General workflow for live-cell staining.

conjugation_workflow cluster_activation Dye Activation cluster_conjugation Conjugation to Protein cluster_purification Purification & Delivery dye This compound activate Add EDC and NHS/Sulfo-NHS in Activation Buffer dye->activate conjugate Incubate Activated Dye with Protein activate->conjugate protein Amine-Containing Protein in Labeling Buffer protein->conjugate purify Purify Conjugate (Desalting Column) conjugate->purify deliver Deliver into Live Cells purify->deliver image Live-Cell Imaging deliver->image

Caption: Workflow for protein conjugation and delivery.

Troubleshooting

ProblemPossible CauseSuggested Solution
High Background Fluorescence Incomplete removal of unbound dye.Increase the number and duration of wash steps. Consider using a background suppressor if available for live-cell imaging.
Weak or No Signal Suboptimal dye concentration or incubation time. Photobleaching.Optimize the dye concentration and incubation period. Use a higher concentration or longer incubation if non-toxic. Minimize light exposure and use an anti-fade reagent if compatible with live cells.
Cell Death or Abnormal Morphology Dye toxicity at the concentration used. Phototoxicity.Perform a dose-response curve to determine the optimal non-toxic concentration. Use the lowest possible laser power and exposure time during imaging.
Uneven Staining Cell health is compromised. Dye precipitation.Ensure cells are healthy and evenly distributed. Ensure the dye is fully dissolved in the working solution before adding to cells.

Concluding Remarks

This compound is a high-performance fluorescent dye suitable for a variety of live-cell imaging applications. Its bright orange-red fluorescence and high photostability allow for clear visualization of dynamic cellular processes with minimal phototoxicity when used appropriately. By following the provided protocols and optimizing conditions for the specific cell type and experimental setup, researchers can achieve high-quality, reproducible results in their live-cell imaging studies.

References

Troubleshooting & Optimization

Troubleshooting low fluorescence signal with BP Light 550

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BP Light 550. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues encountered during fluorescence-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is BP Light 550 and what are its spectral properties?

BP Light 550 is a bright, orange-to-red fluorescent dye with high water solubility. It is often used as an equivalent to DyLight 550 and is considered to have better performance than many other rhodamine derivatives, such as Alexa Fluor™ 555, TRITC, and Cy3™.[1][2][3] Its high water solubility allows for a higher dye-to-protein ratio in conjugation reactions without causing precipitation.[1][2]

PropertyValue
Excitation Maximum (Ex) ~550 nm
Emission Maximum (Em) ~570 nm
Common Laser Lines 532 nm, 555 nm
Compatible Filter Sets TRITC (tetramethylrhodamine)

Q2: My fluorescence signal with BP Light 550 is very weak or non-existent. What are the possible causes?

Several factors can contribute to a low or absent fluorescence signal. These can be broadly categorized into issues with the reagents, the experimental protocol, or the imaging setup. A systematic troubleshooting approach is recommended to identify the root cause.

Q3: How can I prevent photobleaching of BP Light 550?

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[4] To minimize photobleaching of BP Light 550:

  • Use an anti-fade mounting medium.[4][5]

  • Reduce the intensity and duration of the excitation light.[4][6]

  • Acquire images using a sensitive detector (e.g., a cooled CCD camera) to reduce the required exposure time.[6]

  • When not actively observing or imaging, block the excitation light path.[7]

Troubleshooting Guide: Low Fluorescence Signal

This guide provides a step-by-step approach to diagnosing and resolving issues related to low fluorescence intensity when using BP Light 550.

Problem 1: Weak or No Signal from Labeled Antibody
Possible Cause Recommendation Experimental Context
Antibody Concentration Too Low Perform a titration to determine the optimal antibody concentration. For primary antibodies, a starting concentration of 1 µg/mL is common, while secondary antibodies are typically used at 1-5 µg/mL.[5]Immunoassays, Flow Cytometry, Fluorescence Microscopy
Poor Primary Antibody Performance Ensure the primary antibody is validated for your specific application by checking the supplier's datasheet. Use a positive control to confirm the antibody's functionality.[5]Immunoassays, Flow Cytometry, Fluorescence Microscopy
Incompatible Secondary Antibody Verify that the secondary antibody is specific to the species of the primary antibody and has been cross-adsorbed to minimize non-specific binding.Immunoassays, Flow Cytometry, Fluorescence Microscopy
Inefficient Antibody Labeling If you are labeling your own antibody with a BP Light 550 NHS ester, ensure the labeling protocol is optimized. The dye-to-protein ratio is critical and may need adjustment.
Target Protein Not Expressed Confirm that your cell line or tissue expresses the target protein at a detectable level.[5]Fluorescence Microscopy, Flow Cytometry
Problem 2: High Background Signal Obscuring Specific Staining
Possible Cause Recommendation Experimental Context
Antibody Concentration Too High If both the specific signal and the background are high, the antibody concentration is likely too high. Perform a titration to find the optimal concentration that maximizes the signal-to-noise ratio.[5]Immunoassays, Flow Cytometry, Fluorescence Microscopy
Inadequate Washing Increase the number and duration of wash steps after antibody incubation to remove unbound antibodies.[7]Immunoassays, Flow Cytometry, Fluorescence Microscopy
Non-Specific Antibody Binding Use a blocking buffer (e.g., BSA or serum from the secondary antibody host species) to block non-specific binding sites.[5]Immunoassays, Flow Cytometry, Fluorescence Microscopy
Autofluorescence Some cells and tissues exhibit natural fluorescence. Image an unstained control sample to assess the level of autofluorescence. If significant, consider using a dye with a different spectral profile or employing spectral unmixing techniques.[7]Fluorescence Microscopy
Problem 3: Signal Fades Rapidly During Imaging (Photobleaching)
Possible Cause Recommendation Experimental Context
Excessive Excitation Light Reduce the power of the laser or lamp and minimize the exposure time.[6] Use neutral density filters to attenuate the excitation light.[8]Fluorescence Microscopy
Absence of Anti-fade Reagent Use a commercially available anti-fade mounting medium to protect the sample from photobleaching.[5]Fluorescence Microscopy
Fluorophore Instability While BP Light 550 is generally photostable, prolonged exposure to high-intensity light will eventually lead to photobleaching.[9] Consider using a more photostable dye if the issue persists.[5]Fluorescence Microscopy
Problem 4: Incorrect Instrument Settings
Possible Cause Recommendation Experimental Context
Incorrect Filter Set Ensure you are using a filter set that is appropriate for BP Light 550 (e.g., a TRITC filter set). The excitation and emission filters should be matched to the dye's spectral profile.[8]Fluorescence Microscopy
Misaligned Light Path Ensure the microscope's light source is properly aligned for Köhler illumination to provide even and optimal illumination of the sample.[8]Fluorescence Microscopy
Objective Not Suitable Use an objective with a high numerical aperture (NA) to collect as much emitted light as possible.[10]Fluorescence Microscopy
Detector Settings Not Optimized Adjust the gain, offset, and exposure time on the camera or detector to optimize signal detection.Fluorescence Microscopy, Flow Cytometry

Experimental Protocols

Protocol 1: Titration of a BP Light 550-Conjugated Secondary Antibody
  • Prepare Samples: Seed cells on coverslips or in a multi-well plate and perform the primary antibody incubation as per your standard protocol.

  • Prepare Antibody Dilutions: Prepare a series of dilutions of the BP Light 550-conjugated secondary antibody in your antibody dilution buffer. A typical range would be from 0.1 µg/mL to 10 µg/mL.

  • Incubation: Incubate separate samples with each dilution of the secondary antibody for the recommended time (e.g., 1 hour at room temperature).

  • Washing: Wash all samples extensively to remove unbound secondary antibody.

  • Imaging: Mount the coverslips with an anti-fade mounting medium and image all samples using identical acquisition settings (e.g., laser power, exposure time, gain).

  • Analysis: Compare the images to determine the antibody concentration that provides the brightest specific signal with the lowest background.

Visualizations

Troubleshooting_Workflow Start Low Fluorescence Signal Reagent_Check Check Reagents Start->Reagent_Check Protocol_Check Review Protocol Start->Protocol_Check Instrument_Check Verify Instrument Settings Start->Instrument_Check Antibody_Concentration Is Antibody Concentration Optimal? Reagent_Check->Antibody_Concentration Washing_Steps Are Wash Steps Sufficient? Protocol_Check->Washing_Steps Filter_Set Correct Filter Set for BP Light 550? Instrument_Check->Filter_Set Antibody_Performance Is Primary Antibody Validated? Antibody_Concentration->Antibody_Performance No Signal_Improved Signal Improved? Antibody_Concentration->Signal_Improved Yes Blocking_Step Is Blocking Step Effective? Washing_Steps->Blocking_Step No Washing_Steps->Signal_Improved Yes Light_Source Is Light Source Aligned and Optimal? Filter_Set->Light_Source Yes Filter_Set->Signal_Improved No End Problem Resolved Signal_Improved->End Yes

Caption: A workflow for troubleshooting low fluorescence signal with BP Light 550.

References

How to reduce background noise with BP Light 550 conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BP Light 550 conjugates. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues encountered during experiments, with a focus on reducing background noise to enhance signal specificity.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of high background fluorescence when using BP Light 550 conjugates?

High background fluorescence can originate from several sources, including:

  • Suboptimal Antibody Concentration: Using too much primary or secondary antibody can lead to non-specific binding.[1][2][3][4][5]

  • Inadequate Blocking: Insufficient blocking of non-specific sites on the sample can cause the conjugate to bind indiscriminately.[1][2][6]

  • Insufficient Washing: Failure to thoroughly wash away unbound antibodies is a primary cause of high background.[1][6][7][8]

  • Autofluorescence: Some cells and tissues naturally fluoresce, which can interfere with the signal from the BP Light 550 conjugate.[3][5][9]

  • Fixation Issues: The choice of fixative and the fixation process itself can sometimes induce autofluorescence.[1][3]

  • Hydrophobic Interactions: The BP Light 550 dye may have hydrophobic properties that cause it to non-specifically associate with cellular components.

Q2: How can I determine if the background I'm seeing is from non-specific antibody binding or autofluorescence?

To distinguish between these two common sources of background, you should include the following controls in your experiment:

  • Unstained Control: A sample that has not been exposed to any fluorescent labels. Any signal from this sample is due to autofluorescence.[3][5][9]

  • Secondary Antibody Only Control: A sample that is incubated with the BP Light 550-conjugated secondary antibody but no primary antibody.[2] Staining in this sample indicates non-specific binding of the secondary antibody.

Q3: What is the optimal concentration for my BP Light 550-conjugated antibody?

The optimal antibody concentration provides the best signal-to-noise ratio and must be determined empirically for each new antibody and experimental setup.[10] A titration experiment is the best way to determine this.[5][11][12]

Q4: Can the choice of blocking buffer affect my background signal?

Absolutely. The blocking buffer is crucial for preventing non-specific antibody binding.[13][14] If you are experiencing high background, consider trying a different blocking agent or increasing the blocking incubation time.[1][2] For fluorescent applications, specialized blocking buffers are available that can help stabilize the fluorescent signal and reduce background.[13][14]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving high background noise when using BP Light 550 conjugates.

Issue 1: High Background in Stained and Control Samples

If you observe high background in both your fully stained samples and your "secondary antibody only" control, the issue likely lies with the secondary conjugate or subsequent steps.

Possible Cause Troubleshooting Step Expected Outcome
Secondary antibody concentration is too high. [2][5]Perform a titration of the BP Light 550 conjugate to find the optimal dilution.Reduced background in the "secondary only" control and improved signal-to-noise in the fully stained sample.
Inadequate blocking. [1][2]Increase blocking time or try a different blocking buffer (e.g., serum from the same species as the secondary antibody, or a commercial fluorescent-specific blocker).[2][13][14][15]Reduced non-specific binding of the secondary antibody.
Insufficient washing. [1][7][8]Increase the number and/or duration of wash steps after secondary antibody incubation.More effective removal of unbound conjugate, leading to a cleaner background.
Hydrophobic interactions of the dye. Add a mild, non-ionic detergent (e.g., 0.05% Tween-20) to your wash buffers.Disruption of non-specific hydrophobic interactions, lowering background.
Issue 2: High Background in Stained Sample, but "Secondary Only" Control is Clean

This scenario suggests that the primary antibody is the source of the non-specific signal.

Possible Cause Troubleshooting Step Expected Outcome
Primary antibody concentration is too high. [1][2][4][5]Titrate the primary antibody to determine the optimal concentration.[10]A decrease in non-specific binding and an improved signal-to-noise ratio.
Primary antibody cross-reactivity. Ensure the primary antibody has been validated for your application and species. If possible, test a different primary antibody.Reduced off-target binding and a more specific signal.
Inadequate blocking for the primary antibody. Use a blocking serum from the same species as the secondary antibody.[2]The blocking serum will bind to non-specific sites that the primary antibody might otherwise bind to.
Issue 3: Autofluorescence Obscuring the Signal

If your unstained control shows significant fluorescence, autofluorescence is a contributing factor.

Possible Cause Troubleshooting Step Expected Outcome
Endogenous fluorophores in the sample. [3][6]Treat samples with a quenching agent like sodium borohydride (B1222165) after fixation, or use a commercial autofluorescence quencher.[3][16]Reduction of the intrinsic fluorescence of the sample.
Fixation-induced autofluorescence. [3][9]Try a different fixation method (e.g., methanol (B129727) instead of formaldehyde) or reduce fixation time.Lowered autofluorescence caused by the fixation process.
Spectral overlap. Ensure your microscope filters are appropriate for the BP Light 550 dye and are not capturing bleed-through from autofluorescent structures.Better separation of the specific signal from the autofluorescence.

Experimental Protocols

Protocol 1: Antibody Titration for Optimal Concentration

Objective: To determine the concentration of the primary and/or BP Light 550-conjugated secondary antibody that yields the highest signal-to-noise ratio.

Methodology:

  • Prepare a series of dilutions for your primary antibody (e.g., 1:100, 1:250, 1:500, 1:1000, 1:2000).[12]

  • Prepare your samples (cells or tissue sections) according to your standard fixation, permeabilization, and blocking protocol.

  • Incubate separate samples with each dilution of the primary antibody for the recommended time (e.g., 1 hour at room temperature or overnight at 4°C).[17]

  • Wash the samples thoroughly.

  • Incubate all samples with the same, fixed concentration of the BP Light 550-conjugated secondary antibody.

  • Wash the samples thoroughly and mount for imaging.

  • Image all samples using the exact same microscope settings (e.g., exposure time, gain).

  • Analyze the images to identify the dilution that provides bright, specific staining with minimal background.

  • Repeat the process by titrating the secondary antibody while keeping the now-optimized primary antibody concentration constant.[12]

Protocol 2: Optimizing Washing Steps

Objective: To effectively remove unbound antibodies and reduce background noise.

Methodology:

  • After both primary and secondary antibody incubations, perform a series of washes using a buffered saline solution (e.g., PBS or TBS) containing a mild detergent (e.g., 0.05% Tween-20).

  • A recommended starting point is 3-4 washes of 5 minutes each with gentle agitation.[8]

  • Ensure a generous volume of wash buffer is used to completely cover the samples.[8]

  • For particularly high background, you can try increasing the number of washes or the duration of each wash.

  • Avoid overly harsh washing, as this can dissociate specifically bound antibodies.[8]

Visual Guides

Troubleshooting_Workflow Troubleshooting High Background with BP Light 550 Conjugates start High Background Observed check_unstained Analyze Unstained Control start->check_unstained autofluorescence High Autofluorescence - Use Quenching Agent - Change Fixation Method check_unstained->autofluorescence Signal Present low_autofluorescence Low Autofluorescence check_unstained->low_autofluorescence No Signal solution Optimized Signal-to-Noise Ratio autofluorescence->solution check_secondary Analyze Secondary Only Control low_autofluorescence->check_secondary secondary_high High Background in Secondary Control - Titrate Secondary Ab - Optimize Blocking/Washing check_secondary->secondary_high Signal Present secondary_low Low Background in Secondary Control - Titrate Primary Ab - Check Primary Ab Specificity check_secondary->secondary_low No Signal secondary_high->solution secondary_low->solution

Caption: A workflow for diagnosing and resolving high background fluorescence.

Staining_Protocol_Flow General Immunofluorescence Workflow sample_prep 1. Sample Preparation (Fixation & Permeabilization) blocking 2. Blocking (Prevent Non-Specific Binding) sample_prep->blocking primary_ab 3. Primary Antibody Incubation blocking->primary_ab wash1 4. Wash primary_ab->wash1 secondary_ab 5. BP Light 550 Secondary Antibody Incubation wash1->secondary_ab wash2 6. Wash secondary_ab->wash2 mount 7. Mount & Image wash2->mount

References

Technical Support Center: Optimizing BP Light 550 Carboxylic Acid Labeling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the labeling of biomolecules with BP Light 550 carboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific issues users might encounter during their labeling experiments.

Q1: My labeling efficiency is very low. What are the potential causes and how can I improve it?

Low labeling efficiency, characterized by a low Degree of Labeling (DOL), is a common issue that can stem from several factors. A systematic approach to troubleshooting is essential.

  • A. Suboptimal Reaction Conditions: The reaction between an activated carboxylic acid and a primary amine is highly dependent on the experimental conditions.

    • pH: The optimal pH range for the amine-labeling reaction is typically 7.2-8.5.[1][2] At a lower pH, the primary amines on the protein are protonated and less available for reaction.[1][2] Conversely, at a higher pH, the hydrolysis of the activated NHS ester intermediate increases significantly, which competes with the labeling reaction.[1][2]

    • Temperature and Incubation Time: Reactions are generally performed for 1-4 hours at room temperature or overnight at 4°C.[1][3] Lower temperatures can minimize the hydrolysis of the activated dye, but may require longer incubation times.[1]

    • Concentration: Low concentrations of the protein or the activated dye can lead to reduced labeling efficiency due to the competing hydrolysis reaction.[1][4] It is often recommended to use a protein concentration of at least 2 mg/mL.[1][4]

  • B. Incompatible Buffer Composition: The choice of buffer is critical for a successful labeling reaction.

    • Amine-Containing Buffers: Buffers containing primary amines, such as Tris or glycine, are incompatible as they will compete with the target molecule for reaction with the activated dye, leading to significantly reduced labeling efficiency.[1][2][4]

  • C. Inactive Dye or Reagents:

    • Dye Hydrolysis: this compound itself is stable. However, the activating agents (EDC/NHS) and the resulting NHS ester are moisture-sensitive.[4] It is crucial to use anhydrous solvents like DMSO or DMF for preparing the stock solutions and to use them promptly.[3][4]

    • Reagent Quality: Ensure that the EDC and NHS (or sulfo-NHS) used for activation are of high quality and have not expired.

  • D. Protein-Specific Issues:

    • Accessibility of Amines: The primary amines (N-terminus and lysine (B10760008) residues) on the protein surface must be accessible to the activated dye.[1] Steric hindrance can prevent efficient labeling.

    • Protein Purity: Impurities in the protein sample can interfere with the labeling reaction.[1]

Troubleshooting Workflow for Low Labeling Efficiency

G start Low Labeling Efficiency check_pH Is reaction pH between 7.2-8.5? start->check_pH check_buffer Is buffer amine-free (e.g., PBS, HEPES)? check_pH->check_buffer Yes adjust_pH Adjust pH to 7.2-8.5 with bicarbonate or borate (B1201080) buffer check_pH->adjust_pH No check_reagents Are EDC/NHS/Dye freshly prepared and non-hydrolyzed? check_buffer->check_reagents Yes change_buffer Perform buffer exchange into an amine-free buffer check_buffer->change_buffer No check_concentration Is protein concentration ≥ 2 mg/mL? check_reagents->check_concentration Yes prepare_new Prepare fresh EDC/NHS and dye stock solutions check_reagents->prepare_new No check_ratio Is molar excess of dye sufficient? check_concentration->check_ratio Yes concentrate_protein Concentrate protein using spin column check_concentration->concentrate_protein No increase_ratio Increase dye:protein molar ratio check_ratio->increase_ratio No success Labeling Efficiency Improved check_ratio->success Yes adjust_pH->success change_buffer->success prepare_new->success concentrate_protein->success increase_ratio->success

Caption: A logical workflow for troubleshooting low labeling efficiency.

Q2: My protein precipitated after the labeling reaction. What happened and how can I prevent it?

Protein precipitation can occur for several reasons post-labeling.

  • Over-labeling: The addition of too many dye molecules can alter the protein's net charge and increase its hydrophobicity, leading to a decrease in solubility and aggregation.[1] BP Light 550 is highly water-soluble, which helps to mitigate this, but over-labeling can still be an issue.[5][6]

  • High Dye Concentration: A very high concentration of the dye in the reaction can also promote aggregation.

  • Organic Solvent: The organic solvent (DMSO or DMF) used to dissolve the dye can denature proteins if the final concentration in the reaction mixture is too high (typically should be <10%).[4]

Troubleshooting Steps:

  • Reduce Molar Excess: Decrease the molar ratio of the dye to the protein in the reaction.[1][7]

  • Optimize Reaction Time: Shorten the incubation time to reduce the final DOL.

  • Control Solvent Concentration: Add the dye stock solution to the protein solution slowly while gently vortexing to avoid localized high concentrations of the organic solvent.

Q3: How do I determine the efficiency of my labeling reaction?

Quantifying the Degree of Labeling (DOL), or the molar ratio of dye to protein, is crucial. A common method involves UV-Vis spectrophotometry.[1][4]

  • Purify the Conjugate: It is essential to remove all non-conjugated dye from the labeled protein using methods like size-exclusion chromatography (e.g., a desalting column) or dialysis.[4]

  • Measure Absorbance: Measure the absorbance of the purified conjugate solution at two wavelengths:

    • At 280 nm (A280), which corresponds to the protein absorbance.

    • At the absorbance maximum of the dye, which is ~550 nm for BP Light 550 (A550).

  • Calculate DOL: The DOL can be calculated using the following formula:

    DOL = (A550 * ε_protein) / ((A280 - (A550 * CF)) * ε_dye)

    Where:

    • ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • ε_dye is the molar extinction coefficient of the dye at 550 nm.

    • CF (Correction Factor) is the ratio of the dye's absorbance at 280 nm to its absorbance at 550 nm (A280/A550).

Q4: My labeled antibody no longer binds to its antigen. What is the cause?

This loss of function is likely due to the dye being attached to lysine residues within or near the antigen-binding site of the antibody.[7] This modification can sterically hinder the antibody's ability to recognize its epitope.[7] To prevent this, you can try reducing the molar excess of the dye during labeling to achieve a lower DOL, which statistically reduces the chances of modifying the critical binding site lysines.

Quantitative Data Summary

The efficiency of the labeling reaction is highly dependent on key parameters. The following tables provide a summary of these factors and their expected impact on the Degree of Labeling (DOL).

Table 1: Effect of pH on Labeling Efficiency

Reaction pHRelative Labeling EfficiencyRationale
6.0 - 7.0LowPrimary amines are protonated and less nucleophilic.
7.2 - 8.5OptimalHigh concentration of deprotonated, reactive amines.[1][2]
> 9.0DecreasedIncreased rate of hydrolysis of the activated ester competes with the amine reaction.[1][2]

Table 2: Troubleshooting Guide for Common Labeling Issues

IssuePotential CauseRecommended Action
Low DOL Suboptimal pHVerify reaction buffer is pH 7.2-8.5.[1]
Amine-containing buffer (e.g., Tris)Buffer exchange to PBS, HEPES, or bicarbonate buffer.[1][2]
Hydrolyzed/Inactive Dye or EDCUse fresh, high-quality reagents and anhydrous solvents.[4]
Low reactant concentrationsIncrease protein concentration to >2 mg/mL.[1][4]
Insufficient molar excess of dyeIncrease the molar ratio of dye to protein.
Protein Precipitation Over-labeling (high DOL)Reduce the molar excess of dye or decrease reaction time.[1][7]
High concentration of organic solventKeep final DMSO/DMF concentration below 10%.[4]
Loss of Function Labeling of critical residues (e.g., antigen-binding site)Reduce the molar excess of dye to achieve a lower DOL.[7]
Inconsistent Results Inaccurate quantification of reactantsEnsure accurate concentration measurements of protein and dye.[2]
Variable reaction conditionsKeep reaction time, temperature, and pH consistent between experiments.[2]

Experimental Protocols

Protocol 1: Two-Step Labeling of Proteins with this compound

This protocol describes the activation of this compound using EDC and Sulfo-NHS, followed by conjugation to a protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, MES, or HEPES at pH 7.2-7.4).

  • This compound.

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Sulfo-NHS (N-Hydroxysulfosuccinimide).

  • Activation Buffer: 0.1 M MES, pH 5-6.[8]

  • Reaction Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5.[8]

  • Anhydrous DMSO or DMF.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Desalting column for purification.

Procedure:

  • Prepare Solutions:

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

    • Immediately before use, prepare 10 mg/mL solutions of EDC and Sulfo-NHS in ice-cold Activation Buffer.[8]

    • Ensure the protein solution is at a concentration of 2-10 mg/mL in an amine-free buffer.

  • Activate Carboxylic Acid:

    • In a microcentrifuge tube, combine the this compound solution with the EDC and Sulfo-NHS solutions. A molar excess of EDC/Sulfo-NHS over the dye is recommended (e.g., 1.5 equivalents each).

    • Incubate for 15-30 minutes at room temperature to generate the Sulfo-NHS ester.[8]

  • Labeling Reaction:

    • Immediately add the activated dye mixture to the protein solution.

    • The molar ratio of dye to protein typically ranges from 5:1 to 20:1. This should be optimized for your specific protein and desired DOL.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[8]

  • Quench Reaction (Optional):

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes.[8] This will hydrolyze any unreacted dye.

  • Purify Conjugate:

    • Remove excess, unreacted dye and byproducts by passing the reaction mixture over a desalting column equilibrated with your desired storage buffer (e.g., PBS).

Two-Step Labeling Workflow

G start Start prep_reagents Prepare Protein, Dye, EDC, and Sulfo-NHS Solutions start->prep_reagents activation Activate BP Light 550 COOH with EDC + Sulfo-NHS (15-30 min, RT) prep_reagents->activation conjugation Add Activated Dye to Protein Solution (1-2h RT or overnight 4°C) activation->conjugation purification Purify Conjugate (Desalting Column) conjugation->purification end End: Purified Labeled Protein purification->end

Caption: General experimental workflow for two-step protein labeling.

Chemical Reaction Mechanism

G cluster_0 Step 1: Activation cluster_1 Step 2: Conjugation Dye_COOH Dye-COOH O_Acyl O-acylisourea intermediate (unstable) Dye_COOH->O_Acyl EDC + EDC Dye_NHS Dye-Sulfo-NHS Ester (amine-reactive) O_Acyl->Dye_NHS NHS + Sulfo-NHS Protein_NH2 Protein-NH2 Dye_NHS->Protein_NH2 Amide_Bond Protein-NH-CO-Dye (stable amide bond) Protein_NH2->Amide_Bond

Caption: The two-step reaction mechanism of EDC/NHS coupling.

References

Preventing precipitation of BP Light 550 labeled proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent the precipitation of proteins labeled with BP Light 550.

Troubleshooting Guide: Preventing Precipitation

Precipitation of BP Light 550 labeled proteins can occur due to a variety of factors, from the inherent properties of the protein to the specifics of the labeling and storage conditions. This guide provides a systematic approach to identifying and resolving these issues.

dot

G start Protein Precipitation Observed check_conc Is Protein Concentration > 1 mg/mL? start->check_conc check_storage Evaluate Storage Conditions start->check_storage check_labeling Assess Labeling Protocol start->check_labeling check_buffer Review Buffer Composition check_conc->check_buffer No reduce_conc Reduce Protein Concentration check_conc->reduce_conc Yes add_solubilizing Add Solubilizing Agents (e.g., Arginine, Detergents) check_buffer->add_solubilizing optimize_ph Optimize pH (Avoid pI) check_buffer->optimize_ph optimize_salt Optimize Salt Concentration (50-150 mM) check_buffer->optimize_salt add_stabilizers Add Stabilizers (e.g., Glycerol (B35011), Sugars) check_buffer->add_stabilizers aliquot Aliquot for Single Use check_storage->aliquot flash_freeze Flash Freeze in Liquid N2 check_storage->flash_freeze optimize_temp Store at -80°C check_storage->optimize_temp optimize_dol Optimize Dye-to-Protein Ratio check_labeling->optimize_dol remove_unbound Ensure Removal of Unbound Dye check_labeling->remove_unbound solution Protein Remains Soluble reduce_conc->solution add_solubilizing->solution optimize_ph->solution optimize_salt->solution add_stabilizers->solution aliquot->solution flash_freeze->solution optimize_temp->solution optimize_dol->solution remove_unbound->solution

Caption: Troubleshooting workflow for preventing protein precipitation.

Potential Cause Recommended Solution Detailed Explanation
High Protein Concentration Reduce the protein concentration.High protein concentrations can promote intermolecular interactions, leading to aggregation and precipitation[1]. If a high concentration is necessary, consider adding stabilizing agents.
Inappropriate Buffer pH Adjust the buffer pH to be at least 1-1.5 units away from the protein's isoelectric point (pI).At the pI, a protein has a net neutral charge, minimizing electrostatic repulsion between molecules and increasing the likelihood of aggregation[2].
Incorrect Ionic Strength Optimize the salt concentration, typically in the range of 50-150 mM NaCl or KCl.Very low salt concentrations can lead to aggregation if the protein is not highly charged, while very high salt concentrations can cause "salting out"[3].
Hydrophobic Interactions Add non-detergent sulfobetaines or a low concentration (0.01-0.1%) of a non-ionic or zwitterionic detergent (e.g., Tween-20, CHAPS).The BP Light 550 dye can increase the hydrophobicity of the protein surface, promoting aggregation. These additives can help to shield hydrophobic patches[1][4].
Oxidation of Cysteines Include a reducing agent such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) at 1-5 mM.Oxidation of free cysteine residues can lead to the formation of intermolecular disulfide bonds, causing aggregation. TCEP is often preferred for long-term storage as it is more stable than DTT[1][].
Freeze-Thaw Cycles Aliquot the labeled protein into single-use volumes before freezing.Repeated freezing and thawing can cause denaturation and aggregation. It is best to avoid this by preparing aliquots suitable for individual experiments[6][7][8].
Improper Freezing/Storage Flash-freeze aliquots in liquid nitrogen before transferring to -80°C for long-term storage. Add a cryoprotectant like glycerol (10-50%) or sucrose (B13894).Slow freezing can lead to the formation of ice crystals that damage the protein. Cryoprotectants help to prevent this and stabilize the protein in the frozen state[6][7][9].
High Dye-to-Protein Ratio Optimize the labeling reaction to achieve a lower degree of labeling (DOL).While BP Light 550 is highly water-soluble, excessive labeling can alter the protein's surface properties and lead to precipitation[10][11].

Frequently Asked Questions (FAQs)

Q1: The manufacturer states that BP Light 550 is highly water-soluble. Why is my labeled protein precipitating?

A1: While BP Light 550 itself is highly water-soluble, the process of covalently attaching it to your protein can alter the protein's surface chemistry[4][10][11]. This can lead to a decrease in the overall solubility of the protein conjugate. Factors such as the protein's intrinsic stability, the degree of labeling, and the buffer conditions all play a significant role in the final solubility of the labeled protein.

Q2: My protein is stable before labeling, but precipitates immediately after the addition of the BP Light 550 NHS ester. What should I do?

A2: This suggests an issue with the labeling conditions. The recommended pH for labeling with NHS esters is typically around 8.3[12]. If this pH is close to your protein's isoelectric point (pI), it can cause rapid precipitation[3]. Consider performing the labeling reaction at a slightly lower pH (e.g., 7.5-8.0), although this may require a longer incubation time or a higher dye concentration. Also, ensure the protein concentration is not excessively high during the labeling reaction.

Q3: Can I use additives to prevent precipitation? If so, which ones are recommended?

A3: Yes, various additives can help maintain the solubility of your labeled protein. Here are some common options:

  • Osmolytes: Glycerol (10-50%), sucrose (0.25 M), or trehalose (B1683222) (0.5 M) can stabilize the native protein structure[1][13].

  • Amino Acids: L-Arginine and L-Glutamate (50-500 mM) can suppress aggregation by binding to charged and hydrophobic regions[1][].

  • Non-denaturing Detergents: A very low concentration of Tween-20 or Triton X-100 (e.g., 0.01%) can help to solubilize proteins that are prone to hydrophobic aggregation[1].

  • Reducing Agents: DTT or TCEP (1-5 mM) are important if your protein has accessible cysteine residues that could form intermolecular disulfide bonds[1][].

Q4: What are the best practices for storing my BP Light 550 labeled protein?

A4: For long-term storage, it is recommended to:

  • Add a cryoprotectant such as glycerol to a final concentration of 20-50%[7][9].

  • Aliquot the protein into single-use volumes to avoid repeated freeze-thaw cycles[6][8].

  • Flash-freeze the aliquots in liquid nitrogen.

  • Store at -80°C[6][9].

For short-term storage (days to a week), storing at 4°C may be acceptable, but it is advisable to include a bacteriostatic agent like sodium azide (B81097) (0.02-0.05%)[7].

Q5: How can I determine the optimal buffer conditions for my specific labeled protein?

A5: A systematic approach is to perform a solubility screen. This involves testing a matrix of different buffer conditions on a small scale. You can vary the pH, salt concentration, and the type and concentration of various stabilizing additives. The optimal conditions will be those that keep your protein soluble and functional.

Experimental Protocols

Protocol: Small-Scale Solubility Screen for a Labeled Protein

This protocol outlines a method to test the solubility of a BP Light 550 labeled protein under various buffer conditions.

dot

G start Prepare Stock Solutions (Protein, Buffers, Additives) setup_matrix Set up 96-well Plate with Buffer/Additive Matrix start->setup_matrix add_protein Add Labeled Protein to Each Well setup_matrix->add_protein incubate Incubate at 4°C (e.g., 1 hour to overnight) add_protein->incubate centrifuge Centrifuge Plate incubate->centrifuge measure_supernatant Measure Absorbance/Fluorescence of Supernatant centrifuge->measure_supernatant analyze Analyze Data to Identify Optimal Conditions measure_supernatant->analyze

Caption: Workflow for a small-scale protein solubility screen.

Materials:

  • BP Light 550 labeled protein stock solution

  • A panel of buffers at different pH values (e.g., MES pH 6.0, HEPES pH 7.0, Tris pH 8.0)

  • Stock solutions of salts (e.g., 1 M NaCl)

  • Stock solutions of additives (e.g., 5 M L-Arginine, 80% Glycerol, 1% Tween-20)

  • 96-well clear flat-bottom plate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 280 nm and/or fluorescence of BP Light 550 (Excitation ~550 nm / Emission ~570 nm)

  • Centrifuge with a plate rotor

Methodology:

  • Prepare Buffer Matrix: In a 96-well plate, prepare a matrix of buffer conditions. For example:

    • Vary pH across columns (e.g., pH 6.0, 7.0, 8.0).

    • Vary NaCl concentration down rows (e.g., 0 mM, 50 mM, 150 mM, 500 mM).

    • Use separate plates to test different classes of additives (e.g., one plate for osmolytes, one for amino acids).

  • Add Labeled Protein: To each well, add a small, consistent amount of your labeled protein stock solution (e.g., 2-5 µL) to the various buffer conditions. The final protein concentration should be at your desired working concentration.

  • Incubation: Gently mix the plate and incubate at 4°C for a period ranging from 1 hour to overnight. Visually inspect for any obvious precipitation.

  • Centrifugation: Centrifuge the plate at a high speed (e.g., 2000 x g) for 10-20 minutes at 4°C to pellet any precipitated protein.

  • Measure Soluble Protein: Carefully remove a portion of the supernatant from each well and transfer to a new plate. Measure the absorbance at 280 nm or the fluorescence of BP Light 550.

  • Data Analysis: The wells with the highest absorbance or fluorescence readings correspond to the buffer conditions that best maintain the solubility of your labeled protein.

Parameter Condition 1 Condition 2 Condition 3 Condition 4
Buffer HEPES pH 7.0HEPES pH 7.0Tris pH 8.0Tris pH 8.0
NaCl (mM) 150150150150
Additive None10% GlycerolNone250 mM Arginine
Relative Solubility (%) 45926098

This table is an illustrative example of potential results from a solubility screen.

References

BP Light 550 carboxylic acid photobleaching and how to minimize it

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BP Light 550 carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the photobleaching of BP Light 550 and strategies to minimize it during fluorescence microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which class of dyes does it belong?

This compound is a fluorescent dye equivalent to DyLight 550. It belongs to the borondipyrromethene (BODIPY) class of fluorophores. BODIPY dyes are known for their high fluorescence quantum yields, sharp emission peaks, and relatively good photostability compared to traditional dyes like fluorescein (B123965).[][][3][4][][6][]

Q2: What is photobleaching and why is it a concern when using BP Light 550?

Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce.[][6] When a fluorophore like BP Light 550 is exposed to excitation light, it can enter a long-lived, highly reactive triplet state. This triplet state can react with molecular oxygen to generate reactive oxygen species (ROS), which then chemically degrade the dye, causing the fluorescent signal to fade over time. This is a significant concern in fluorescence microscopy as it can lead to a diminished signal-to-noise ratio and complicate the quantitative analysis of images.

Q3: How does the photostability of BP Light 550 (a BODIPY dye) compare to other common fluorophores?

BODIPY dyes, and by extension BP Light 550, are generally considered to be more photostable than traditional green fluorophores like fluorescein (FITC).[] However, their photostability can be influenced by the specific chemical environment and the intensity of the excitation light. Compared to other dyes in the same spectral region, such as Cy3, BODIPY dyes often exhibit superior brightness and photostability.[3][4]

Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems users may encounter related to the photobleaching of BP Light 550 during their experiments.

Problem 1: Rapid loss of fluorescent signal during imaging.

  • Possible Cause: High excitation light intensity or prolonged exposure.

  • Solution:

    • Reduce the laser power or illumination intensity to the lowest level that provides a detectable signal.[]

    • Use the shortest possible exposure time for image acquisition.

    • Minimize the sample's exposure to light by focusing on an adjacent area before moving to the region of interest for image capture.

    • Employ neutral density filters to reduce the intensity of the excitation light.

Problem 2: Weak initial fluorescent signal, which quickly fades.

  • Possible Cause: Suboptimal dye concentration or inefficient labeling.

  • Solution:

    • Optimize the concentration of this compound for your specific application. A typical starting concentration for staining is between 0.1 and 2 µM.[]

    • Ensure that the labeling protocol is optimized for your target molecule to achieve a good signal-to-noise ratio without causing dye aggregation, which can lead to fluorescence quenching.[]

Problem 3: Inconsistent fluorescence intensity across the sample or between experiments.

  • Possible Cause: Non-uniform illumination or variations in the mounting medium.

  • Solution:

    • Ensure that the illumination across the field of view is even.

    • Use a high-quality, fresh antifade mounting medium and apply a consistent amount to each sample.

Minimizing Photobleaching: Strategies and Protocols

To obtain high-quality, stable fluorescence signals with BP Light 550, a combination of optimizing imaging conditions and using appropriate reagents is crucial.

Data Presentation: Comparison of Antifade Reagents for BODIPY Dyes

While specific quantitative data for BP Light 550 is limited, the following table provides a qualitative comparison of common antifade mounting media and their general compatibility with BODIPY dyes.

Antifade Reagent TypeCommon ExamplesReported Compatibility with BODIPY DyesKey Characteristics
Glycerol-based (Hard-setting) ProLong™ Gold, ProLong™ DiamondGenerally compatible. ProLong™ Diamond is often recommended for BODIPY dyes.[9][10][11][12][13]Cures to a solid, allowing for long-term storage of slides. May require a curing time before imaging for optimal performance.
Glycerol-based (Non-setting) VECTASHIELD®, SlowFade™ GlassGenerally compatible.Remains liquid, allowing for immediate imaging after mounting. Good for short-term storage.
PPD-based p-PhenylenediamineMay not be optimal for some BODIPY dyes as it can cause autofluorescence and potential quenching.A very effective antifade agent, but potential for autofluorescence, especially with blue/green dyes.
Live-cell compatible ProLong™ Live Antifade ReagentFormulated for live-cell imaging and compatible with a broad range of dyes.Non-toxic to cells, allowing for extended time-lapse imaging.

Experimental Protocols

Protocol 1: Immunofluorescence Staining of Fixed Cells with BP Light 550 and ProLong™ Diamond Antifade Mountant

This protocol describes the use of BP Light 550 conjugated to a secondary antibody for immunofluorescence staining of fixed adherent cells, followed by mounting with ProLong™ Diamond to minimize photobleaching.

Materials:

  • Cells grown on coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibody

  • BP Light 550-conjugated secondary antibody

  • ProLong™ Diamond Antifade Mountant

  • Microscope slides

Procedure:

  • Fixation: Rinse cells with PBS, then fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash cells three times with PBS and then permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Blocking: Wash cells three times with PBS and block with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash cells three times with PBS. Incubate with the BP Light 550-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.

  • Washing: Wash cells three times with PBS, protecting from light.

  • Mounting: Carefully remove the coverslip from the dish and remove excess PBS. Place one drop of ProLong™ Diamond Antifade Mountant onto the microscope slide. Gently lower the coverslip onto the drop of mounting medium, avoiding air bubbles.

  • Curing: Allow the slide to cure for 24 hours at room temperature in the dark for optimal antifade performance.

  • Imaging: Image the sample using appropriate filter sets for BP Light 550 (Excitation/Emission: ~550/565 nm). Use the lowest possible excitation intensity and exposure time.

Protocol 2: Live-Cell Imaging with BP Light 550 and a Live-Cell Compatible Antifade Reagent

This protocol provides a general guideline for labeling live cells with a BP Light 550 conjugate and imaging with a live-cell compatible antifade reagent.

Materials:

  • Cells cultured in a glass-bottom imaging dish

  • Phenol (B47542) red-free cell culture medium

  • BP Light 550 conjugate (e.g., labeled protein or antibody)

  • Live-cell compatible antifade reagent (e.g., ProLong™ Live Antifade Reagent)

Procedure:

  • Cell Preparation: Culture cells to the desired confluency in a glass-bottom imaging dish.

  • Labeling: Replace the culture medium with phenol red-free medium containing the BP Light 550 conjugate at the optimized concentration. Incubate for the required time at 37°C in a CO2 incubator, protected from light.

  • Washing: Gently wash the cells two to three times with fresh, pre-warmed phenol red-free medium to remove unbound dye.

  • Adding Antifade Reagent: Add the live-cell compatible antifade reagent to the imaging medium according to the manufacturer's instructions.

  • Imaging: Place the imaging dish on the microscope stage equipped with an environmental chamber (37°C, 5% CO2).

  • Image Acquisition: Acquire images using the lowest possible illumination intensity and exposure time. For time-lapse experiments, use the longest possible interval between acquisitions to minimize phototoxicity and photobleaching.

Visualizations

Photobleaching_Mechanism cluster_Fluorophore BP Light 550 (BODIPY) cluster_Process Photophysical & Photochemical Processes cluster_Outcome Result S0 Ground State (S0) S1 Excited Singlet State (S1) S0->S1 Excitation S1->S0 Fluorescence T1 Excited Triplet State (T1) S1->T1 ISC Reaction Reaction with O2 T1->Reaction Excitation Light Absorption (Excitation) Fluorescence Fluorescence Emission ISC Intersystem Crossing (ISC) Bleached Photobleached Dye (Non-fluorescent) Reaction->Bleached Generates ROS

Caption: Simplified Jablonski diagram illustrating the photobleaching process of BP Light 550.

Caption: Troubleshooting workflow for addressing rapid signal loss of BP Light 550.

References

Solving non-specific binding of BP Light 550 conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you resolve issues with non-specific binding of BP Light 550 and its conjugates in your research applications.

Frequently Asked Questions (FAQs)

Q1: What is BP Light 550 and why am I seeing high background staining?

BP Light 550 is a bright, water-soluble, orange-to-red fluorescent dye, equivalent to DyLight 550.[1] High background staining, a common form of non-specific binding, can occur when the BP Light 550 conjugate binds to unintended targets in your sample. This can be caused by several factors, including incorrect antibody concentrations, insufficient blocking, or issues with your washing steps.[2][3]

Q2: What are the main causes of non-specific binding with fluorescent conjugates?

Non-specific binding can stem from several sources:

  • Hydrophobic Interactions: Fluorescent dyes can be hydrophobic and may interact non-specifically with proteins and lipids in your sample.[4][5]

  • Electrostatic Interactions: The charge of the dye or the antibody can lead to binding with oppositely charged molecules in the cell.[6][7]

  • Antibody-Related Issues: The concentration of the primary or secondary antibody may be too high, or the secondary antibody might be cross-reacting with other proteins in the sample.[8][9]

  • Protocol Steps: Insufficient blocking, inadequate washing, or improper fixation can all contribute to high background.[2][10]

Q3: How does the dye-to-protein ratio affect my experiment?

The dye-to-protein ratio (or degree of labeling) is a critical factor. While a high level of labeling can increase signal intensity, over-labeling can lead to several problems:

  • Increased Hydrophobicity: A higher number of dye molecules can increase the overall hydrophobicity of the conjugate, leading to more non-specific binding.[11]

  • Fluorescence Quenching: If dye molecules are too close to each other on the antibody, they can quench each other's fluorescence, reducing the signal.[11]

  • Reduced Antibody Affinity: Excessive dye conjugation can sometimes interfere with the antibody's binding site, reducing its specificity and affinity for the target antigen.[12][13][14]

It is crucial to optimize the dye-to-protein ratio for your specific antibody and application to achieve the best signal-to-noise ratio.[11]

Q4: Can my choice of blocking buffer impact non-specific binding?

Absolutely. The blocking step is crucial for preventing non-specific interactions.[15] There is no one-size-fits-all blocking buffer, and the optimal choice depends on your sample and antibodies.[15][16] Common blocking agents include:

  • Normal Serum: Serum from the same species as the secondary antibody is often used to block non-specific binding sites.[10][17][18]

  • Bovine Serum Albumin (BSA): A commonly used protein blocker. It's important to use high-purity, IgG-free BSA to avoid cross-reactivity.[3]

  • Non-fat Dry Milk: Can be effective, but it is not recommended for detecting phosphorylated proteins due to its high phosphoprotein content.

Troubleshooting Guide

If you are experiencing high background or non-specific staining with your BP Light 550 conjugate, follow these steps to diagnose and resolve the issue.

Step 1: Optimize Antibody Concentrations

High antibody concentrations are a frequent cause of non-specific binding.[2][8]

  • Action: Perform a titration experiment to determine the optimal dilution for both your primary and BP Light 550-conjugated secondary antibodies. The goal is to find the concentration that provides the brightest specific signal with the lowest background.

  • Control: Include a "secondary antibody only" control (omitting the primary antibody) to check for non-specific binding of the BP Light 550 conjugate itself.[8][9]

Step 2: Enhance Blocking and Washing Steps

Insufficient blocking or washing allows for unbound antibodies to remain, increasing background noise.

  • Blocking:

    • Increase the blocking incubation time (e.g., from 30 minutes to 1 hour).[3][8]

    • Test different blocking agents. A comparison is provided in the table below.

  • Washing:

    • Increase the number and duration of wash steps after antibody incubations.[2]

    • Consider adding a low concentration of a non-ionic detergent like Tween 20 (e.g., 0.05%) to your wash buffer to help reduce non-specific interactions.[19]

Step 3: Adjust Buffer Composition

The chemical environment of your buffers can influence non-specific binding.

  • Increase Salt Concentration: Raising the salt concentration (e.g., NaCl) in your antibody dilution and wash buffers can help disrupt ionic interactions that cause non-specific binding.[7]

  • Adjust pH: The pH of your buffers can affect the charge of both the conjugate and the sample components. Ensure the pH is appropriate for your antibodies and sample.[7]

Step 4: Evaluate Conjugate-Specific Issues

Properties of the BP Light 550 dye itself may contribute to non-specific binding.

  • Hydrophobic Interactions: BP Light 550, like many fluorescent dyes, can have hydrophobic properties.[4][5] Including additives in your blocking buffer can help mitigate this.

  • Charge-Based Interactions: If you suspect charge-based interactions, consider using a charge-based blocker or adjusting the ionic strength of your buffers.[7][10]

Data Presentation

Table 1: Comparison of Common Blocking Buffers

Blocking AgentConcentrationAdvantagesDisadvantages
Normal Serum5-10% in PBS-THighly effective at blocking non-specific sites, especially when matched to the secondary antibody species.[18]Can be more expensive; must match the host species of the secondary antibody.[17]
Bovine Serum Albumin (BSA)1-5% in PBS-TReadily available and generally effective.May contain endogenous IgGs that can cross-react; use IgG-free BSA for best results.[3]
Non-fat Dry Milk1-5% in PBS-TInexpensive and effective for many applications.Not suitable for use with biotin-streptavidin systems or for detecting phosphoproteins.
Fish Gelatin0.1-0.5% in PBS-TCan be a good alternative to BSA, especially if BSA causes background.May not be as effective as serum for all applications.

Experimental Protocols

Protocol 1: Titration of BP Light 550 Conjugate

This protocol helps determine the optimal concentration of your fluorescent secondary antibody.

  • Prepare your samples (cells or tissue sections) as you normally would for immunofluorescence, including fixation, permeabilization, and blocking.

  • Incubate with your primary antibody at its predetermined optimal concentration.

  • Prepare a series of dilutions of the BP Light 550 secondary antibody in your antibody dilution buffer (e.g., 1:100, 1:200, 1:400, 1:800, 1:1600).

  • Apply each dilution to a separate sample and incubate for the standard time (e.g., 1 hour at room temperature), protected from light.[20]

  • Include a negative control sample that receives only the highest concentration of the BP Light 550 conjugate without any primary antibody.[8]

  • Wash all samples thoroughly (e.g., 3 x 5 minutes in PBS with 0.05% Tween 20).[20]

  • Mount the samples and image them using identical microscope settings for all conditions.

  • Analyze the images to identify the dilution that provides the best signal-to-noise ratio.

Visualizations

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting non-specific binding issues.

G cluster_0 Start: High Background Observed cluster_1 Initial Checks cluster_2 Protocol Optimization cluster_3 Advanced Troubleshooting cluster_4 Resolution Start High Background with BP Light 550 Conjugate Check_Controls Run Controls: 1. Secondary Ab only 2. Unstained sample Start->Check_Controls Check_Concentration Is Ab concentration optimized? Check_Controls->Check_Concentration Optimize_Concentration Perform Ab Titration Check_Concentration->Optimize_Concentration No Optimize_Blocking Optimize Blocking - Increase time - Change blocking agent Check_Concentration->Optimize_Blocking Yes Optimize_Concentration->Check_Concentration Optimize_Washing Optimize Washing - Increase duration/frequency - Add detergent (Tween 20) Optimize_Blocking->Optimize_Washing Adjust_Buffer Adjust Buffer Chemistry - Increase salt (NaCl) - Check pH Optimize_Washing->Adjust_Buffer End Problem Resolved: Low Background Achieved Adjust_Buffer->End

Caption: A step-by-step workflow for troubleshooting non-specific binding.

Mechanisms of Non-Specific Binding

This diagram illustrates the primary molecular interactions that can lead to non-specific binding of a fluorescent conjugate.

G cluster_0 BP Light 550 Conjugate cluster_1 Cellular Components cluster_2 Non-Specific Interactions Antibody Antibody Dye BP Light 550 (Hydrophobic/Charged) Antibody->Dye conjugation Electrostatic Electrostatic Interaction Antibody->Electrostatic due to protein charge Hydrophobic Hydrophobic Interaction Dye->Hydrophobic due to dye properties Dye->Electrostatic due to dye/protein charge Proteins Cellular Proteins (Charged/Hydrophobic) Lipids Lipid Bilayer (Hydrophobic) Hydrophobic->Proteins Hydrophobic->Lipids Electrostatic->Proteins

Caption: Molecular interactions causing non-specific binding.

References

How to improve signal-to-noise ratio with BP Light 550

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the BP Light 550 system. This guide provides troubleshooting advice and answers to frequently asked questions to help you optimize your experiments and improve the signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of a low signal-to-noise ratio with the BP Light 550 assay?

A low signal-to-noise ratio is often due to either a weak signal (low numerator) or high background (high denominator). Common culprits include suboptimal reagent concentrations, insufficient incubation times, high background luminescence from media or plastics, or issues with cell health and density.

Q2: How can I reduce high background noise in my BP Light 550 experiment?

High background can be mitigated by several approaches:

  • Use appropriate controls: Always include a "no-cell" or "vehicle-only" control to determine the baseline background.

  • Optimize reagent concentrations: Titrate the BP Light 550 substrate and any other reagents to find the optimal concentration that maximizes signal without increasing background.

  • Select appropriate microplates: Use opaque, white-walled microplates designed for luminescence assays to reduce well-to-well crosstalk and background.

  • Change the medium: Some culture media components can auto-fluoresce or auto-luminesce. Consider using a phenol (B47542) red-free medium during the assay.

Q3: My signal is very low. What are the first troubleshooting steps I should take?

For a weak signal, consider the following:

  • Check cell viability and density: Ensure your cells are healthy and plated at the recommended density. Low cell numbers or poor viability will result in a weaker signal.

  • Verify reagent preparation and storage: Confirm that all components of the BP Light 550 kit have been stored correctly and that working solutions were prepared according to the protocol.

  • Optimize incubation times: Both the incubation time with your test compound and the incubation time with the BP Light 550 reagent can be critical. Perform a time-course experiment to determine the optimal duration for each step.

  • Ensure proper instrument settings: Verify that the luminometer is set to the correct wavelength or filter for the BP Light 550 emission peak (~550 nm) and that the integration time is appropriate.

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells

High variability can obscure real experimental effects. The following workflow can help diagnose and resolve this issue.

G A High Variability Observed B Check Pipetting Technique A->B C Ensure Even Cell Seeding A->C D Mix Reagents Thoroughly A->D E Check for Edge Effects A->E F Variability Resolved B->F C->F D->F E->F

Caption: Troubleshooting workflow for high replicate variability.

Detailed Steps:

  • Review Pipetting: Inconsistent pipetting is a major source of variability. Ensure multichannel pipettes are calibrated and that all tips are securely seated. When adding reagents, dispense them into the side of the well rather than directly onto the cells.

  • Cell Seeding: An uneven distribution of cells across the plate will lead to variable results. Ensure the cell suspension is homogenous before and during plating. Allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to allow for even settling.

  • Reagent Mixing: Gently mix the plate on an orbital shaker after adding the BP Light 550 reagent to ensure a uniform reaction in each well. Avoid vigorous shaking that could dislodge cells.

  • Edge Effects: The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations, which can lead to "edge effects." To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile water or media.

Issue 2: Signal Decreases Over Time (Signal Instability)

The BP Light 550 signal may not be stable over long periods. Understanding the signal kinetics is crucial for consistent measurements.

Experimental Protocol: Determining Signal Stability

  • Prepare a multi-well plate with your experimental cells and controls.

  • Add the BP Light 550 reagent to all wells simultaneously using a multichannel pipette.

  • Immediately place the plate in the luminometer.

  • Measure the luminescence from a subset of wells (e.g., one row) every 2 minutes for a total of 60 minutes.

  • Plot the relative light units (RLU) against time to visualize the signal kinetics.

Data Presentation: Signal Stability Over Time

Time (Minutes)Average RLUStandard DeviationSignal Remaining (%)
21,850,00095,000100.0%
101,780,00089,00096.2%
201,620,00085,00087.6%
301,450,00078,00078.4%
60980,00065,00053.0%

This data indicates that the signal is relatively stable for the first 20-30 minutes before beginning to decline more rapidly. For optimal consistency, all plates in an experiment should be read within the same time window after reagent addition.

Optimizing Experimental Parameters

A crucial step in improving the signal-to-noise ratio is to optimize key experimental parameters. The following decision tree illustrates a logical workflow for this process.

G Start Start Optimization CellDensity Titrate Cell Density Start->CellDensity Step 1 ReagentConc Optimize Reagent Concentration CellDensity->ReagentConc Step 2 IncubationTime Determine Optimal Incubation Time ReagentConc->IncubationTime Step 3 End Optimized Protocol IncubationTime->End

Caption: Workflow for optimizing BP Light 550 assay parameters.

Experimental Protocol: Cell Density Titration

  • Prepare a dilution series of your cell suspension.

  • Seed a 96-well plate with varying numbers of cells per well (e.g., from 1,000 to 40,000 cells/well).

  • Incubate the plate for the standard duration of your experiment.

  • Add the BP Light 550 reagent according to the standard protocol.

  • Measure luminescence and plot RLU versus cell number.

Data Presentation: Effect of Cell Density on Signal-to-Noise Ratio

Cells per WellSignal (RLU)Background (RLU)Signal-to-Noise Ratio
1,00050,00010,0005
5,000250,00010,50023.8
10,000550,00011,00050.0
20,0001,100,00012,00091.7
40,0001,500,00015,000100.0

The optimal cell density in this example is between 20,000 and 40,000 cells per well, as this range provides the highest signal-to-noise ratio. Using too few cells results in a weak signal, while using too many can lead to non-linear responses and nutrient depletion.

Technical Support Center: BP Light 550 Carboxylic Acid Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with BP Light 550 carboxylic acid for conjugation to proteins and other amine-containing biomolecules.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind conjugating this compound to a protein?

The conjugation of this compound to a protein relies on a two-step carbodiimide (B86325) crosslinking chemistry. First, the carboxylic acid group on the BP Light 550 dye is activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This reaction forms a semi-stable NHS ester intermediate. In the second step, this amine-reactive NHS ester is reacted with a primary amine (typically the ε-amino group of a lysine (B10760008) residue or the N-terminal α-amino group) on the protein to form a stable amide bond, covalently linking the dye to the protein.

Q2: What are the recommended buffer conditions for the conjugation reaction?

For successful conjugation, it is crucial to use an amine-free buffer to prevent the buffer from competing with the protein for reaction with the NHS ester.[1][2][3] Recommended buffers include phosphate-buffered saline (PBS), MES, or HEPES at a pH range of 7.2-8.5.[3][4] A slightly alkaline pH is optimal for the reaction between the NHS ester and the primary amines on the protein.[2]

Q3: What substances should be avoided in my protein solution before conjugation?

Several common laboratory reagents can interfere with the conjugation reaction. It is important to remove these substances from your protein solution prior to starting the conjugation. Interfering substances include:

  • Primary amine-containing buffers: Buffers such as Tris and glycine (B1666218) will react with the NHS ester, reducing the efficiency of protein labeling.[1]

  • High concentrations of nucleophiles: Substances like sodium azide (B81097) can compete with the primary amines on the protein.

  • Carrier proteins: Proteins like bovine serum albumin (BSA) will compete with your target protein for conjugation.

  • High concentrations of glycerol: While low concentrations may be acceptable, high concentrations can reduce labeling efficiency.

Buffer exchange techniques like dialysis or size-exclusion chromatography can be used to remove these interfering substances.[1]

Q4: How do I determine the degree of labeling (DOL) of my BP Light 550-protein conjugate?

The degree of labeling (DOL), which is the molar ratio of the dye to the protein, can be determined using UV-Vis spectrophotometry.[4] You will need to measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance of BP Light 550 (approximately 550 nm). A correction factor is needed to account for the dye's absorbance at 280 nm. The following formulas can be used:

  • Corrected A280 = A280 - (Amax_dye × CF)

    • Where CF is the correction factor (A280 of the free dye / Amax of the free dye).

  • Protein Concentration (M) = Corrected A280 / (ε_protein × path length)

  • Dye Concentration (M) = Amax_dye / (ε_dye × path length)

  • DOL = Dye Concentration / Protein Concentration

Where ε is the molar extinction coefficient.

Troubleshooting Guides

This section addresses common issues encountered during the conjugation of this compound.

Low Conjugation Efficiency

Problem: After purification, the degree of labeling (DOL) is significantly lower than expected, or there is no detectable fluorescence associated with the protein.

Potential Cause Troubleshooting Steps
Inactive NHS ester The NHS ester of BP Light 550 is moisture-sensitive and can hydrolyze over time. Ensure the this compound and activation reagents (EDC/NHS) are stored properly in a desiccated environment. Prepare the activated NHS ester immediately before use.
Presence of interfering substances Ensure your protein solution is free from amine-containing buffers (e.g., Tris, glycine), sodium azide, and carrier proteins like BSA.[1] Perform buffer exchange into a recommended conjugation buffer (e.g., PBS, MES, HEPES, pH 7.2-8.5) prior to the reaction.[3][4]
Suboptimal pH The reaction of the NHS ester with primary amines is pH-dependent. Verify that the pH of your reaction buffer is between 7.2 and 8.5.[4]
Low protein concentration Low protein concentrations can favor the hydrolysis of the NHS ester over the conjugation reaction. If possible, concentrate your protein to at least 1-2 mg/mL.
Insufficient molar excess of dye Increase the molar ratio of activated BP Light 550 to the protein. A 10-20 fold molar excess of the dye is a common starting point, but this may need to be optimized for your specific protein.
Inaccessible amine groups on the protein The primary amines on your protein may be sterically hindered or buried within the protein's structure. Consider a gentle denaturation step if your protein's activity can be restored, or explore alternative conjugation chemistries targeting other functional groups.
Precipitation of the Conjugate

Problem: The protein-dye conjugate precipitates out of solution during or after the conjugation reaction.

Potential Cause Troubleshooting Steps
High degree of labeling (DOL) Over-labeling can increase the hydrophobicity of the protein, leading to aggregation and precipitation. Reduce the molar excess of the activated dye in the conjugation reaction to achieve a lower DOL.
Dye aggregation BP Light 550, like many fluorescent dyes, can be prone to aggregation, which can co-precipitate the protein.[5] Ensure the activated dye is fully dissolved in a suitable organic solvent like DMSO or DMF before adding it to the aqueous protein solution. Add the dye solution to the protein solution slowly while gently stirring.
Protein instability The conjugation process (e.g., pH change, addition of organic solvent) may have destabilized your protein. Ensure the final concentration of the organic solvent is low (typically <10% v/v). Perform the reaction at a lower temperature (e.g., 4°C) to improve protein stability.
Difficulty in Purifying the Conjugate

Problem: It is challenging to separate the BP Light 550-protein conjugate from the unreacted free dye.

Potential Cause Troubleshooting Steps
Inappropriate purification method For proteins, size exclusion chromatography (SEC) is a highly effective method for separating the larger conjugate from the smaller, unreacted dye molecules.[6] Dialysis can also be used, but ensure the molecular weight cut-off (MWCO) of the dialysis membrane is appropriate to retain your protein while allowing the free dye to diffuse out.
Non-covalent binding of the dye to the protein Some free dye may non-covalently associate with the protein, making it difficult to remove. Include a mild non-ionic detergent (e.g., 0.01% Tween-20) in your purification buffer to disrupt these interactions.
Overloading the purification column Overloading a size exclusion column can lead to poor separation. Ensure you are using an appropriate sample volume and concentration for your specific column.

Experimental Protocols

Protocol: Activation of this compound with EDC/NHS

This protocol describes the activation of the carboxylic acid group of BP Light 550 to form an amine-reactive NHS ester.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Activation Buffer: 0.1 M MES, pH 6.0

Procedure:

  • Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).

  • In a separate tube, prepare a fresh solution of EDC and NHS (or Sulfo-NHS) in the Activation Buffer. A common molar ratio is a 1:1.2:1.5 ratio of Carboxylic Acid:EDC:NHS.

  • Add the BP Light 550 solution to the EDC/NHS solution.

  • Incubate the reaction for 15-30 minutes at room temperature, protected from light.

  • The activated BP Light 550 NHS ester is now ready for conjugation to your protein. It is recommended to use it immediately.

Protocol: Conjugation of Activated BP Light 550 to a Protein

This protocol provides a general procedure for conjugating the activated BP Light 550 NHS ester to a protein.

Materials:

  • Activated BP Light 550 NHS ester (from the protocol above)

  • Protein of interest in an amine-free buffer (e.g., 0.1 M PBS, pH 7.4) at a concentration of 1-10 mg/mL.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine.

  • Purification column (e.g., size exclusion chromatography column).

Procedure:

  • Slowly add the desired molar excess of the activated BP Light 550 NHS ester to the protein solution while gently stirring.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • (Optional) Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature. This will react with any remaining NHS esters.

  • Purify the conjugate from unreacted dye and byproducts using size exclusion chromatography or dialysis.

  • Determine the degree of labeling (DOL) using UV-Vis spectrophotometry.

  • Store the purified conjugate at 4°C or -20°C, protected from light.

Quantitative Data Summary

The optimal conditions for conjugation can vary depending on the specific protein. The following table provides a general guideline for key reaction parameters.

ParameterRecommended RangeNotes
Dye:Protein Molar Ratio 10:1 to 20:1This is a starting point and should be optimized for your specific protein and desired DOL.
Protein Concentration 1 - 10 mg/mLHigher concentrations generally lead to better conjugation efficiency.
Reaction pH 7.2 - 8.5A slightly alkaline pH is optimal for the reaction with primary amines.[4]
Reaction Temperature Room Temperature (20-25°C) or 4°CRoom temperature reactions are faster, while 4°C may be better for sensitive proteins.
Reaction Time 1 - 2 hours at RT, or overnight at 4°CLonger incubation times may increase the DOL.

Visualizations

Conjugation_Workflow cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification BP_Light_550_COOH BP Light 550 Carboxylic Acid Activated_Dye BP Light 550 NHS Ester BP_Light_550_COOH->Activated_Dye 15-30 min Room Temp EDC_NHS EDC / NHS in Amine-Free Buffer (pH 6.0) EDC_NHS->Activated_Dye Protein Protein with Primary Amines (in PBS, pH 7.2-8.5) Activated_Dye->Protein Conjugate BP Light 550-Protein Conjugate Protein->Conjugate 1-2 hours RT or overnight at 4°C Purification Size Exclusion Chromatography Conjugate->Purification Purified_Conjugate Purified Conjugate Purification->Purified_Conjugate Free_Dye Unreacted Dye Purification->Free_Dye

Caption: Experimental workflow for this compound conjugation.

Signaling_Pathway Carboxylic_Acid BP Light 550-COOH Reactive_Intermediate O-acylisourea intermediate Carboxylic_Acid->Reactive_Intermediate + EDC EDC EDC NHS NHS NHS_Ester BP Light 550-NHS Ester Reactive_Intermediate->NHS_Ester + NHS Conjugate BP Light 550-Protein (Amide Bond) NHS_Ester->Conjugate + Protein-NH2 Protein_Amine Protein-NH2

Caption: Chemical pathway of EDC/NHS activation and conjugation.

Troubleshooting_Tree Start Low Conjugation Efficiency? Check_Reagents Are EDC/NHS fresh? Is dye solution clear? Start->Check_Reagents Yes Check_Buffer Is buffer amine-free? Is pH 7.2-8.5? Check_Reagents->Check_Buffer Yes Replace_Reagents Prepare fresh reagents. Check_Reagents->Replace_Reagents No Check_Protein Is protein concentration >1 mg/mL and pure? Check_Buffer->Check_Protein Yes Buffer_Exchange Perform buffer exchange. Check_Buffer->Buffer_Exchange No Increase_Ratio Increase molar excess of activated dye. Check_Protein->Increase_Ratio Yes Concentrate_Protein Concentrate/purify protein. Check_Protein->Concentrate_Protein No Optimize_Time_Temp Increase reaction time or perform at 4°C overnight. Increase_Ratio->Optimize_Time_Temp Success Conjugation Successful Optimize_Time_Temp->Success Replace_Reagents->Start Buffer_Exchange->Start Concentrate_Protein->Start

Caption: Troubleshooting decision tree for low conjugation efficiency.

References

Technical Support Center: BP Light 550 Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BP Light 550 for biomolecule labeling.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling proteins with BP Light 550 NHS ester?

A1: The optimal pH for labeling primary amines on proteins with BP Light 550 N-hydroxysuccinimide (NHS) ester is between 7.2 and 8.5.[1][2] For many proteins, a pH of 8.3-8.5 is considered ideal for efficient labeling.[3][4] Specifically, a 0.05M sodium borate (B1201080) buffer at pH 8.5 is often recommended.[5]

Q2: Why is the pH of the reaction buffer so critical for successful labeling?

A2: The pH of the reaction buffer is a critical factor that influences the efficiency of the labeling reaction for two main reasons:

  • Amine Reactivity: At a pH below 7.2, the primary amine groups (-NH₂) on the protein become protonated (-NH₃⁺).[1] This protonation renders them unavailable to react with the NHS ester of the BP Light 550 dye, leading to low labeling efficiency.

  • NHS Ester Stability: At a pH above 8.5, the hydrolysis of the BP Light 550 NHS ester increases significantly.[1][4] This competing reaction reduces the amount of dye available to conjugate with the protein, again resulting in lower labeling efficiency.

Q3: What are the consequences of using a suboptimal pH for labeling?

A3: Using a suboptimal pH can lead to several issues:

  • Low Labeling Efficiency: As explained above, a pH that is too low or too high will result in a lower degree of labeling (DOL), meaning fewer dye molecules are attached to each protein.

  • Inconsistent Results: Failure to maintain a consistent pH between experiments can lead to variability in labeling efficiency, making it difficult to compare results.[2]

  • Protein Precipitation: While less directly related to pH itself, aggressive pH adjustments with strong acids or bases can cause local fluctuations in pH that may lead to protein precipitation.[6]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low Labeling Efficiency Incorrect Buffer pH: The pH of your reaction buffer is outside the optimal 7.2-8.5 range.Verify the pH of your reaction buffer using a calibrated pH meter. Adjust the pH using appropriate buffers as detailed in the experimental protocols below.[1]
Buffer Contains Primary Amines: Buffers such as Tris or glycine (B1666218) contain primary amines that compete with the protein for reaction with the dye.Perform a buffer exchange into an amine-free buffer like PBS (pH 7.2-8.0) or 0.1 M sodium bicarbonate (pH 8.0-8.3).[2][7]
Hydrolysis of BP Light 550: The NHS ester has hydrolyzed due to moisture or high pH.Prepare the dye solution immediately before use. Ensure the dye is stored in a dry environment.[2] If the reaction pH is on the higher end of the optimal range, consider shortening the reaction time.
Protein Precipitation After Labeling Over-labeling: Too many dye molecules attached to the protein can alter its solubility.Reduce the molar ratio of BP Light 550 to your protein in the reaction. You can also shorten the incubation time.[1]
Local pH Fluctuation: Adding concentrated acid or base directly to the protein solution to adjust pH.Adjust the pH of the buffer before adding it to the protein, or perform a buffer exchange via dialysis or gel filtration.[5][6]
Inconsistent Labeling Results Variable Reaction Conditions: Inconsistent pH, temperature, or reaction time between experiments.Standardize your protocol. Ensure the pH, temperature, and incubation time are consistent for all labeling reactions.[2]

Experimental Protocols

Protocol 1: Adjusting Protein Solution pH for Optimal Labeling

This protocol describes how to adjust the pH of a protein solution to the optimal range for BP Light 550 labeling.

Materials:

  • Protein solution in an amine-free buffer (e.g., PBS, pH 7.4)

  • 1 M Sodium Bicarbonate (NaHCO₃), pH 8.3-8.5

  • Calibrated pH meter or pH indicator strips

Procedure:

  • Initial pH Check: Measure the pH of your protein solution. If it is already within the 7.2-8.5 range, you may proceed with labeling.

  • pH Adjustment (if needed):

    • For small volumes, you can add a small amount of a concentrated, higher pH buffer to raise the pH. For example, add 50 µL of 1 M sodium bicarbonate buffer to 0.5 mL of protein in 1X PBS to achieve a final pH of approximately 7.5–8.3.[7]

    • For larger volumes or more precise pH control, perform a buffer exchange.

  • Buffer Exchange Methods:

    • Dialysis: Place the protein solution in a dialysis cassette and dialyze against the desired labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) for several hours at 4°C, with at least two buffer changes.[5]

    • Gel Filtration: Use a desalting column (e.g., Sephadex G-25) equilibrated with the desired labeling buffer to separate the protein from its original buffer.[5]

    • Diafiltration (Spin Concentrators): Concentrate the protein solution using a centrifugal filter unit, then dilute it with the target labeling buffer. Repeat this process 3-4 times to effectively exchange the buffer.[5]

  • Final pH Verification: After pH adjustment or buffer exchange, verify that the final pH of the protein solution is within the optimal range before adding the BP Light 550 NHS ester.

Protocol 2: General Protein Labeling with BP Light 550

This protocol provides a general guideline for labeling a protein with BP Light 550 NHS ester.

Materials:

  • Protein of interest in an appropriate amine-free buffer at the optimal pH (see Protocol 1).

  • BP Light 550 NHS ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column for purification

Procedure:

  • Prepare Protein Solution: Ensure the protein is at a concentration of 1-10 mg/mL in a suitable labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).[3]

  • Prepare BP Light 550 Solution: Immediately before use, dissolve the BP Light 550 NHS ester in a small amount of anhydrous DMSO or DMF.

  • Labeling Reaction: Add the dissolved BP Light 550 to the protein solution. The molar ratio of dye to protein will need to be optimized for your specific protein and desired degree of labeling. A common starting point is a 10 to 20-fold molar excess of dye.

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[7]

  • Quenching (Optional): To stop the reaction, you can add a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM. This will react with any unreacted NHS ester.

  • Purification: Remove unreacted dye and byproducts by passing the reaction mixture through a desalting column.

Visualizations

G cluster_0 pH Adjustment Workflow start Start: Protein Solution check_ph Measure pH of Protein Solution start->check_ph ph_optimal Is pH between 7.2 and 8.5? check_ph->ph_optimal proceed_labeling Proceed to Labeling ph_optimal->proceed_labeling Yes adjust_ph Adjust pH ph_optimal->adjust_ph No buffer_exchange Buffer Exchange (Dialysis, Gel Filtration) adjust_ph->buffer_exchange add_buffer Add Concentrated Buffer (e.g., 1M NaHCO3) adjust_ph->add_buffer buffer_exchange->check_ph add_buffer->check_ph

Caption: Workflow for adjusting the pH of a protein solution for optimal labeling.

G cluster_1 Impact of pH on Labeling Efficiency suboptimal_ph Suboptimal pH low_ph pH < 7.2 suboptimal_ph->low_ph high_ph pH > 8.5 suboptimal_ph->high_ph protonation Amine Protonation (-NH3+) (Non-reactive) low_ph->protonation hydrolysis NHS Ester Hydrolysis (Dye degradation) high_ph->hydrolysis optimal_ph Optimal pH (7.2 - 8.5) efficient_labeling Efficient Labeling (Deprotonated Amine -NH2 reacts with NHS Ester) optimal_ph->efficient_labeling

Caption: The effect of pH on the key chemical reactions in NHS-ester labeling.

References

Validation & Comparative

Performance Showdown: BP Light 550 Carboxylic Acid vs. Alexa Fluor 555 for Advanced Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the vibrant landscape of fluorescent dyes, selecting the optimal tool is paramount for generating high-quality, reproducible data. This guide provides a comprehensive, data-driven comparison of two popular orange-red fluorophores: BP Light 550 carboxylic acid and Alexa Fluor 555. We delve into their key performance metrics, provide detailed experimental protocols, and offer visual aids to streamline your decision-making process.

In the realm of fluorescence microscopy, flow cytometry, and other sensitive detection methods, the choice of fluorophore can significantly impact experimental outcomes. Brightness, photostability, and ease of conjugation are critical factors that researchers must consider. This guide directly compares this compound, marketed as a high-performance equivalent to DyLight 550, with the well-established Alexa Fluor 555.

Quantitative Performance at a Glance

PropertyBP Light 550 (as DyLight 550)Alexa Fluor 555
Excitation Maximum (nm) 562[1]555[2]
Emission Maximum (nm) 576[1]565[2]
Molar Extinction Coefficient (cm⁻¹M⁻¹) 150,000[1][3]150,000[2]
Quantum Yield ~0.1-0.3 (High)[1][][5]~0.10
Brightness (Ext. Coeff. x QY) HighModerate-High
Photostability High[5][6]High[5][6]

Note: The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield. While both dyes exhibit the same extinction coefficient, the slightly higher reported quantum yield range for DyLight 550 suggests that BP Light 550 may offer comparable or slightly higher brightness than Alexa Fluor 555. Both fluorophores are recognized for their high photostability, a crucial attribute for imaging experiments requiring long exposure times.

Experimental Protocols: A Guide to Conjugation

The "carboxylic acid" functional group on BP Light 550 allows for its covalent attachment to primary amines (e.g., on proteins) through the formation of an amide bond. This is typically achieved using a two-step carbodiimide-mediated reaction involving 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDAC) and N-hydroxysulfosuccinimide (sulfo-NHS).

General Protocol for Labeling Proteins with this compound

This protocol provides a general guideline for conjugating a carboxylic acid-containing dye to a protein. Optimization may be required for specific proteins and applications.

Materials:

  • Protein to be labeled (in an amine-free buffer, e.g., MES or PBS)

  • This compound

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Solution: 1 M Tris-HCl, pH 8.5, or 1 M Glycine

  • Purification column (e.g., Sephadex G-25)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Activation Buffer at a concentration of 1-10 mg/mL.

    • Ensure the buffer is free of extraneous primary amines (e.g., Tris) or ammonium (B1175870) salts, as these will compete with the labeling reaction.

  • Dye Preparation:

    • Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

  • Activation of Carboxyl Groups on the Protein:

    • Add EDC and sulfo-NHS to the protein solution. A common starting point is a final concentration of 2 mM EDC and 5 mM sulfo-NHS.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation Reaction:

    • Add the dissolved this compound solution to the activated protein solution. The optimal molar ratio of dye to protein will need to be determined empirically, but a starting point of a 10- to 20-fold molar excess of dye is recommended.

    • Incubate the reaction for 2 hours at room temperature, protected from light, with gentle stirring or rotation.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 30 minutes at room temperature. This step will consume any unreacted dye.

  • Purification of the Conjugate:

    • Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

    • Collect the fractions containing the fluorescently labeled protein.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~562 nm).

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the key chemical reaction and the overall workflow for protein labeling.

G cluster_activation Step 1: Activation of Carboxylic Acid cluster_conjugation Step 2: Conjugation with Amine Protein_COOH Protein-COOH Carboxylic Acid on Protein Activated_Intermediate Protein-CO-O-Acylisourea Reactive Intermediate Protein_COOH->Activated_Intermediate + EDC EDC EDC Carbodiimide Sulfo_NHS Sulfo-NHS NHS_Ester Protein-CO-NHS Amine-Reactive NHS Ester Activated_Intermediate->NHS_Ester + Sulfo-NHS Conjugate Protein-CO-NH-Dye Stable Amide Bond NHS_Ester->Conjugate + Dye-NH2 Dye_NH2 Dye-NH2 BP Light 550 (Amine form for illustration)

Fig. 1: Chemical pathway for EDC/sulfo-NHS mediated labeling.

G Start Start: Protein Solution (Amine-free buffer) Prepare_Dye Prepare Dye Stock (BP Light 550 in DMSO/DMF) Start->Prepare_Dye Activate Activate Protein (Add EDC and Sulfo-NHS) Prepare_Dye->Activate Incubate_Activation Incubate 15-30 min (Room Temperature) Activate->Incubate_Activation Conjugate Add Dye to Protein (Conjugation Reaction) Incubate_Activation->Conjugate Incubate_Conjugation Incubate 2 hours (Room Temperature, Protected from light) Conjugate->Incubate_Conjugation Quench Quench Reaction (Add Tris or Glycine) Incubate_Conjugation->Quench Purify Purify Conjugate (Size-Exclusion Chromatography) Quench->Purify Characterize Characterize (Determine Degree of Labeling) Purify->Characterize End End: Labeled Protein Characterize->End

Fig. 2: General workflow for protein labeling with a carboxylic acid dye.

Conclusion

Both this compound and Alexa Fluor 555 are high-performance fluorescent dyes well-suited for a variety of applications. The choice between them may depend on the specific requirements of the experiment. Based on the available data for its equivalent, DyLight 550, BP Light 550 may offer a slight advantage in terms of brightness. However, Alexa Fluor 555 is a widely cited and well-characterized fluorophore, which can be a significant advantage in ensuring reproducibility and comparing results with existing literature. The provided experimental protocol for carboxylic acid dye conjugation offers a robust starting point for researchers looking to utilize BP Light 550 in their work. Ultimately, empirical testing in the context of the specific application will provide the most definitive answer as to which fluorophore will yield the best results.

References

A Researcher's Guide: Comparing BP Light 550, Cy3, and TRITC Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing fluorescence-based techniques, the selection of an appropriate fluorophore is critical for generating high-quality, reproducible data. This guide provides an objective comparison of three commonly used orange-red fluorescent dyes: BP Light 550, Cy3, and TRITC. We will examine their key performance characteristics, provide supporting experimental context, and offer guidance for selecting the best dye for your application.

Quantitative Performance Comparison

The intrinsic photophysical properties of a dye dictate its brightness and utility in an experiment. Brightness is a function of both the molar extinction coefficient (how efficiently the dye absorbs light) and the fluorescence quantum yield (how efficiently it converts absorbed light into emitted light). The following table summarizes the key performance metrics for BP Light 550, Cy3, and TRITC.

PropertyBP Light 550Cy3TRITC
Max Excitation (nm) ~560[1]~550 - 554[2]~544 - 557[3]
Max Emission (nm) ~576~570[2]~572[3]
**Molar Extinction Coefficient (cm⁻¹M⁻¹) **~150,000~150,000~87,000[4]
Quantum Yield High~0.15[5]Low to Moderate
Relative Photostability HighModerateLow

Note: BP Light 550 is a DyLight 550 equivalent; its specifications are based on the properties of DyLight 550.

From the data, BP Light 550 and Cy3 are significantly brighter than TRITC due to their substantially higher molar extinction coefficients. BP Light 550 is described as having better performance and higher water solubility than both Cy3 and TRITC, which suggests a higher quantum yield and reduced potential for conjugate precipitation.[1][6] Cy3's fluorescence quantum yield is known to be highly dependent on its local environment and can be quite low in aqueous solutions. TRITC, a more traditional dye, generally exhibits lower brightness and is more susceptible to photobleaching than the more modern Cy3 and BP Light 550 dyes.

Experimental Applications & Protocols

The choice of dye directly impacts the quality of imaging and flow cytometry data. For demanding applications that require high sensitivity or long-term imaging, such as confocal microscopy or time-lapse studies, a bright and photostable dye is essential.

G cluster_workflow General Immunofluorescence Workflow prep 1. Sample Preparation (Fix, Permeabilize) blocking 2. Blocking (Reduce Non-Specific Binding) prep->blocking primary_ab 3. Primary Antibody Incubation blocking->primary_ab wash1 4. Wash Steps primary_ab->wash1 secondary_ab 5. Secondary Antibody Incubation (Conjugated to BP Light 550, Cy3, or TRITC) wash1->secondary_ab wash2 6. Wash Steps secondary_ab->wash2 mount 7. Mount with Antifade wash2->mount image 8. Image Acquisition mount->image

Caption: A standard workflow for immunofluorescence (IF) staining experiments.

Detailed Protocol: Immunofluorescence Staining of Cultured Cells

This protocol provides a general framework for staining adherent cells. Concentrations and incubation times may require optimization.

  • Cell Preparation:

    • Culture cells on sterile glass coverslips in a multi-well plate to ~70-80% confluency.

    • Wash cells gently twice with 1X Phosphate Buffered Saline (PBS), pH 7.4.

    • Fix cells by incubating in 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

    • If targeting intracellular proteins, permeabilize cells with 0.25% Triton™ X-100 in PBS for 10 minutes.

    • Wash three times with PBS for 5 minutes each.

  • Immunostaining:

    • Block non-specific antibody binding by incubating in a blocking buffer (e.g., 1% Bovine Serum Albumin and 0.1% Tween-20 in PBS) for 1 hour at room temperature.

    • Dilute the primary antibody in the blocking buffer to its optimal concentration. Remove the blocking buffer from the cells and add the diluted primary antibody. Incubate for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with PBS containing 0.1% Tween-20 for 5 minutes each.

    • Dilute the fluorophore-conjugated secondary antibody (e.g., Goat anti-Mouse IgG-BP Light 550) in blocking buffer. Protect from light from this point forward.

    • Incubate cells with the secondary antibody solution for 1 hour at room temperature in the dark.

    • Wash three times with PBS containing 0.1% Tween-20 for 5 minutes each in the dark.

  • Mounting and Imaging:

    • Perform a final wash with PBS.

    • Mount the coverslip onto a microscope slide using a drop of mounting medium containing an antifade reagent (e.g., ProLong™ Gold).

    • Seal the edges of the coverslip with nail polish and allow it to dry.

    • Image using a fluorescence microscope with the appropriate filter set (e.g., a TRITC/Rhodamine filter set).

Logical Dye Selection

Selecting the right dye involves balancing performance needs with budget and instrumentation. BP Light 550 is a top performer for sensitive or photobleaching-prone experiments. Cy3 offers a good balance of performance and widespread availability. TRITC is a cost-effective option for routine experiments where signal is abundant and photostability is not a major concern.

G start Start: Define Experiment Needs q1 Is high photostability critical (e.g., long imaging)? start->q1 q2 Is maximum brightness required (e.g., low-abundance target)? q1->q2 Yes res_low TRITC is a viable, cost-effective option q1->res_low No res_high Use BP Light 550 q2->res_high Yes res_mid Use Cy3 or BP Light 550 q2->res_mid No

Caption: A decision-making guide for choosing between the three dyes.

References

A Comparative Analysis of Fluorescent Conjugates for Assay Development: BP Light 550, DyLight 550, and Competing Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent conjugate is a critical decision that directly impacts the sensitivity, accuracy, and reproducibility of immunoassays. This guide provides a detailed comparison of BP Light 550, a DyLight 550 equivalent, and other commonly used fluorophores to aid in the selection of the optimal reagent for your specific application.

When developing fluorescent-based assays, factors such as the brightness of the fluorophore, its photostability, and the efficiency of antibody conjugation are paramount.[1] This guide will delve into the key performance characteristics of BP Light 550 and its alternatives, providing the necessary data to make an informed choice.

Quantitative Comparison of Key Fluorophores

The performance of a fluorescent conjugate is determined by several key photophysical properties. These include the maximum excitation and emission wavelengths, the molar extinction coefficient (a measure of how well the fluorophore absorbs light), and the quantum yield (the efficiency of converting absorbed light into emitted fluorescence).[2][3] The table below summarizes these properties for BP Light 550/DyLight 550 and other common fluorophores in a similar spectral range.

FluorophoreMax Excitation (nm)Max Emission (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Quantum Yield
BP Light 550 / DyLight 550 562576150,000High
Alexa Fluor 555 555565155,0000.10
Cy3 550570150,0000.15
TRITC 55757685,0000.30
FITC 49551970,0000.32

Data compiled from multiple sources.[4][5] Values may vary slightly depending on the conjugation and experimental conditions.

BP Light 550, as a DyLight 550 equivalent, boasts a high molar extinction coefficient and quantum yield, positioning it as a strong performer for fluorescent applications.[5][6] Its high water solubility is a notable advantage, as it allows for a higher dye-to-protein ratio during conjugation without the risk of precipitation.[6]

Experimental Protocols

The following protocols provide a general framework for antibody conjugation and a common immunofluorescence application.

1. Antibody Conjugation with BP Light 550 (Fast Conjugation Kit)

This protocol is based on commercially available rapid conjugation kits.[5][7]

  • Antibody Preparation:

    • The antibody should be in an amine-free buffer (e.g., MES, HEPES, MOPS, or phosphate) at a pH range of 6.5-8.5.[8]

    • The recommended antibody concentration is typically 1 mg/mL.[8]

    • Buffers containing primary amines (e.g., Tris) or thiols should be avoided.[8]

  • Conjugation Procedure:

    • Allow all kit components to reach room temperature.[7]

    • Add 1 µL of modifier reagent for every 10 µL of antibody solution and mix gently.[5][7]

    • Pipette the antibody-modifier mixture directly onto the lyophilized BP Light 550 mix.[5][7]

    • Resuspend the mixture gently by pipetting up and down.[5][7]

    • Incubate for 15 minutes at room temperature in the dark.[5][7]

    • Add 1 µL of quencher reagent for every 10 µL of antibody used and mix gently.[5][7]

    • The conjugate is ready for use after 5 minutes. No purification is required.[7]

  • Storage:

    • Store the conjugated antibody at 4°C for short-term storage (up to 18 months).[7]

    • For long-term storage, add a cryoprotectant like 50% glycerol (B35011) and store at -20°C.[7]

2. Immunofluorescence Staining of Cells

This is a generalized protocol for using a fluorescently conjugated primary antibody.

  • Cell Preparation:

    • Grow cells on coverslips or in a multi-well plate.

    • Wash the cells with phosphate-buffered saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (if targeting an intracellular antigen).

    • Wash the cells three times with PBS.

    • Block non-specific binding with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.

  • Antibody Incubation:

    • Dilute the BP Light 550-conjugated primary antibody in the blocking buffer to the predetermined optimal concentration.

    • Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C, protected from light.

    • Wash the cells three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate filter set for BP Light 550 (Excitation/Emission: ~562/576 nm).

Visualizing Workflows and Pathways

Antibody Conjugation Workflow

G cluster_prep Preparation cluster_conjugation Conjugation cluster_finalization Finalization antibody Purified Antibody (Amine-free buffer, pH 6.5-8.5) mix Add Antibody + Modifier to Lyophilized BP Light 550 antibody->mix modifier Modifier Reagent modifier->mix incubate Incubate 15 min (Room Temperature, Dark) mix->incubate quench Add Quencher Reagent incubate->quench ready Conjugate Ready for Use (No Purification Needed) quench->ready

Caption: Workflow for rapid antibody conjugation with BP Light 550.

Example Signaling Pathway: Receptor-Mediated Endocytosis

Fluorescently conjugated antibodies are instrumental in visualizing cellular processes like receptor-mediated endocytosis. The following diagram illustrates a simplified pathway where a ligand-bound receptor is internalized, a process that can be tracked using a fluorescently labeled antibody targeting the receptor or ligand.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Receptor complex Ligand-Receptor Complex ligand Ligand (e.g., Growth Factor) ligand->receptor Binding clathrin_pit Clathrin-Coated Pit complex->clathrin_pit Internalization endosome Early Endosome clathrin_pit->endosome lysosome Lysosome (Degradation) endosome->lysosome Sorting recycling Recycling Endosome endosome->recycling recycling->receptor Recycling to Membrane

Caption: Simplified diagram of receptor-mediated endocytosis.

References

BP-Light 550: A Comparative Analysis of Brightness and Photostability for Advanced Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal fluorescent dye is critical for generating high-quality, reproducible data. This guide provides a comprehensive comparison of BP-Light 550 with other commonly used fluorescent dyes in a similar spectral range, focusing on the key performance metrics of brightness and photostability.

BP-Light 550 is commercially positioned as a high-performance alternative to established dyes, purported to offer superior brightness and photostability.[1][2] As a DyLight 550 equivalent, it is designed to be a brighter and more photostable option than other rhodamine derivatives such as Alexa Fluor™ 555, TRITC, and Cy3™.[1][2] This guide will delve into the available quantitative data for these dyes to provide an objective assessment of their performance characteristics.

Brightness Comparison

The brightness of a fluorophore is a crucial factor in achieving a high signal-to-noise ratio in fluorescence imaging and other detection methods. It is determined by the product of its molar extinction coefficient (a measure of how efficiently it absorbs light at a specific wavelength) and its fluorescence quantum yield (the efficiency of converting absorbed light into emitted light).

Here is a summary of the key spectral and brightness-related properties of these dyes:

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹)Quantum Yield (Φ)
BP-Light 550 (as DyLight 550) 562576150,000Not specified
Alexa Fluor 555 555565155,0000.1 (in aqueous solution)
Cy3 ~550~570~150,000~0.15-0.3 (can vary with environment)
TRITC ~550~575~85,000Not specified

Note: The quantum yield of Cy3 can be highly dependent on its local environment and conjugation state.

Photostability Comparison

Photostability, or the resistance of a dye to photobleaching upon exposure to excitation light, is critical for applications requiring long-term imaging or repeated measurements. Dyes with high photostability maintain their fluorescent signal for longer periods, enabling more robust data acquisition.

BP-Light 550 is described as having exceptional resistance to photobleaching.[4] As its equivalent, DyLight 550 is also promoted for its high photostability, reportedly outperforming dyes like Alexa Fluor, CyDye, and LI-COR dyes in many applications.[3] Studies and product literature consistently indicate that Alexa Fluor 555 is significantly more photostable than Cy3.[5][6] TRITC is generally considered to have good photostability, making it suitable for time-lapse imaging.[7]

A qualitative comparison of the photostability of these dyes is presented below:

FluorophoreReported Photostability
BP-Light 550 (as DyLight 550) High
Alexa Fluor 555 High
Cy3 Moderate
TRITC Good

Experimental Protocols

To ensure objective and reproducible comparisons of fluorescent dyes, standardized experimental protocols are essential. Below are detailed methodologies for measuring the key parameters of brightness and photostability.

Experimental Workflow for Fluorophore Characterization

G cluster_prep Sample Preparation cluster_brightness Brightness Measurement cluster_photostability Photostability Assay cluster_analysis Data Analysis prep_dye Prepare Dye Solutions (e.g., in PBS) prep_conc Measure Absorbance (for concentration) prep_dye->prep_conc measure_ec Determine Extinction Coefficient prep_conc->measure_ec measure_qy Measure Quantum Yield prep_conc->measure_qy setup_microscope Mount Sample on Microscope prep_conc->setup_microscope calc_brightness Calculate Brightness (ε × Φ) measure_ec->calc_brightness measure_qy->calc_brightness illuminate Continuous Illumination setup_microscope->illuminate measure_decay Record Fluorescence Intensity Decay illuminate->measure_decay calc_halflife Determine Photobleaching Half-life measure_decay->calc_halflife

Caption: Workflow for characterizing the brightness and photostability of fluorescent dyes.

Protocol for Measuring Molar Extinction Coefficient

The molar extinction coefficient (ε) is determined using the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the absorbing species and the path length of the light.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of the fluorescent dye in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform a series of dilutions of the stock solution in the desired experimental buffer (e.g., PBS pH 7.4) to obtain a range of concentrations.

  • Spectrophotometer Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the dye's maximum absorption wavelength (λmax). Use the experimental buffer as a blank.

  • Data Analysis: Plot the absorbance at λmax versus the molar concentration of the dye. The molar extinction coefficient is the slope of the resulting linear regression line (Absorbance = ε * concentration * path length). The path length is typically the width of the cuvette (e.g., 1 cm).

Protocol for Measuring Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is often determined using a relative method, comparing the fluorescence of the sample to a standard with a known quantum yield.

  • Selection of a Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral range to the sample dye (e.g., Rhodamine 6G in ethanol, Φ = 0.95).

  • Preparation of Solutions: Prepare a series of dilutions for both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

  • Absorbance and Fluorescence Measurement:

    • Measure the absorbance of each solution at the chosen excitation wavelength.

    • Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

  • Data Analysis:

    • Integrate the area under the emission curve for each fluorescence spectrum.

    • Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

    • The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (n_sample² / n_standard²) where 'Slope' is the gradient of the linear fit from the plot of integrated fluorescence intensity versus absorbance, and 'n' is the refractive index of the solvent. If the same solvent is used for both the sample and the standard, the refractive index term cancels out.

Protocol for Measuring Photostability

Photostability is typically assessed by measuring the rate of photobleaching under continuous illumination.

  • Sample Preparation: Prepare a solution of the fluorescent dye at a known concentration in a suitable buffer. The sample can be mounted on a microscope slide or held in a cuvette within a spectrofluorometer equipped for time-course measurements.

  • Microscope/Spectrofluorometer Setup:

    • Use a stable light source (e.g., a laser or an arc lamp) for excitation.

    • Select appropriate filters for the excitation and emission wavelengths of the dye.

    • Set the illumination intensity to a level relevant to the intended application.

  • Data Acquisition:

    • Begin continuous illumination of the sample.

    • Record the fluorescence intensity at regular intervals over a set period.

  • Data Analysis:

    • Plot the normalized fluorescence intensity as a function of time.

    • The photobleaching rate can be characterized by fitting the decay curve to an exponential function to determine the photobleaching half-life (t½), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

Jablonski Diagram of Fluorescence and Photobleaching

G S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0->S1 Absorption S1->S0 Fluorescence S1->S0 Non-radiative Decay T1 T₁ (Excited Triplet State) S1->T1 Intersystem Crossing T1->S0 Phosphorescence Bleached Bleached State T1->Bleached Photobleaching (Reaction with O₂)

Caption: Jablonski diagram illustrating the processes of fluorescence and photobleaching.

Conclusion

Based on the available information, BP-Light 550, as a DyLight 550 equivalent, presents itself as a compelling choice for fluorescence-based applications. It offers high brightness, comparable to or exceeding that of other popular dyes like Alexa Fluor 555 and Cy3. Furthermore, its purported high photostability suggests it is well-suited for demanding imaging experiments that require prolonged or intense illumination. While direct quantitative data for BP-Light 550's quantum yield and a standardized photobleaching rate are not publicly available, the collective evidence strongly suggests it is a high-performance fluorophore. For researchers prioritizing both bright signals and robust photostability in the orange-red spectral region, BP-Light 550 warrants strong consideration. It is always recommended to perform in-house validation to confirm the performance of any fluorescent dye under specific experimental conditions.

References

A Comparative Guide to BP Light 550: Quantitative Fluorescence Intensity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging fluorescence in their work, the selection of the appropriate fluorophore is a critical decision that directly impacts experimental outcomes. This guide provides a quantitative comparison of BP Light 550's fluorescence intensity against other commonly used fluorescent dyes in a similar spectral range: Alexa Fluor 555, Cy3, and TRITC. The data presented herein is collated from various sources to offer a comprehensive performance overview.

Quantitative Performance Comparison

The following table summarizes the key photophysical properties of BP Light 550 and its alternatives. Brightness, a crucial parameter for sensitivity, is calculated as the product of the molar extinction coefficient and the quantum yield.

FeatureBP Light 550 (DyLight 550)Alexa Fluor 555Cy3TRITC
Excitation Max (nm) 562[1]555550550
Emission Max (nm) 576[1]565570573
Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) 150,000[1]155,000150,00085,000
Quantum Yield (Φ) High (qualitative)~0.1~0.15~0.29
Brightness (ε x Φ) High (qualitative)~15,500~22,500~24,650
Photostability More photostable than Cy3[2]More photostable than Cy3[2]BaselineGood

Note: BP Light 550 is spectrally equivalent to DyLight 550.[3] While DyLight 550 is reported to have a high quantum yield and greater photostability than Cy3, specific quantitative values for these parameters are not consistently available in the public domain.[2][3][4][5] The brightness for BP Light 550 is therefore described qualitatively.

Experimental Protocols

Accurate and reproducible quantification of fluorescence intensity relies on standardized experimental protocols. Below are detailed methodologies for key experiments.

Experimental Workflow for Comparative Fluorescence Intensity Measurement

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis p1 Prepare equimolar solutions of BP Light 550 and alternative dyes in the same buffer (e.g., PBS). p2 Measure absorbance at the excitation maximum of each dye to confirm concentration. p1->p2 a1 Set up a spectrofluorometer with excitation and emission wavelengths appropriate for each dye. p2->a1 a2 Record the fluorescence emission spectrum for each sample under identical instrument settings. a1->a2 d1 Integrate the area under each emission curve to obtain total fluorescence intensity. a2->d1 d2 Normalize the fluorescence intensity of each dye to its absorbance at the excitation wavelength. d1->d2 d3 Compare the normalized fluorescence intensities. d2->d3

Caption: Workflow for comparing the fluorescence intensity of different dyes.

Protocol for Determining Relative Fluorescence Quantum Yield

The comparative method is a widely used technique to determine the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • BP Light 550 solution of unknown quantum yield

  • A quantum yield standard with a known quantum yield in the same spectral region (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

  • Spectroscopic grade solvent (e.g., ethanol)

Procedure:

  • Prepare a series of dilutions for both the BP Light 550 and the standard solution in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • Measure the fluorescence emission spectra of each solution using a spectrofluorometer, ensuring the excitation wavelength is the same for all measurements. The emission spectra should be corrected for the instrument's spectral response.

  • Integrate the area under the corrected emission spectra for each solution to obtain the integrated fluorescence intensity.

  • Plot the integrated fluorescence intensity versus absorbance for both the BP Light 550 and the standard.

  • Calculate the quantum yield of BP Light 550 using the following equation:

    Φ_sample = Φ_standard * (m_sample / m_standard) * (η_sample² / η_standard²)

    Where:

    • Φ is the quantum yield

    • m is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance

    • η is the refractive index of the solvent

Protocol for Assessing Photostability

This protocol outlines a method for comparing the photostability of fluorescent dyes by measuring the rate of photobleaching.

Materials:

  • Fluorescence microscope with a stable light source (e.g., laser or mercury arc lamp) and appropriate filter sets.

  • High-sensitivity camera.

  • Image acquisition software with time-lapse capabilities.

  • Solutions of BP Light 550 and alternative dyes at the same concentration.

  • Microscope slides and coverslips.

Procedure:

  • Prepare a sample slide for each fluorescent dye.

  • Focus on a region of the sample and acquire an initial image (t=0) using a fixed set of imaging parameters (e.g., exposure time, laser power).

  • Continuously illuminate the sample with the excitation light.

  • Acquire images at regular intervals (e.g., every 10 seconds) for a set duration (e.g., 5 minutes).

  • Quantify the mean fluorescence intensity of a defined region of interest in each image using image analysis software (e.g., ImageJ/Fiji).

  • Normalize the fluorescence intensity at each time point to the initial intensity at t=0.

  • Plot the normalized fluorescence intensity as a function of time to visualize the photobleaching decay curve. The rate of decay indicates the photostability of the dye.

Signaling Pathway and Logical Relationship Diagrams

Jablonski Diagram Illustrating Fluorescence

G S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 Absorption S1->S0 Fluorescence S1->S0 Non-radiative decay (Internal Conversion, Vibrational Relaxation)

Caption: Simplified Jablonski diagram of fluorescence.

Decision Tree for Fluorophore Selection

G start Experiment Requirements q1 High Sensitivity Needed? start->q1 q2 Long-Term Imaging? q1->q2 No a1 Choose dye with high brightness (High ε and Φ) q1->a1 Yes a2 Choose dye with high photostability q2->a2 Yes a3 Consider BP Light 550, Alexa Fluor 555, or Cy3 q2->a3 No a1->q2 a4 Consider BP Light 550 or Alexa Fluor 555 a2->a4

Caption: Decision tree for selecting a suitable fluorophore.

References

A Head-to-Head Comparison: BP Light 550 and DyLight 550 Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic landscape of fluorescence imaging, the selection of the appropriate fluorophore is paramount to achieving high-quality, reproducible data. For researchers in cellular biology, immunology, and drug discovery, fluorescent dyes are indispensable tools for visualizing and quantifying biological processes. This guide provides a detailed side-by-side comparison of two commercially available fluorescent dyes: BP Light 550 and DyLight 550. Both dyes emit in the orange-red spectrum, making them suitable for multiplexing with green and far-red fluorophores.

Overview and Performance Characteristics

DyLight 550 is a well-established fluorescent dye known for its brightness, photostability, and high water solubility. These characteristics make it a robust choice for a variety of applications, including immunofluorescence, flow cytometry, and western blotting.[][2] It is often cited as an alternative to other popular dyes in the same spectral range, such as Alexa Fluor 555, Cy3, and TRITC.[3]

BP Light 550 is marketed as a direct equivalent to DyLight 550, with the manufacturer claiming comparable or even superior performance to other rhodamine-based dyes.[4] It is described as a vibrant orange-to-red fluorochrome with excellent water solubility, which allows for a high degree of labeling without causing precipitation of the conjugated protein.[4]

Photophysical Properties: A Quantitative Look

A direct comparison of the photophysical properties of fluorescent dyes is crucial for predicting their performance in experimental settings. The following table summarizes the available quantitative data for BP Light 550 and DyLight 550.

PropertyBP Light 550DyLight 550
Excitation Maximum (λex) ~560 nm[4]~562 nm[3][5]
Emission Maximum (λem) Not specified~576 nm[3][5]
Molar Extinction Coefficient (ε) Not specified150,000 cm⁻¹M⁻¹[5]
Quantum Yield (Φ) Not specifiedHigh (specific value not consistently reported)[5]
Spectral Similarity Alexa Fluor™ 555, TRITC, Cy3™[4]Alexa Fluor™ 546, Alexa Fluor™ 555, Cy3, TRITC[3]

Experimental Applications and Protocols

Both BP Light 550 and DyLight 550 are suitable for a range of fluorescence-based applications. Their primary use is in immunofluorescence microscopy, where they are conjugated to secondary antibodies to detect the presence and localization of target proteins within cells and tissues.

Detailed Experimental Protocol: Indirect Immunofluorescence Staining

This protocol provides a general workflow for indirect immunofluorescence staining of cultured mammalian cells.

Materials:

  • Cells grown on sterile glass coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% normal goat serum in PBS)

  • Primary Antibody (specific to the target protein)

  • Fluorescently Labeled Secondary Antibody (e.g., Goat anti-Mouse IgG conjugated to BP Light 550 or DyLight 550)

  • Nuclear Counterstain (e.g., DAPI)

  • Antifade Mounting Medium

Procedure:

  • Cell Culture and Fixation:

    • Plate cells on sterile glass coverslips in a petri dish and culture until they reach the desired confluency.

    • Gently wash the cells three times with PBS.

    • Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[6]

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization and Blocking:

    • If the target protein is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[6]

    • Wash the cells three times with PBS.

    • Block non-specific antibody binding by incubating the cells with Blocking Buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in Blocking Buffer.

    • Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS for 5 minutes each.

    • Dilute the BP Light 550 or DyLight 550 conjugated secondary antibody in Blocking Buffer.

    • Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining and Mounting:

    • Incubate the cells with a DAPI solution for 5 minutes to stain the nuclei.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging:

    • Visualize the fluorescent signal using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore and DAPI.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are powerful tools for understanding complex biological processes and experimental procedures. The following diagrams were generated using the Graphviz DOT language to illustrate a typical immunofluorescence workflow and a relevant signaling pathway that can be studied using these fluorescent dyes.

G cluster_workflow Indirect Immunofluorescence Workflow A Cell Seeding & Culture B Fixation (e.g., 4% PFA) A->B C Permeabilization (e.g., 0.1% Triton X-100) B->C D Blocking (e.g., 5% NGS) C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation (BP Light 550 or DyLight 550 conjugate) E->F G Nuclear Counterstain (DAPI) F->G H Mounting G->H I Fluorescence Microscopy H->I

A simplified workflow for indirect immunofluorescence staining.

G cluster_pathway Simplified EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits Sos Sos Grb2->Sos Activates Ras Ras Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Promotes

References

Verifying the Specificity of BP Light 550 Staining: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate visualization and quantification of proteins are paramount. This guide provides an objective comparison of BP Light 550 with established total protein stains, supported by experimental data, to aid in the selection of the most appropriate staining method for your research needs. BP Light 550 is marketed as a DyLight 550 equivalent, a fluorescent dye primarily used for pre-labeling proteins in solution before analysis. This guide will therefore compare the workflow and performance of this pre-labeling approach with traditional post-electrophoresis staining methods.

Performance Comparison of Protein Stains

The following table summarizes the key performance characteristics of BP Light 550/DyLight 550 and common post-electrophoresis protein stains. Data for BP Light 550 is inferred from the properties of DyLight 550 as a pre-labeling amine-reactive dye.

FeatureBP Light 550 / DyLight 550 (Pre-labeling)SYPRO Ruby (Fluorescent)Colloidal Coomassie BlueSilver Staining
Staining Principle Covalent labeling of primary amines (e.g., lysine (B10760008) residues) before electrophoresis.Non-covalent interaction with proteins in the gel.[1]Non-covalent binding to proteins.[2]Reduction of silver ions to metallic silver on the protein surface.[2]
Limit of Detection Dependent on labeling efficiency and protein amino acid composition.0.25 - 1 ng[1]~1 ng (with NIR fluorescence detection)[3][4]< 1 ng
Linear Dynamic Range Dependent on labeling saturation.> 3 orders of magnitude[1]Significantly exceeds SYPRO Ruby[3]Narrow
Compatibility with Mass Spectrometry Compatible, but labeling can interfere with protein identification.Fully compatible.[5][6]Fully compatible.[2]Generally not compatible due to the use of formaldehyde, though compatible protocols with reduced sensitivity exist.[2]
Protein-to-Protein Variability High, dependent on the number of available primary amines.Low, stains most classes of proteins uniformly.[1]Low to moderate.High, some proteins stain poorly or negatively.
Time to Result Labeling reaction (1-2 hours) + electrophoresis time.~3 hours to overnight.~1 hour to overnight.1.5 - 3 hours.
Reversibility Irreversible covalent modification.Reversible.Reversible.Irreversible.

Experimental Protocols

Detailed methodologies for protein analysis using pre-labeling with BP Light 550/DyLight 550 and post-staining with SYPRO Ruby are provided below.

Protocol 1: Pre-labeling of Proteins with BP Light 550 / DyLight 550 NHS Ester

This protocol is based on the general procedure for labeling proteins with amine-reactive dyes like DyLight 550 NHS Ester.

Materials:

  • BP Light 550 or DyLight 550 NHS Ester

  • Protein sample in an amine-free buffer (e.g., PBS)

  • Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Desalting column to remove unconjugated dye

  • SDS-PAGE reagents and equipment

Procedure:

  • Dissolve the protein sample in the labeling buffer. The protein concentration should ideally be 1-10 mg/mL.

  • Reconstitute the BP Light 550/DyLight 550 NHS Ester in a suitable organic solvent like DMSO.

  • Add the reactive dye solution to the protein solution. The molar ratio of dye to protein will need to be optimized for your specific protein to achieve the desired degree of labeling without causing protein precipitation or loss of function.

  • Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.

  • Remove the unconjugated dye from the labeled protein sample using a desalting column.

  • The labeled protein is now ready for downstream applications, including SDS-PAGE.

  • Following electrophoresis, visualize the fluorescently labeled proteins using an imager with the appropriate excitation and emission filters for BP Light 550/DyLight 550 (Excitation/Emission maxima ~562/576 nm).[7][8][9]

Protocol 2: Post-Staining of Protein Gels with SYPRO Ruby

Materials:

  • Polyacrylamide gel with separated proteins

  • Fixing solution: 50% methanol, 7% acetic acid

  • SYPRO Ruby protein gel stain

  • Wash solution: 10% methanol, 7% acetic acid

  • Deionized water

  • Fluorescent imager

Procedure:

  • After electrophoresis, place the gel in a clean container.

  • Fix the proteins in the gel by incubating with the fixing solution for 30 minutes with gentle agitation. For higher sensitivity, this step can be repeated.

  • Pour off the fixing solution and add the SYPRO Ruby protein gel stain.

  • Stain the gel for 3 hours to overnight with gentle agitation, protected from light.

  • Remove the stain and wash the gel with the wash solution for 30 minutes.

  • Rinse the gel with deionized water.

  • Image the gel using a fluorescent imager with UV or blue light excitation and a 610 nm emission filter.[1]

Visualizing Experimental Workflows

To further clarify the distinct processes, the following diagrams illustrate the experimental workflows for pre-labeling and post-staining techniques.

Pre_labeling_Workflow cluster_pre_electrophoresis Pre-Electrophoresis cluster_electrophoresis Electrophoresis cluster_post_electrophoresis Post-Electrophoresis protein_sample Protein Sample labeling Covalent Labeling (1-2 hours) protein_sample->labeling dye BP Light 550 (NHS Ester) dye->labeling purification Purification (Remove excess dye) labeling->purification sds_page SDS-PAGE purification->sds_page visualization Fluorescent Imaging sds_page->visualization

Diagram 1: Workflow for protein analysis using pre-labeling with BP Light 550.

Post_staining_Workflow cluster_electrophoresis Electrophoresis cluster_post_electrophoresis Post-Electrophoresis protein_sample Protein Sample sds_page SDS-PAGE protein_sample->sds_page fixation Fixation (30-60 min) sds_page->fixation staining Staining (e.g., SYPRO Ruby) (3 hours - overnight) fixation->staining washing Washing (30 min) staining->washing visualization Fluorescent Imaging washing->visualization

Diagram 2: Workflow for protein analysis using post-electrophoresis staining.

Conclusion

The choice between a pre-labeling reagent like BP Light 550 and a post-staining dye depends critically on the experimental goals.

BP Light 550 (as a DyLight 550 equivalent) is suitable for applications where proteins need to be tracked or visualized in their native or near-native state within a complex biological system prior to denaturation and separation. However, its specificity is limited to the availability of primary amines, which can lead to significant protein-to-protein signal variability and potentially alter protein function or electrophoretic mobility.

Post-electrophoresis stains , such as SYPRO Ruby and Coomassie Blue, offer a more direct and generally more uniform assessment of the total protein profile after separation. SYPRO Ruby provides high sensitivity and a broad linear dynamic range with low protein-to-protein variability, making it ideal for quantitative proteomics.[1] Colloidal Coomassie Blue, especially when imaged with near-infrared fluorescence, offers a cost-effective alternative with comparable sensitivity and an even wider linear dynamic range.[3]

For verifying the specificity and quantity of proteins in a sample after electrophoretic separation, established post-staining methods provide a more reliable and standardized approach. The irreversible nature of covalent labeling with BP Light 550 and its dependence on protein amino acid composition are important considerations for researchers aiming for accurate and reproducible protein quantification.

References

A Comparative Guide to Fluorescent Dye Performance in Common Laboratory Buffers: Alexa Fluor™ 555 vs. Cy3™

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of fluorescent dyes and the buffer systems in which they are used are critical decisions that can significantly impact the accuracy and reliability of experimental data. This guide provides an objective comparison of the performance of a widely used fluorescent dye, Alexa Fluor™ 555, and its common alternative, Cy3™, in different buffer systems. The information presented is supported by available experimental data to facilitate informed decisions in your research.

Performance Metrics: Brightness and Photostability

The two primary metrics for evaluating the performance of a fluorescent dye are its brightness and photostability. Brightness is a function of the dye's molar extinction coefficient and its fluorescence quantum yield. Photostability refers to the dye's resistance to photobleaching, the irreversible loss of fluorescence upon exposure to excitation light.

Head-to-Head Comparison in Common Buffers

Data Presentation: Quantitative Comparison of Alexa Fluor™ 555 and Cy3™

The following tables summarize the key performance characteristics of Alexa Fluor™ 555 and Cy3™ based on available data.

Table 1: Spectral Properties and Quantum Yield

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield (in PBS, pH 7.2)
Alexa Fluor™ 555 555565155,0000.10[1]
Cy3™ 550570150,000~0.04*

*The quantum yield of Cy3 can vary depending on its conjugation state and local environment. Published values for Cy3 conjugates in aqueous buffers are generally lower than that of Alexa Fluor™ 555.

Table 2: Photostability Comparison in PBS

DyeRelative Fluorescence After 95s Illumination in PBS
Alexa Fluor™ 555 ~90%[2]
Cy3™ ~75%[2]

Experimental Protocols

The following are generalized protocols for key experiments to determine the quantum yield and photostability of fluorescent dyes.

Experimental Protocol 1: Relative Quantum Yield Determination

Objective: To determine the relative fluorescence quantum yield of a test dye compared to a standard dye with a known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Test fluorescent dye (e.g., Alexa Fluor™ 555)

  • Standard fluorescent dye with known quantum yield in the same spectral region (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

  • Appropriate buffer solutions (e.g., PBS, Tris-HCl, HEPES)

  • High-purity solvent for stock solutions (e.g., DMSO)

  • Quartz cuvettes

Procedure:

  • Prepare Stock Solutions: Prepare 1 mM stock solutions of the test dye and the standard dye in a suitable solvent like DMSO.

  • Prepare Dilutions: Prepare a series of dilutions of both the test and standard dyes in the desired buffer to obtain absorbance values between 0.01 and 0.1 at the excitation wavelength.

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.

  • Measure Fluorescence Emission: For each dilution, measure the fluorescence emission spectrum using the spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each measurement.

  • Plot Data: For both the test and standard dyes, plot the integrated fluorescence intensity versus absorbance.

  • Calculate Quantum Yield: The quantum yield of the test dye (Φ_X) can be calculated using the following equation:

    Φ_X = Φ_S * (m_X / m_S) * (n_X / n_S)²

    Where:

    • Φ_S is the quantum yield of the standard.

    • m_X and m_S are the slopes of the linear fits for the test and standard dyes, respectively.

    • n_X and n_S are the refractive indices of the test and standard solutions (for the same solvent, this ratio is 1).

Experimental Protocol 2: Photostability Measurement

Objective: To compare the rate of photobleaching of different fluorescent dyes.

Materials:

  • Fluorescence microscope with a stable light source (e.g., laser or mercury arc lamp) and appropriate filter sets.

  • Sensitive camera (e.g., sCMOS or EMCCD).

  • Image acquisition software.

  • Solutions of the fluorescent dyes to be tested at the same concentration in the desired buffer.

  • Microscope slides and coverslips.

Procedure:

  • Sample Preparation: Prepare a microscope slide with a droplet of the fluorescent dye solution and cover with a coverslip. Seal the edges to prevent evaporation.

  • Initial Image Acquisition: Focus on the sample and acquire an initial image (t=0) using a defined set of acquisition parameters (excitation intensity, exposure time).

  • Continuous Illumination: Continuously illuminate the same field of view with the excitation light.

  • Time-Lapse Imaging: Acquire images at regular intervals (e.g., every 5-10 seconds) for a set duration.

  • Data Analysis:

    • Measure the mean fluorescence intensity of a region of interest in each image of the time series.

    • Correct for background by subtracting the mean intensity of a region with no dye.

    • Normalize the fluorescence intensity at each time point to the initial intensity at t=0.

    • Plot the normalized fluorescence intensity as a function of time. The resulting curve represents the photobleaching decay.

Mandatory Visualizations

Signaling Pathway Diagram

signaling_pathway Ligand Labeled Ligand (e.g., with Alexa Fluor 555) Receptor Cell Surface Receptor Ligand->Receptor Binding Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation Nucleus Nucleus TranscriptionFactor->Nucleus Translocation Response Cellular Response Nucleus->Response Gene Expression

Caption: A generalized signaling pathway initiated by a fluorescently labeled ligand.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis DyeSol Prepare Dye Solutions (Alexa Fluor 555 & Cy3) QY Quantum Yield Measurement DyeSol->QY PS Photostability Assay DyeSol->PS BufferSol Prepare Buffer Solutions (PBS, Tris, HEPES) BufferSol->QY BufferSol->PS QY_Analysis Calculate Relative Quantum Yield QY->QY_Analysis PS_Analysis Analyze Photobleaching Rates PS->PS_Analysis Comparison Comparative Analysis QY_Analysis->Comparison PS_Analysis->Comparison

Caption: Workflow for the comparative analysis of fluorescent dye performance.

References

Safety Operating Guide

Proper Disposal of BP Light 550 Carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Crucial Safety Notice: Before handling or disposing of BP Light 550 carboxylic acid, it is imperative to obtain and thoroughly review the official Safety Data Sheet (SDS) from the manufacturer or supplier. This document contains specific, detailed information essential for your safety and for compliance with environmental regulations. The following guide provides general procedures for the disposal of fluorescent dyes and carboxylic acids and should be used for informational purposes only, not as a substitute for the official SDS.

BP Light 550 is a brand name for a fluorescent dye, identified as an equivalent to DyLight 550. As a carboxylic acid derivative, it requires careful handling and disposal as chemical waste. Adherence to proper laboratory safety protocols is essential to mitigate any potential hazards.

Immediate Safety and Handling Precautions

Before proceeding with disposal, ensure you are equipped with the appropriate Personal Protective Equipment (PPE) and are working in a safe environment.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

  • Avoid Contamination: Prevent contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area.

  • Spill Management: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it into a designated, labeled container for chemical waste.

Step-by-Step Disposal Procedure

The primary and most critical step in the disposal of this compound is to treat it as hazardous chemical waste.

  • Obtain the Safety Data Sheet (SDS): Contact the manufacturer or supplier of your this compound to request the official SDS. This document will provide specific instructions for disposal.

  • Containerization:

    • Collect all waste containing this compound, including unused product and contaminated materials (e.g., pipette tips, weighing paper, gloves), in a clearly labeled, sealed, and chemically compatible container.

    • The container should be labeled with the full chemical name ("this compound" or its chemical equivalent from the SDS) and the words "Hazardous Waste".

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area within your facility. This area should be secure and away from incompatible materials.

  • Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for the collection and proper disposal of the waste.[1] Always follow your institution's specific procedures for hazardous waste pickup.

  • Do Not Dispose Down the Drain: Never dispose of this compound or its containers in the regular trash or down the sanitary sewer.[1]

General Safety and Disposal Information Summary

The following table summarizes general safety and disposal information gathered from various sources for similar chemical compounds. This is not a substitute for the specific information in the official SDS for this compound.

ParameterGeneral Guidance
Personal Protective Equipment Chemical-resistant gloves, safety goggles/face shield, lab coat.
Handling Use in a well-ventilated area or chemical fume hood. Avoid dust formation.
Spill Cleanup Sweep up solid material, place in a sealed container for disposal.
Primary Disposal Method Treat as hazardous chemical waste. Arrange for disposal by a licensed company.
Incompatible Materials Strong oxidizing agents, bases.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound, emphasizing the critical initial step of consulting the Safety Data Sheet.

start Start: Need to Dispose of This compound sds Obtain and Review Official Safety Data Sheet (SDS) from Supplier start->sds ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles/face shield - Lab coat sds->ppe handling Handle in a Well-Ventilated Area (e.g., Chemical Fume Hood) ppe->handling containerize Collect Waste in a Labeled, Sealed, and Compatible Hazardous Waste Container handling->containerize storage Store Waste Container in a Designated Hazardous Waste Accumulation Area containerize->storage disposal Contact EHS or Licensed Waste Disposal Company for Pickup storage->disposal end End: Proper and Safe Disposal disposal->end

Disposal Workflow for this compound

By following these general guidelines and, most importantly, the specific instructions provided in the official Safety Data Sheet, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound.

References

Personal protective equipment for handling BP Light 550 carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with BP Light 550 carboxylic acid. Adherence to these procedures is critical for ensuring a safe laboratory environment. While a specific Safety Data Sheet (SDS) for this compound was not located, the following guidance is based on safety protocols for the structurally similar BP Light 488 carboxylic acid and general best practices for handling carboxylic acids.[1] Treat this compound with caution as a potentially hazardous substance.

Immediate Safety Protocols: Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory to prevent skin and eye contact, inhalation, and ingestion when handling this compound. The required PPE is summarized in the table below.

Body PartRequired PPERationale and Best Practices
Eyes/Face Chemical safety goggles and/or a face shield.[2]Essential for protecting eyes from splashes. Standard safety glasses do not provide adequate protection.[3]
Hands Chemical-resistant gloves (e.g., nitrile or butyl rubber).[2][4]Inspect gloves for any signs of degradation or perforation before use.[3] Dispose of contaminated gloves immediately and wash hands thoroughly after removal.[3]
Body Laboratory coat. For larger quantities, an impervious apron should be worn.[2]A fully fastened lab coat provides a barrier against accidental spills.[3]
Respiratory Use in a well-ventilated area, preferably within a chemical fume hood.[2][3]A respirator may be necessary if ventilation is inadequate or for large spills. For low-fume environments, an N95 mask may be suitable. For higher exposures, a full-face respirator with acid gas cartridges is recommended.[2][4]
Footwear Closed-toe shoes.[3]Protects feet from spills and falling objects.[3]

Operational Plan: Handling and Disposal

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of vapors.[2][3]

  • Ensure that eyewash stations and safety showers are readily accessible.[2]

Safe Handling Practices:

  • Avoid direct contact with skin and eyes.[2]

  • Do not breathe dust or vapors.[2]

  • When transferring the compound, do so carefully to avoid generating dust or aerosols.[3]

  • Keep the container tightly sealed when not in use.[3]

  • Wash hands thoroughly after handling.[2]

  • Do not eat, drink, or smoke when using this product.

Storage:

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[5]

  • Store locked up.[5]

  • Keep away from strong oxidizing agents.[5]

Spill Procedures:

  • Small Spills: Absorb with an inert material and place in an appropriate waste disposal container. Clean the spill area with soap and water.

  • Large Spills: Evacuate the area immediately.[2] Do not attempt to clean up large spills without proper training and equipment. Contact your institution's environmental health and safety department or emergency services.[2]

Disposal Plan: All waste materials, including the chemical itself, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.[2]

  • Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled, and sealed container.[3][6]

  • Container Management: Liquid waste containers should never be filled to more than 75% capacity to allow for expansion.[6] The exterior of the waste container must be clean and free of contamination.[6]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name.

  • Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations.[7] Contact your institution's environmental health and safety office for specific disposal procedures. Drain disposal is generally not recommended for this type of compound.[8]

Experimental Protocols

General Handling Procedure:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare your designated workspace, preferably within a chemical fume hood, ensuring it is clean and uncluttered.[3]

  • Handling: When transferring the compound, use appropriate tools (e.g., spatula, scoop) to minimize the generation of dust or aerosols.[3] If making a solution, slowly add the carboxylic acid to the solvent.

  • Cleanup: After handling, decontaminate all work surfaces with an appropriate cleaning agent.[3] Carefully remove and dispose of contaminated PPE in the designated hazardous waste container.[3]

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water.[3]

Visual Guides

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_hygiene Personal Hygiene prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handle_transfer Carefully Transfer Compound prep_workspace->handle_transfer handle_solution Prepare Solution (if applicable) handle_transfer->handle_solution cleanup_surface Decontaminate Work Surfaces handle_solution->cleanup_surface cleanup_ppe Dispose of Contaminated PPE cleanup_surface->cleanup_ppe cleanup_waste Dispose of Chemical Waste cleanup_ppe->cleanup_waste hygiene_wash Wash Hands and Exposed Skin cleanup_waste->hygiene_wash

Caption: Workflow for handling this compound.

PPE_Selection cluster_task Task Assessment cluster_ppe Required PPE task Assess Handling Task (e.g., weighing, mixing, heating) ppe_core Core PPE: - Safety Goggles - Nitrile/Butyl Gloves - Lab Coat task->ppe_core All Tasks ppe_respiratory Respiratory Protection: - Fume Hood (primary) - Respirator (if needed) task->ppe_respiratory Potential for Aerosols/Vapors ppe_additional Additional Protection: - Face Shield - Impervious Apron task->ppe_additional Large Quantities or Splash Risk

Caption: Decision-making for selecting appropriate PPE.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.